molecular formula C7H8O3 B135415 3,5-Dihydroxybenzyl alcohol CAS No. 29654-55-5

3,5-Dihydroxybenzyl alcohol

Cat. No.: B135415
CAS No.: 29654-55-5
M. Wt: 140.14 g/mol
InChI Key: NGYYFWGABVVEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aggregation behavior of 3,5-dihydroxybenzyl alcohol based dendritic polymers has been investigated by dynamic light scattering and transmission electron microscopy. Preparation of dendritic polyether macromolecules based on 3, 5-dihydroxybenzyl alcohol building block and having carboxylate groups as chain-ends has been described.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(hydroxymethyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-4-5-1-6(9)3-7(10)2-5/h1-3,8-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYYFWGABVVEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

129371-31-9
Record name 1,3-Benzenediol, 5-(hydroxymethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129371-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30183830
Record name Benzyl alcohol, 3,5-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29654-55-5
Record name 3,5-Dihydroxybenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29654-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl alcohol, 3,5-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029654555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl alcohol, 3,5-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(hydroxymethyl)resorcinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.214
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dihydroxybenzyl Alcohol: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dihydroxybenzyl alcohol (DHBA), a resorcinol-type phenolic compound. It covers the historical context of its discovery and synthesis, details its physicochemical properties, and outlines various methods of preparation, from early approaches to more contemporary, optimized protocols. The guide further explores the significant biological activities of DHBA and its derivatives, with a particular focus on their antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols for key synthetic methodologies are provided, alongside visualizations of significant biological signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of this versatile molecule in research and drug development.

Introduction

This compound, also known as 5-(hydroxymethyl)resorcinol, is an aromatic organic compound that has garnered increasing interest in the fields of medicinal chemistry, polymer science, and fine chemical synthesis.[1] Its structure, featuring a benzene (B151609) ring with two hydroxyl groups meta to a hydroxymethyl group, imparts it with significant reactivity and a range of biological activities.[2] Initially identified in several plant species, including those of the Reynoutria and Veratrum genera, DHBA has transitioned from a simple natural product to a valuable building block in organic synthesis and a subject of pharmacological investigation.[3]

This guide aims to serve as a detailed resource for professionals engaged in research and development, providing in-depth information on the discovery, historical and modern synthesis, and the mechanistic underpinnings of the biological effects of this compound and its derivatives.

Discovery and Historical Context

While the precise first isolation of this compound is not extensively documented, its derivatives and related resorcinolic compounds have been known for their presence in the plant kingdom for a considerable time. It has been identified in plant species such as Reynoutria japonica and members of the Veratrum genus.[3] The synthetic history of DHBA is more clearly defined, with numerous reports on its preparation emerging from the mid-20th century onwards. Early synthetic endeavors were often multi-step processes starting from 3,5-dihydroxybenzoic acid.

One of the early reported methods involved the direct reduction of 3,5-dihydroxybenzoic acid ethyl ester with lithium aluminum hydride (LiAlH₄) in an ether solution, as described by Lightowler.[4] Another approach, developed by Reimann and the Nanjing Institute of Materia Medica, involved the protection of the hydroxyl groups of 3,5-dihydroxybenzoic acid via silylation, followed by reduction with LiAlH₄ and subsequent deprotection.[4] These early methods, while foundational, were often hampered by long reaction times, low yields, and the use of expensive or hazardous reagents, which limited their industrial applicability.[4] This spurred further research into more efficient and scalable synthetic routes.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical, chemical, and spectroscopic properties of this compound is essential for its application in research and synthesis.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 29654-55-5[5]
Molecular Formula C₇H₈O₃[3]
Molecular Weight 140.14 g/mol [3]
Appearance White to off-white crystalline powder[6]
Melting Point 182-186 °C (decomposes)[7]
Solubility Soluble in water, ethanol (B145695), ether, THF, DMSO, and methanol.[7]
pKa 9.23 ± 0.10 (Predicted)[7]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A broad band in the region of 3300-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups, with the broadening resulting from hydrogen bonding. A strong C-O stretching absorption is typically observed around 1050 cm⁻¹. Aromatic C-H stretching can be seen around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring appear in the 1500-1600 cm⁻¹ region.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms. The protons of the aromatic ring typically appear as distinct signals in the aromatic region (δ 6.0-7.0 ppm). The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) usually resonate as a singlet around δ 4.5 ppm. The hydroxyl protons (-OH) can appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom. The carbon atoms of the aromatic ring attached to the hydroxyl groups are deshielded and appear at lower field. The carbon of the hydroxymethyl group is typically found in the region of δ 60-70 ppm.

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for benzyl (B1604629) alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule.[8] Alpha-cleavage between the benzylic carbon and the aromatic ring can also be observed.[9] The MS-MS spectrum of the protonated molecule [M+H]⁺ (m/z 141.0546) shows major fragment ions at m/z 123.1, 98.1, and 77.1.[3]

Synthesis of this compound

The synthesis of this compound has evolved from lengthy, low-yielding methods to more efficient and scalable protocols. The most common starting material is the commercially available and relatively inexpensive 3,5-dihydroxybenzoic acid.

Historical Synthesis Methods

As previously mentioned, early methods for the synthesis of this compound often involved the use of strong reducing agents like lithium aluminum hydride, which could necessitate the protection of the phenolic hydroxyl groups to prevent side reactions. These multi-step procedures, while effective in a laboratory setting, were not ideal for large-scale production due to cost and safety concerns.[4]

Modern Synthetic Protocols

More recent synthetic strategies focus on milder reaction conditions, higher yields, and operational simplicity, making them more suitable for industrial applications.

A widely used and efficient method involves the direct reduction of 3,5-dihydroxybenzoic acid using sodium borohydride (B1222165) in the presence of a catalyst.

Experimental Protocol:

  • To a 1 L four-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 500 mL of tetrahydrofuran (B95107) (THF), 50 g (0.324 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.[10]

  • Stir the mixture vigorously and heat to a gentle reflux.[10]

  • Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions, controlling the rate of addition to prevent excessive refluxing.[10]

  • After the addition is complete, maintain the reflux for 6 hours.[10]

  • Cool the reaction mixture in an ice bath.[10]

  • Slowly quench the reaction by adding 100 mL of 10% aqueous hydrochloric acid and stir for 10 minutes.[10]

  • Separate the layers and extract the aqueous layer with ethyl acetate.[10]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.[10]

  • Recrystallize the crude product from hot water to yield pure this compound.[10]

This two-step method involves the protection of the hydroxyl groups by acetylation, followed by reduction of the carboxylic acid.

Experimental Protocol:

Step 1: Preparation of 3,5-Diacetoxybenzoic Acid

  • In a suitable reaction vessel, mix 15.4 g (0.1 mol) of 3,5-dihydroxybenzoic acid, 60 mL of acetic anhydride, and 3 mL of pyridine.[11]

  • Stir the mixture for 15 minutes and then heat at 90-100 °C, monitoring the reaction by TLC.[11]

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.[11]

  • Filter the white solid and recrystallize from ethanol to obtain 3,5-diacetoxybenzoic acid.[11]

Step 2: Preparation of this compound

  • To a 250 mL three-necked flask, add 50 mL of THF, 3.15 g (0.082 mol) of NaBH₄, and 2.38 g (0.01 mol) of 3,5-diacetoxybenzoic acid.[12]

  • Cool the mixture to 0 °C in an ice-water bath.[12]

  • Slowly add a 60 mL THF solution containing 9 g (0.036 mol) of iodine.[12]

  • After the addition, add another 4.76 g (0.02 mol) of 3,5-diacetoxybenzoic acid and heat to reflux, monitoring the reaction by TLC.[12]

  • After the reaction is complete, concentrate the mixture to dryness under reduced pressure.[12]

  • Add 100 mL of saturated NaHCO₃ solution and extract with ether.[12]

  • Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate.[12]

  • Recrystallize the product from hot water to obtain white crystals of this compound.[12]

Experimental Workflow Diagram

Synthesis_Workflow cluster_acetylation Method 1: Acetylation and Reduction cluster_direct Method 2: Direct Reduction Start1 3,5-Dihydroxybenzoic Acid Step1_1 Acetylation (Acetic Anhydride, Pyridine) Start1->Step1_1 Intermediate1 3,5-Diacetoxybenzoic Acid Step1_1->Intermediate1 Step1_2 Reduction (NaBH4 / I2 in THF) Intermediate1->Step1_2 Step1_3 Deprotection (Weak Base) Step1_2->Step1_3 End1 This compound Step1_3->End1 Start2 3,5-Dihydroxybenzoic Acid Step2_1 Reduction (NaBH4, MeOH catalyst in THF) Start2->Step2_1 End2 This compound Step2_1->End2

Caption: Synthetic routes to this compound.

Biological Activities and Signaling Pathways

This compound and its derivatives exhibit a range of interesting biological activities, making them attractive candidates for drug development.

Antioxidant Activity

The phenolic hydroxyl groups in this compound are key to its potent antioxidant properties. These groups can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.[13] This free radical scavenging ability is a crucial aspect of its protective effects against various diseases associated with oxidative damage.

Anti-inflammatory Activity

Derivatives of this compound have demonstrated significant anti-inflammatory potential. For instance, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has been shown to suppress the production of pro-inflammatory cytokines.[13] Studies have indicated that DHMBA can modulate the NF-κB signaling pathway.[2] Specifically, it has been shown to reduce the levels of the NF-κB p65 subunit, a key transcription factor involved in the inflammatory response.[13]

Anticancer Activity

The anticancer potential of this compound and its derivatives has been an area of active research. The mechanisms underlying these effects are often multifactorial, involving the induction of apoptosis (programmed cell death) and regulation of the cell cycle.

A derivative, 3-chloro-2,5-dihydroxybenzyl alcohol, has been shown to induce apoptosis in human cervical carcinoma (HeLa) cells by triggering the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and caspase-3.[6] This compound also causes DNA damage and inhibits DNA replication, leading to cell cycle arrest in the S phase.[6]

Furthermore, DHMBA has been found to exhibit anticancer activity in human glioblastoma and metastatic prostate cancer cells by regulating multiple signaling pathways.[14][15] Mechanistically, DHMBA can decrease the levels of key proteins involved in cell growth and proliferation, such as those in the PI3K/Akt and MAPK signaling pathways.[14][15] Concurrently, it can increase the levels of tumor suppressor proteins like p53, p21, and Rb, leading to a reduction in cancer cell growth.[14][15]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by derivatives of this compound.

PI3K_AKT_Pathway DHMBA DHMBA PI3K PI3K DHMBA->PI3K p53 p53 DHMBA->p53 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth p21 p21 p53->p21 Rb Rb p21->Rb TumorSuppression Tumor Suppression Rb->TumorSuppression

Caption: DHMBA's modulation of the PI3K/Akt and p53 signaling pathways.

NFkB_Pathway cluster_nucleus DHMBA DHMBA NFkB NF-κB (p65) DHMBA->NFkB LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P IkB->NFkB Nucleus Nucleus NFkB->Nucleus InflammatoryGenes Inflammatory Gene Expression NFkB_n NF-κB (p65) NFkB_n->InflammatoryGenes

Caption: DHMBA's inhibitory effect on the NF-κB signaling pathway.

Applications

This compound is a versatile intermediate with applications in several areas:

  • Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various pharmaceutical compounds, including bronchodilators and other complex organic molecules.[7]

  • Polymer Chemistry: It is used as a monomer for the creation of dendritic polyether macromolecules and dimethylsilyl-linked dendrimers.[7]

  • Fine Chemicals: It is a building block for other fine chemicals, such as 3,5-dihydroxybenzaldehyde.[4]

Conclusion

This compound is a molecule of significant interest with a rich history of chemical synthesis and a promising future in the development of new therapeutic agents. Its straightforward synthesis from readily available starting materials, combined with the potent biological activities of its derivatives, makes it a valuable tool for researchers in both academia and industry. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and biological significance, with the aim of facilitating further research and application of this versatile compound. The detailed experimental protocols and signaling pathway diagrams are intended to serve as a practical resource for scientists working to unlock the full potential of this compound and its analogues.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dihydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzyl alcohol, also known as 5-(hydroxymethyl)resorcinol, is an aromatic organic compound with the chemical formula C₇H₈O₃.[1][2][3] It serves as a crucial intermediate in organic synthesis and a valuable building block in medicinal chemistry and materials science.[4][5] This compound is recognized for its role as a precursor in the synthesis of various pharmaceutical molecules, including resveratrol (B1683913) analogs and other polyphenolic natural products, which exhibit a range of biological activities such as antibacterial, anti-inflammatory, antioxidant, and antitumor effects.[4][5] Its utility also extends to the creation of dendritic polyether macromolecules and dimethylsilyl-linked dendrimers.[1][6] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its biological significance.

Core Physicochemical Properties

The physicochemical properties of this compound are fundamental to its application in research and development. These properties dictate its behavior in various solvents, its reactivity, and its potential biological interactions. A summary of these key characteristics is presented below.

PropertyValueSource(s)
Molecular Formula C₇H₈O₃[1][2][3]
Molecular Weight 140.14 g/mol [1][2][3][7]
Appearance White to off-white crystalline powder/solid[8][9]
Melting Point 182-186 °C (with decomposition)[1][3][4]
Boiling Point 216.62°C (rough estimate)[6]
Solubility Soluble in water, DMSO, methanol, ethanol, ether, and THF.[1][4][6][8][10] Practically insoluble in chloroform.[11]
logP (Octanol-Water Partition Coefficient) 0.0791[12]
IUPAC Name 5-(hydroxymethyl)benzene-1,3-diol[1][7]
CAS Number 29654-55-5[1][2][3]

Experimental Protocols

Accurate determination of physicochemical properties is critical for the reliable application of any chemical compound. The following sections detail standard methodologies for key property measurements and a specific synthesis protocol for this compound.

Synthesis of this compound

A common method for synthesizing this compound involves the reduction of 3,5-dihydroxybenzoic acid or its derivatives.[5][10] One specific protocol utilizes sodium borohydride (B1222165) as a reducing agent.[10]

Materials:

  • 3,5-dihydroxybenzoic acid

  • Methanol (or Ethanol/Isopropanol) as a catalyst[10]

  • Sodium borohydride (NaBH₄)[10]

  • Tetrahydrofuran (THF) as an organic solvent[10]

  • 10% Hydrochloric acid (HCl) aqueous solution

  • Ethyl acetate

  • Hot water for recrystallization

Procedure:

  • In a 1L four-necked flask equipped with a reflux condenser, thermometer, and constant pressure funnel, add 500mL of THF, 50g (0.33mol) of 3,5-dihydroxybenzoic acid, and 0.52g (0.017mol) of methanol.[10]

  • Stir the mixture vigorously while heating to a gentle reflux.[10]

  • Slowly add 12.6g (0.33mol) of sodium borohydride in batches, ensuring the reflux does not become too vigorous.[10]

  • After the addition is complete, continue refluxing the mixture for 6 hours.[10]

  • Once the reaction is complete, cool the mixture in an ice bath.[10]

  • Slowly add 100mL of 10% aqueous HCl to terminate the reaction, then stir for 10 minutes.[10]

  • Separate the organic layer. The aqueous layer is then extracted with 200mL of ethyl acetate.[10]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

  • Recrystallize the white solid crude product from hot water to obtain pure this compound. The expected yield is approximately 95%.[10]

G cluster_start Starting Materials cluster_reaction Reaction & Work-up cluster_end Purification A 3,5-Dihydroxybenzoic Acid E Mix & Reflux (6h) A->E B Sodium Borohydride (NaBH₄) B->E C THF (Solvent) C->E D Methanol (Catalyst) D->E F Cool & Quench (10% HCl) E->F G Liquid-Liquid Extraction (Ethyl Acetate) F->G H Dry & Concentrate G->H I Recrystallization (Hot Water) H->I J Pure this compound I->J

Caption: Synthesis workflow for this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.[13]

Apparatus:

  • Melting point apparatus (e.g., Vernier Melt Station or similar)[13]

  • Capillary tubes (sealed at one end)

  • Sample of this compound

Procedure:

  • Finely powder a small amount of the crystalline this compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Record the temperature range from the first appearance of liquid (onset of melting) to the complete liquefaction of the solid. For pure this compound, this range is typically 182-186 °C.[3]

Boiling Point Determination

While this compound tends to decompose near its melting point, a rough estimate of its boiling point can be obtained, often through computational models or specialized experimental setups under vacuum. A general method for determining the boiling point of a liquid is simple distillation.[13]

Apparatus:

  • Distillation flask (round-bottom flask)

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

Procedure:

  • Place the liquid sample in the distillation flask.

  • Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.[13]

  • Heat the liquid gently.

  • As the liquid boils, the vapor will rise and surround the thermometer bulb.

  • The temperature will rise and then stabilize. This stable temperature is the boiling point of the liquid.[13] The vapor then condenses and is collected in the receiving flask.[13]

Solubility Assessment

Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a homogeneous solution.

Materials:

  • Sample of this compound

  • Various solvents (e.g., water, DMSO, methanol, chloroform)

  • Test tubes or small vials

  • Vortex mixer or shaker

Procedure:

  • Add a small, measured amount of this compound (e.g., 10 mg) to a test tube.

  • Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.

  • Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution. Classify the solubility based on observation:

    • Very Soluble/Soluble: No solid particles are visible.[11]

    • Sparingly Soluble: A small portion of the solid has dissolved.[11]

    • Slightly/Practically Insoluble: The majority of the solid remains undissolved.[11]

  • Repeat the process with different solvents to build a solubility profile. This compound is known to be soluble in polar solvents like DMSO and methanol.[1][4]

Biological Activity and Signaling Pathways

While this compound itself is a key synthetic intermediate, its derivatives have demonstrated significant biological activities. For instance, the derivative 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has been shown to possess anti-adipogenesis properties by modulating critical signaling pathways in pre-adipocytes.[5][14]

DHMBA inhibits the differentiation of pre-adipocytes into mature fat cells by downregulating the master transcription factors of adipogenesis, namely Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[5][14] The suppression of these factors disrupts the signaling cascade necessary for fat cell formation.[5] Furthermore, DHMBA has been found to modulate the insulin (B600854) signaling pathway by decreasing the levels of PI3K, Akt, and mTOR, and also interacts with the NF-κB signaling pathway, further contributing to its anti-adipogenic effects.[5][14][15]

G cluster_insulin Insulin Signaling Pathway cluster_transcription Adipogenic Transcription Factors DHMBA 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) PI3K PI3K DHMBA->PI3K Inhibits PPARg PPARγ DHMBA->PPARg Downregulates CEBPa C/EBPα DHMBA->CEBPa Downregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Adipogenesis Adipogenesis (Fat Cell Formation) mTOR->Adipogenesis Promotes PPARg->Adipogenesis Promotes CEBPa->Adipogenesis Promotes

Caption: DHMBA's inhibitory effect on adipogenesis signaling.

References

A Comprehensive Technical Guide to 3,5-Dihydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3,5-Dihydroxybenzyl alcohol (CAS No. 29654-55-5), a key intermediate in organic synthesis and a molecule of significant interest in pharmaceutical research. This document covers its chemical identity, physicochemical properties, synthesis protocols, and its role in modulating critical cellular signaling pathways. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, key biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action.

Chemical Identity and Physicochemical Properties

This compound, also known as 5-(Hydroxymethyl)resorcinol, is an aromatic alcohol containing a benzene (B151609) ring substituted with two hydroxyl groups at positions 3 and 5, and a hydroxymethyl group at position 1.[1]

Chemical Structure:

Chemical Structure of this compound

(Image Source: PubChem CID 34661)

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 29654-55-5[1][2][3][4]
Molecular Formula C₇H₈O₃[2][3][4]
Molecular Weight 140.14 g/mol [1][2]
IUPAC Name 5-(hydroxymethyl)benzene-1,3-diol[5]
Synonyms 5-(Hydroxymethyl)resorcinol, Benzyl alcohol, 3,5-dihydroxy-[1][3]
InChI Key NGYYFWGABVVEPL-UHFFFAOYSA-N[1][3]
SMILES OCc1cc(O)cc(O)c1[1]

Table 2: Physicochemical Properties

PropertyValue
Physical Form White to off-white crystalline powder or solid.[6][7]
Melting Point 182-186 °C (decomposes)[1][2]
Solubility Soluble in water, ethanol, ether, tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), and methanol.[2][6]
LogP 0.0791[3]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the reduction of 3,5-dihydroxybenzoic acid or its derivatives.

Experimental Protocol: Reduction of 3,5-Dihydroxybenzoic Acid

This protocol is adapted from a method utilizing sodium borohydride (B1222165) as the reducing agent.[8]

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Sodium borohydride (NaBH₄)

  • Methanol (catalyst)

  • Tetrahydrofuran (THF, solvent)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • To a 1-liter four-necked flask equipped with a reflux condenser, thermometer, and dropping funnel, add 500 mL of THF, 50 g (0.33 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.[2]

  • Heat the mixture to a gentle reflux while stirring vigorously.[2]

  • Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions.[2]

  • Continue refluxing the mixture for 6 hours.[2]

  • After the reaction is complete, cool the mixture in an ice bath and slowly add 100 mL of 10% aqueous hydrochloric acid to quench the reaction.[2]

  • Separate the organic layer and extract the aqueous layer twice with 200 mL of ethyl acetate.[2]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[2]

  • Recrystallize the crude product from hot water to obtain pure this compound. The reported yield is up to 95%.[2][8]

Experimental Protocol: Synthesis via Acetylation and Reduction

This alternative method involves the protection of the hydroxyl groups via acetylation, followed by reduction and deprotection.[9]

Workflow Diagram:

G A 3,5-Dihydroxybenzoic Acid B Acetylation (Acetic Anhydride) A->B C 3,5-Diacetoxybenzoic Acid B->C D Reduction (NaBH4 / Iodine) C->D E Protected Intermediate D->E F Deprotection (Weak Base) E->F G This compound F->G

Caption: Synthesis workflow of this compound via acetylation, reduction, and deprotection.

Procedure:

  • Acetylation: 3,5-Dihydroxybenzoic acid is reacted with an acetylating agent (e.g., acetic anhydride) to protect the two hydroxyl groups, forming 3,5-diacetoxybenzoic acid.[9]

  • Reduction: The carboxyl group of 3,5-diacetoxybenzoic acid is then reduced to a primary alcohol using a sodium borohydride/iodine system.[9]

  • Deprotection: The acetyl protecting groups are removed by hydrolysis with a weak base to yield the final product, this compound.[9]

Biological Activities and Signaling Pathways

While this compound itself has reported biological activities, including antibacterial, anti-inflammatory, and antioxidant effects, a significant body of research has focused on its derivative, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) .[2][10] This section will focus on the anticancer and anti-adipogenesis activities of DHMBA and the signaling pathways it modulates.

Anticancer Activity of 3,5-Dihydroxy-4-methoxybenzyl Alcohol (DHMBA)

DHMBA has demonstrated anticancer activity in various cancer cell lines, including human glioblastoma and metastatic prostate cancer cells.[11][12] It exerts its effects by suppressing cell proliferation, migration, and invasion, and by inducing apoptosis.[11]

Table 3: Effect of DHMBA on Cancer Cell Lines

Cell LineConcentration (µM)Observed Effects
Human Glioblastoma0.1 - 250Suppressed cell proliferation, adhesion, and migration; induced apoptosis.[11]
Metastatic Prostate Cancer (PC-3, DU-145)1 - 10Suppressed colony formation and growth.[4]
Lung Cancer (A549)1 - 250Suppressed cell growth.[12]

Experimental Protocol: Cell Proliferation Assay

  • Human glioblastoma cells are cultured in DMEM-low glucose medium containing 10% fetal bovine serum (FBS).[11]

  • Cells are treated with varying concentrations of DHMBA (0.1-250 µM) or a vehicle control.[11]

  • Cell proliferation is assessed at specified time points (e.g., 24, 48, 72 hours) using a standard method such as the MTT assay or by direct cell counting.

Signaling Pathways Modulated by DHMBA in Cancer Cells:

DHMBA's anticancer effects are mediated through the regulation of multiple signaling pathways. Mechanistically, DHMBA treatment has been shown to decrease the levels of key proteins involved in cell growth and proliferation, such as PI3-kinase, Akt, MAPK, and mTOR, while increasing the levels of tumor suppressors like p53, p21, and Rb.[11]

Caption: DHMBA's modulation of PI3K/Akt/mTOR and tumor suppressor pathways in cancer cells.

Anti-Adipogenesis Activity of 3,5-Dihydroxy-4-methoxybenzyl Alcohol (DHMBA)

DHMBA has been shown to inhibit adipogenesis, the process of pre-adipocyte differentiation into mature fat cells, in mouse 3T3-L1 adipocytes.[1]

Experimental Protocol: Adipogenesis Inhibition Assay

  • 3T3-L1 preadipocytes are cultured to subconfluence in DMEM containing 10% calf fetal serum.[1]

  • Adipogenesis is induced by treating the cells with a differentiation medium containing insulin (B600854), dexamethasone, and IBMX.

  • Cells are concurrently treated with DHMBA (1, 10, or 100 µM) or a vehicle control.[1]

  • After several days of differentiation, lipid accumulation is assessed by Oil Red O staining and quantification.

Signaling Pathways Modulated by DHMBA in Adipocytes:

DHMBA inhibits adipogenesis by downregulating the expression of key transcription factors, PPARγ and C/EBPα, which are master regulators of adipocyte differentiation. It also interferes with the insulin signaling pathway by reducing the levels of PI3-kinase, Akt, MAPK, and mTOR.[1]

Caption: DHMBA's inhibitory effects on key signaling pathways involved in adipogenesis.

Applications and Future Directions

This compound and its derivatives are valuable compounds with a wide range of applications.

  • Pharmaceutical Intermediate: It serves as a crucial building block for the synthesis of various pharmaceutical compounds, including bronchodilators and resveratrol (B1683913) analogs.[2][10]

  • Polymer Chemistry: It is used as a monomer for the synthesis of dendrimers and hyperbranched polymers.[2][10]

  • Fine Chemicals: It is utilized in the production of other fine chemicals and can be found in daily use chemical products.[8][9]

The diverse biological activities of this compound and its derivatives, particularly DHMBA, highlight their potential as lead compounds in drug discovery. Further research is warranted to explore their therapeutic potential in oncology, metabolic disorders, and inflammatory diseases. The elucidation of their detailed mechanisms of action will be crucial for the development of novel therapeutic strategies.

References

The Botanical and Marine Origins of 3,5-Dihydroxybenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources and biological origins of 3,5-Dihydroxybenzyl alcohol and its derivatives, compounds of increasing interest to the pharmaceutical and nutraceutical industries. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the botanical and marine life from which these valuable molecules are derived.

Introduction

This compound is a phenolic compound that has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Its structural derivatives, found in various natural sources, also exhibit significant bioactivities. Understanding the natural origins and biosynthetic pathways of these compounds is crucial for their sustainable sourcing and for the development of novel therapeutic agents. This guide summarizes the current scientific knowledge on the natural occurrence, biosynthesis, and methods of isolation of this compound and its key derivatives.

Natural Sources

This compound and its derivatives have been identified in a diverse array of organisms, from terrestrial plants to marine life. The primary sources are detailed below.

Terrestrial Plants

The compound this compound has been primarily isolated from two plant genera:

  • Reynoutria (syn. Polygonum) : Notably found in Japanese knotweed (Reynoutria japonica), a plant with a long history of use in traditional medicine.

  • Veratrum : Various species of this genus, including Veratrum ussuri and Veratrum hairy spike, are known to produce this alcohol.

Marine Organisms

While this compound itself has not been reported in marine fauna, structurally related and biologically active derivatives have been isolated:

  • Pacific Oyster (Crassostrea gigas) : This marine bivalve is a source of 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) , a potent antioxidant.

  • Marine-derived Fungus (Ampelomyces sp.) : A chlorinated derivative, 3-chloro-2,5-dihydroxybenzyl alcohol , has been isolated from this fungus.

Quantitative Data

The concentration of this compound and its derivatives can vary significantly depending on the source, environmental conditions, and extraction methods. The following table summarizes the available quantitative data.

CompoundSource OrganismPart/ConditionConcentration/YieldReference
3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA)Crassostrea gigas (Pacific Oyster)Whole oyster meat (wet weight)6.7 mg/100 g[1]
3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA)Crassostrea gigas (Pacific Oyster)Soft tissue extract24.3 µg/mL[2]

Biological Origin and Biosynthesis

The biosynthesis of this compound and its derivatives originates from the polyketide pathway . The key precursor molecule is 3,5-dihydroxybenzoic acid . This precursor is synthesized by type III polyketide synthases (PKSs). The final step in the formation of this compound is the reduction of the carboxylic acid group of 3,5-dihydroxybenzoic acid, a reaction catalyzed by specific reductase enzymes in a biological context.

Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_polyketide Polyketide Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamic_acid->p_Coumaroyl_CoA 4CL 3_5_Dihydroxybenzoic_acid 3_5_Dihydroxybenzoic_acid p_Coumaroyl_CoA->3_5_Dihydroxybenzoic_acid Stilbene Synthase (Type III PKS) Malonyl_CoA Malonyl_CoA Malonyl_CoA->3_5_Dihydroxybenzoic_acid x3 3_5_Dihydroxybenzyl_alcohol 3_5_Dihydroxybenzyl_alcohol 3_5_Dihydroxybenzoic_acid->3_5_Dihydroxybenzyl_alcohol Reductase

Biosynthesis of this compound.

Experimental Protocols

Extraction and Isolation of 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) from Crassostrea gigas**

This protocol is based on the methodology described for the isolation of DHMBA from the Pacific oyster.[1]

  • Extraction : The soft tissue of the oyster is homogenized and extracted with ethanol (B145695).

  • Solvent Partitioning : The ethanol extract is then subjected to sequential partitioning with organic solvents of increasing polarity, such as hexane, ethyl acetate (B1210297), and butanol, to separate compounds based on their polarity.

  • Fraction Selection : The antioxidant activity of each fraction is assessed, with the most active fraction (typically the ethyl acetate fraction) being selected for further purification.

  • Chromatographic Purification : The selected fraction is purified using Thin-Layer Chromatography (TLC) followed by reverse-phase High-Performance Liquid Chromatography (HPLC) to isolate the pure DHMBA.

  • Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

General Protocol for Extraction of Alkaloids and other Metabolites from Veratrum Species

The following is a general procedure for the extraction of compounds from Veratrum species, which can be adapted for the isolation of this compound.

  • Sample Preparation : The dried and powdered rhizomes of the Veratrum plant are used as the starting material.

  • Solvent Extraction : The powdered plant material is extracted with 70-95% ethanol, often under reflux, to extract a broad range of metabolites.

  • Concentration : The ethanol extract is filtered and concentrated under reduced pressure to remove the solvent.

  • Purification : The crude extract is then subjected to column chromatography, typically using a macroporous adsorption resin or silica (B1680970) gel, for the separation and purification of individual compounds. Elution is performed with a gradient of solvents, such as ethanol-water mixtures.

  • Crystallization : The purified fractions containing the target compound are concentrated, and the compound is obtained in crystalline form through recrystallization.

General Protocol for Isolation of Fungal Metabolites from Ampelomyces sp.**

This outlines a general approach for the isolation of secondary metabolites from fungal cultures.

  • Fungal Culture : Ampelomyces sp. is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

  • Extraction : The fungal biomass and/or the culture broth are extracted with an organic solvent, typically ethyl acetate, to isolate the metabolites.

  • Chromatographic Separation : The crude extract is subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex, to separate the mixture of compounds.

  • Purification : Further purification of the fractions is achieved using preparative TLC or HPLC to isolate the pure 3-chloro-2,5-dihydroxybenzyl alcohol.

  • Characterization : The structure of the isolated metabolite is determined using spectroscopic techniques like NMR and MS.

Signaling Pathways and Biological Activities

Derivatives of this compound have been shown to modulate key cellular signaling pathways, highlighting their therapeutic potential.

Inhibition of NF-κB Signaling by DHMBA

3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NF_kB NF-κB (p65/p50) IkB->NF_kB Nucleus Nucleus NF_kB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes activates DHMBA DHMBA DHMBA->IKK_Complex inhibits

Inhibition of the NF-κB signaling pathway by DHMBA.
Induction of Apoptosis by 3-chloro-2,5-dihydroxybenzyl alcohol

The chlorinated derivative of this compound has been found to induce apoptosis in cancer cells through the activation of the caspase cascade, initiated by DNA damage.

Apoptosis_Pathway 3_chloro_DHBA 3-chloro-2,5-dihydroxybenzyl alcohol DNA_Damage DNA Damage 3_chloro_DHBA->DNA_Damage induces Mitochondrion Mitochondrion DNA_Damage->Mitochondrion signals to Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

Spectral data analysis of 3,5-Dihydroxybenzyl alcohol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Data Analysis of 3,5-Dihydroxybenzyl Alcohol

Introduction

This compound, also known as 5-(hydroxymethyl)resorcinol, is a key organic intermediate in the synthesis of various compounds, including dendritic polymers and other macromolecules.[1] Its chemical structure, featuring a substituted aromatic ring with hydroxyl and alcohol functional groups, makes it an excellent candidate for structural elucidation using a combination of spectroscopic techniques. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Workflow for Spectroscopic Analysis

The structural confirmation of a pure chemical entity like this compound is a systematic process. It begins with sample preparation, followed by data acquisition using various spectroscopic methods. Each technique provides unique structural information, and the collective data is integrated to build a complete and unambiguous molecular profile.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis cluster_elucid 4. Structure Confirmation Sample Pure this compound NMR_acq NMR Spectroscopy (¹H, ¹³C) Sample->NMR_acq IR_acq IR Spectroscopy (FTIR-ATR) Sample->IR_acq MS_acq Mass Spectrometry (EI-MS) Sample->MS_acq NMR_data Proton/Carbon Environment Connectivity (J-coupling) NMR_acq->NMR_data IR_data Functional Group Identification (O-H, C-O) IR_acq->IR_data MS_data Molecular Weight Fragmentation Pattern MS_acq->MS_data Structure Final Structure Elucidation NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: General workflow for the spectral analysis and structure elucidation of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.21t (triplet)1HH-4
~6.29d (doublet)2HH-2, H-6
~4.45s (singlet)2H-CH₂OH
~9.15s (singlet)2HAr-OH
~5.05s (singlet)1H-CH₂OH

Note: Hydroxyl proton shifts (Ar-OH, -CH₂OH) are variable and can depend on solvent, concentration, and temperature.

Interpretation:

  • Aromatic Protons: The signals at ~6.21 ppm and ~6.29 ppm are characteristic of protons on a benzene (B151609) ring. The proton at the 4-position (H-4) appears as a triplet due to coupling with the two equivalent protons at the 2 and 6-positions. The H-2 and H-6 protons appear as a doublet, coupling with H-4.

  • Methylene (B1212753) Protons: The singlet at ~4.45 ppm corresponds to the two protons of the benzylic alcohol's methylene (-CH₂) group. The singlet nature indicates no adjacent protons to couple with.

  • Hydroxyl Protons: The broad singlets for the phenolic (-ArOH) and alcoholic (-CH₂OH) protons are typical. Their chemical shifts can vary, and they often do not show coupling.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~159.0C-3, C-5
~143.5C-1
~106.5C-4
~102.0C-2, C-6
~65.0-CH₂OH

Interpretation:

  • Aromatic Carbons: The signals in the range of 102-159 ppm are typical for aromatic carbons. The two carbons bearing the hydroxyl groups (C-3, C-5) are the most deshielded, appearing furthest downfield at ~159.0 ppm. The carbon attached to the methylene group (C-1) is at ~143.5 ppm. The remaining aromatic carbons (C-2, C-4, C-6) appear at higher field strengths.

  • Aliphatic Carbon: The signal at ~65.0 ppm is characteristic of the methylene carbon (-CH₂) attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Frequency (cm⁻¹)Vibration TypeFunctional Group Assignment
3500 - 3200O-H Stretch (broad)Phenolic & Alcoholic O-H
3100 - 3000C-H StretchAromatic C-H
~1600, ~1470C=C StretchAromatic Ring
~1250C-O StretchPhenolic C-O
~1050C-O StretchAlcoholic C-O

Interpretation:

  • O-H Stretching: A very prominent and broad absorption band in the 3500-3200 cm⁻¹ region is a clear indication of the hydroxyl (-OH) groups, encompassing both the phenolic and alcoholic types. The broadness is due to hydrogen bonding.

  • C-H Stretching: Absorptions for aromatic C-H stretching are typically observed just above 3000 cm⁻¹.

  • Aromatic C=C Stretching: The characteristic absorptions for the carbon-carbon double bonds within the aromatic ring appear at approximately 1600 and 1470 cm⁻¹.

  • C-O Stretching: Strong bands corresponding to the stretching vibrations of the phenolic and primary alcohol C-O bonds are visible at ~1250 cm⁻¹ and ~1050 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₈O₃), the molecular weight is 140.14 g/mol .[2][3]

m/z (mass-to-charge ratio)Possible Fragment Assignment
140[M]⁺ (Molecular Ion)
123[M - OH]⁺
122[M - H₂O]⁺
111[M - CH₂OH]⁺
94[M - H₂O - CO]⁺

Interpretation:

  • Molecular Ion Peak: The peak at m/z = 140 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound.

  • Key Fragments: The fragmentation pattern is consistent with the structure. Common losses include the hydroxyl group (-OH) to give a peak at m/z 123, or a molecule of water (H₂O) to yield a peak at m/z 122. Loss of the entire hydroxymethyl group (-CH₂OH) results in a fragment at m/z 111. Subsequent fragmentation can lead to other observed smaller peaks.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).[4]

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer.[5] For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are obtained to simplify the signals to singlets for each unique carbon.[6]

Infrared (FTIR) Spectroscopy
  • Sample Preparation (Thin Solid Film): A small amount of solid this compound (10-20 mg) is dissolved in a few drops of a volatile solvent like acetone (B3395972) or methanol.[7]

  • Application: One drop of the resulting solution is applied to the surface of a salt plate (e.g., NaCl or KBr).[7]

  • Evaporation: The solvent is allowed to evaporate completely, leaving a thin, solid film of the sample on the plate.

  • Data Acquisition: The plate is placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.[8][9]

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.[10]

  • Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion (radical cation).[11][12]

  • Acceleration & Deflection: The positively charged ions are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.[12]

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[10]

Conclusion

The combined analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a cohesive and unambiguous confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the specific electronic environments of each atom. IR spectroscopy confirms the presence of key hydroxyl and aromatic functional groups. Finally, mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation pathways. This multi-faceted spectroscopic approach is fundamental in chemical research and development for verifying the identity and purity of synthesized compounds.

References

Unveiling the Physicochemical Landscape of 3,5-Dihydroxybenzyl Alcohol: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 3,5-Dihydroxybenzyl alcohol, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering critical data and methodologies to inform its application in various scientific endeavors.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid. It is a polyphenolic alcohol with a molecular weight of 140.14 g/mol . A critical physical characteristic is its melting point, which is reported to be in the range of 182-186°C, often accompanied by decomposition.[1][2]

Solubility Profile

The solubility of this compound is a crucial parameter for its handling, formulation, and biological application. It is generally characterized as being soluble in a range of polar organic solvents.

Qualitative Solubility:

Based on available data, this compound exhibits solubility in the following solvents:

  • High Solubility: N,N-Dimethylformamide (DMF)[3]

  • Soluble: Dimethyl sulfoxide (B87167) (DMSO), methanol, ethanol, ether, and tetrahydrofuran (B95107) (THF).[1][2][4][5]

  • Sparingly Soluble: Glacial acetic acid[3]

  • Very Slightly Soluble: Chloroform[3]

  • Water Solubility: There are conflicting reports regarding its solubility in water. Some sources describe it as soluble[1][4], while another indicates it is "practically insoluble".[3] This discrepancy may be attributable to differences in experimental conditions, such as temperature and pH. The presence of two phenolic hydroxyl groups suggests that its solubility in aqueous solutions would be significantly influenced by pH, with increased solubility expected in alkaline conditions due to deprotonation.

Quantitative Solubility Data:

A comprehensive search of publicly available literature did not yield specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in various solvents at different temperatures. This data gap highlights an area for future experimental investigation.

Stability Characteristics

Understanding the stability of this compound is paramount for its storage, handling, and incorporation into formulations.

General Stability:

Under normal storage conditions, this compound is considered stable.[6] For optimal preservation, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[5]

Incompatibilities and Degradation:

The compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6] Exposure to these substances can lead to degradation. The phenolic hydroxyl groups are susceptible to oxidation, which is a likely degradation pathway.

Hazardous Decomposition:

When subjected to thermal decomposition, this compound can produce hazardous products, including carbon monoxide and carbon dioxide.[6]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not explicitly available in the reviewed literature. However, standard methodologies for characterizing phenolic compounds can be readily applied.

Solubility Determination (Shake-Flask Method):

A widely accepted method for determining equilibrium solubility is the shake-flask method.

  • Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a defined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered through a fine-pore membrane filter (e.g., 0.22 µm) to remove undissolved solid.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Replicates: The experiment should be performed in triplicate to ensure the reproducibility of the results.

Stability Assessment (Forced Degradation Study):

Forced degradation studies are essential to identify potential degradation pathways and the intrinsic stability of a compound.

  • Stress Conditions: Solutions of this compound are prepared in relevant solvents and subjected to various stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidation: 3% Hydrogen peroxide at room temperature.

    • Thermal Stress: Heating the solid compound and a solution at a high temperature (e.g., 80°C).

    • Photostability: Exposing the solid and a solution to UV and visible light.

  • Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: The samples are analyzed by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products. Mass spectrometry can be coupled with HPLC to identify the structure of the degradants.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive solubility and stability assessment of this compound.

G cluster_0 Solubility Assessment cluster_1 Stability Assessment A Select Solvents (e.g., Water, Ethanol, DMSO) B Prepare Supersaturated Solutions A->B C Equilibrate at Constant Temperature (Shake-Flask Method) B->C D Filter to Remove Undissolved Solid C->D E Quantify Concentration in Filtrate (e.g., HPLC-UV) D->E F Determine Solubility (e.g., mg/mL) E->F G Prepare Solutions in Relevant Media H Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) G->H I Collect Samples at Time Intervals H->I J Analyze by Stability-Indicating HPLC I->J K Identify Degradation Products (HPLC-MS) J->K L Determine Degradation Kinetics & Pathway J->L Start This compound cluster_0 cluster_0 Start->cluster_0 cluster_1 cluster_1 Start->cluster_1 End Comprehensive Physicochemical Profile cluster_0->End cluster_1->End

Caption: Workflow for Solubility and Stability Profiling.

This guide consolidates the currently available information on the solubility and stability of this compound. The identified knowledge gaps, particularly the lack of quantitative solubility data, present opportunities for further research to fully unlock the potential of this versatile chemical intermediate.

References

3,5-Dihydroxybenzyl alcohol material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety information for 3,5-Dihydroxybenzyl alcohol (CAS No. 29654-55-5), also known as 5-(Hydroxymethyl)resorcinol. The information is compiled to meet the needs of professionals in research and drug development, focusing on data presentation, experimental context, and clear visual guides for safety protocols.

Core Safety Information

This compound is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2] The primary hazards identified are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]

Quantitative Data Summary

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₇H₈O₃[3][4]
Molecular Weight 140.14 g/mol [3][4]
Appearance Off-white to beige-pink or gray crystalline powder[5]
Melting Point 181-186 °C (decomposes)[3][6]
Solubility Soluble in DMSO and methanol.[5][7][5][7]
Purity ≥98%[3]

Table 2: Toxicological Data

ParameterValueClassificationSource
Acute Toxicity No information availableNot Classified[1]
Skin Corrosion/Irritation Causes skin irritationCategory 2[1][2]
Serious Eye Damage/Irritation Causes serious eye irritationCategory 2[1][2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationCategory 3[1][2]
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHANot Classified[3]

Table 3: Handling and Storage

ParameterRecommendationSource
Handling Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[1][3]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1][3]
Incompatible Materials Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides.[1]

Experimental Protocols

While specific experimental reports on the toxicology of this compound are not publicly available, the hazard classifications provided in safety data sheets are typically based on standardized testing protocols. The following are detailed methodologies for the key experiments relevant to the identified hazards.

Skin Irritation Testing (Based on OECD Guideline 439: In Vitro Skin Irritation)

This test method uses reconstructed human epidermis (RhE) models to assess the potential of a substance to cause skin irritation.

  • Tissue Preparation: Three-dimensional RhE models, such as EpiDerm™ or EpiSkin™, are pre-incubated in a defined culture medium.

  • Test Substance Application: A precise amount of the test substance (in this case, this compound) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

  • Exposure and Incubation: The tissues are exposed to the test substance for a defined period, typically 60 minutes, at 37°C in a humidified incubator.

  • Post-Exposure: The test substance is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh culture medium and incubated for approximately 42 hours to allow for the development of cytotoxic effects.

  • Viability Assessment: Cell viability is measured using a quantitative assay, most commonly the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which is then extracted and measured spectrophotometrically.

  • Classification: A substance is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to 50% or less of the negative control.

Eye Irritation Testing (Based on OECD Guideline 405: Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause eye irritation or damage.

  • Animal Model: The test is typically conducted on healthy, young adult albino rabbits.

  • Test Substance Administration: A single dose of the test substance (e.g., 0.1 mL of a liquid or 100 mg of a solid like this compound) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for signs of irritation at 1, 24, 48, and 72 hours after application. Observations include the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling).

  • Scoring: The severity of the observed lesions is scored according to a standardized system.

  • Classification: The classification of the substance as an eye irritant (Category 2) is based on the severity and reversibility of the observed ocular lesions.

Mandatory Visualizations

Logical Workflow for Laboratory Exposure

The following diagram illustrates a logical workflow for handling a hypothetical laboratory exposure to this compound.

ExposureWorkflow cluster_exposure Exposure Event cluster_assessment Immediate Assessment cluster_actions First Aid Measures cluster_medical Medical Attention exposure Exposure to this compound Occurs assess_route Identify Route of Exposure exposure->assess_route skin_contact Skin Contact assess_route->skin_contact Skin eye_contact Eye Contact assess_route->eye_contact Eyes inhalation Inhalation assess_route->inhalation Inhalation ingestion Ingestion assess_route->ingestion Ingestion wash_skin Wash with plenty of soap and water. Remove contaminated clothing. skin_contact->wash_skin rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. eye_contact->rinse_eyes fresh_air Move to fresh air. If breathing is difficult, give oxygen. inhalation->fresh_air rinse_mouth Clean mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Medical Advice/Attention wash_skin->seek_medical If irritation persists rinse_eyes->seek_medical If irritation persists fresh_air->seek_medical If feeling unwell rinse_mouth->seek_medical sds_info Provide SDS to medical personnel seek_medical->sds_info

Caption: Workflow for handling laboratory exposure to this compound.

References

A Comprehensive Technical Guide to the Theoretical and Computational Studies of 3,5-Dihydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,5-Dihydroxybenzyl alcohol (DHBA) is a naturally occurring phenolic compound found in various plant species.[1] Its structure, featuring a resorcinol (B1680541) moiety with a hydroxymethyl group, imparts it with significant chemical reactivity and biological activity.[1] DHBA serves as a crucial intermediate in the synthesis of pharmaceuticals, including bronchodilators, and is a key building block for the creation of dendrimers and other complex polymers.[1][2] From a biomedical perspective, DHBA has demonstrated a range of promising biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[3][4] This guide aims to provide a comprehensive overview of the theoretical and computational studies of DHBA to support its ongoing investigation and application in various scientific fields.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₈O₃[5][6]
Molecular Weight 140.14 g/mol [5][6]
CAS Number 29654-55-5[5]
Melting Point 182-186 °C (decomposes)[7]
Solubility Soluble in water, ethanol, ether, and other polar solvents.
Appearance White to off-white crystalline powder
InChI Key NGYYFWGABVVEPL-UHFFFAOYSA-N
SMILES OCc1cc(O)cc(O)c1

Theoretical and Computational Studies

Theoretical and computational chemistry offer powerful tools to understand the molecular structure, reactivity, and electronic properties of compounds like this compound. While specific computational studies on DHBA are limited in publicly accessible literature, this section presents representative data from its derivative, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), to illustrate the types of insights that can be gained. These calculations are typically performed using Density Functional Theory (DFT) with a basis set such as B3LYP/6-311G(d,p).

Molecular Geometry

The optimized molecular geometry provides information on bond lengths and angles, which are crucial for understanding the molecule's shape and steric properties. Representative calculated geometric parameters for the aromatic ring of a DHMBA analog are presented in Table 2.

Table 2: Calculated Geometric Parameters (Bond Lengths and Angles) for the Aromatic Ring of a 3,5-dihydroxy-4-methoxybenzyl Alcohol Analog (Representative Data)

ParameterBond Length (Å)Bond Angle (°)
C1-C21.39
C2-C31.39
C3-C41.40
C4-C51.39
C5-C61.39
C6-C11.40
C1-O11.37
C3-O21.37
C5-C71.51
C1-C2-C3 120.0
C2-C3-C4 120.1
C3-C4-C5 119.9
C4-C5-C6 120.1
C5-C6-C1 119.9
C6-C1-C2 120.0

Note: This data is representative and based on typical values for similar aromatic systems calculated using DFT. Actual values for this compound may vary.

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its ability to participate in electronic transitions.

Table 3: Calculated Electronic Properties of a 3,5-dihydroxy-4-methoxybenzyl Alcohol Analog (Representative Data)

ParameterValue (eV)
HOMO Energy -5.5 to -6.5
LUMO Energy -0.5 to -1.5
HOMO-LUMO Energy Gap (ΔE) 4.0 to 5.0

Note: This data is representative and based on typical values for similar phenolic compounds calculated using DFT. The HOMO-LUMO gap suggests that the molecule is relatively stable, with the potential for electronic excitation upon absorption of UV light.

Mulliken Atomic Charges

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into its polarity and electrostatic interactions.

Table 4: Calculated Mulliken Atomic Charges for a 3,5-dihydroxy-4-methoxybenzyl Alcohol Analog (Representative Data)

AtomCharge (e)
O (phenolic)-0.6 to -0.7
H (phenolic)+0.3 to +0.4
C (aromatic, bonded to OH)+0.2 to +0.3
C (aromatic, not bonded to OH)-0.1 to -0.2
O (alcoholic)-0.7 to -0.8
H (alcoholic)+0.4 to +0.5

Note: This data is representative. The negative charges on the oxygen atoms and positive charges on the hydroxyl hydrogens indicate the potential for hydrogen bonding.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It helps to identify regions that are rich or deficient in electrons, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

MEP_Description MEP Molecular Electrostatic Potential (MEP) Map Negative Negative Potential (Red/Yellow) MEP->Negative Electron-rich regions Positive Positive Potential (Blue) MEP->Positive Electron-deficient regions Neutral Neutral/Low Potential (Green) MEP->Neutral Non-polar regions Reactivity Predicts Reactivity MEP->Reactivity Nucleophilic Nucleophilic Attack Sites Negative->Nucleophilic Electrophilic Electrophilic Attack Sites Positive->Electrophilic

Caption: Conceptual overview of Molecular Electrostatic Potential (MEP) analysis.

For this compound, the MEP map would be expected to show negative potential (red/yellow) around the oxygen atoms of the hydroxyl groups, indicating these are sites prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl groups, making them susceptible to nucleophilic attack.

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the reduction of 3,5-dihydroxybenzoic acid or its derivatives.

Method 1: Reduction of 3,5-Dihydroxybenzoic Acid

This method describes the direct reduction of 3,5-dihydroxybenzoic acid using sodium borohydride (B1222165) with a catalytic amount of methanol.[8]

Materials:

  • 3,5-dihydroxybenzoic acid

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • 10% Aqueous Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a 1 L four-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 500 mL of THF, 50 g (0.324 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.

  • Stir the mixture vigorously and heat to a gentle reflux.

  • Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions, controlling the rate of addition to prevent excessive refluxing.

  • After the addition is complete, maintain the reflux for 6 hours.

  • Cool the reaction mixture in an ice bath.

  • Slowly quench the reaction by adding 100 mL of 10% aqueous hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from hot water to yield pure this compound.

Synthesis_Workflow Synthesis Workflow: Reduction of 3,5-Dihydroxybenzoic Acid Start 3,5-Dihydroxybenzoic Acid + NaBH4, MeOH, THF Reflux Reflux for 6 hours Start->Reflux Quench Quench with 10% HCl Reflux->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry with MgSO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Recrystallize Recrystallize from Hot Water Concentrate->Recrystallize Product This compound Recrystallize->Product NFkB_Pathway Inhibition of NF-κB Signaling by Polyphenols cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Polyphenols 3,5-Dihydroxybenzyl Alcohol (Polyphenols) Polyphenols->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Stimuli Inflammatory Stimuli Stimuli->IKK activates PI3K_Akt_mTOR_Pathway Inhibition of PI3K/Akt/mTOR Signaling by Polyphenols GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Polyphenols 3,5-Dihydroxybenzyl Alcohol (Polyphenols) Polyphenols->PI3K inhibits Polyphenols->Akt inhibits Polyphenols->mTOR inhibits

References

Quantum chemical calculations for 3,5-Dihydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Quantum Chemical Analysis of 3,5-Dihydroxybenzyl Alcohol

Abstract

This compound (DHBA) is a pivotal chemical intermediate in the synthesis of pharmaceuticals, dendrimers, and other complex organic molecules.[1][2][3] Its polyphenolic structure contributes to its significant biological activities, including antioxidant and anti-inflammatory properties.[1][2] A thorough understanding of its molecular geometry, vibrational modes, and electronic characteristics is essential for the rational design of novel therapeutics and functional materials. This technical guide provides a comprehensive computational framework using Density Functional Theory (DFT) to elucidate the structural and electronic properties of DHBA. It further outlines key experimental protocols for synthesis and characterization, offering a blueprint for researchers and drug development professionals.

Computational Methodology: A DFT-Based Protocol

Quantum chemical calculations provide a powerful, non-destructive method to investigate the properties of this compound at the atomic level. The following protocol outlines a robust methodology based on Density Functional Theory (DFT), a widely used and reliable approach for systems of this nature.[4][5]

Software and Theoretical Level

All calculations can be performed using a quantum chemistry software package like Gaussian. A recommended level of theory is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a high-level basis set such as 6-311++G(d,p).[6][7][8] This combination provides a good balance between accuracy and computational cost for organic molecules.

Geometry Optimization

The initial step involves building the this compound molecule. The geometry is then optimized to find the most stable, lowest-energy conformation. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point on the potential energy surface is located.[9][10]

Vibrational Frequency Analysis

Following successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Prediction of Vibrational Spectra: The calculation yields harmonic vibrational frequencies that can be directly compared to experimental FT-IR and Raman spectra. A scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) is often applied to the calculated frequencies to account for anharmonicity and systematic errors.[6]

Electronic Property Analysis

Several key electronic properties are calculated to understand the molecule's reactivity and electronic transitions:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of molecular stability and chemical reactivity.[11][12] A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[5]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.[5][8]

G cluster_workflow Computational Workflow mol_build Molecular Structure Input geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc confirm_min Confirm True Minimum (No Imaginary Frequencies) freq_calc->confirm_min error Re-optimize Structure confirm_min->error Fail elec_prop Electronic Property Calculation (HOMO-LUMO, MEP, NBO) confirm_min->elec_prop Success error->geom_opt analysis Data Analysis & Comparison elec_prop->analysis

Caption: A typical workflow for the quantum chemical analysis of this compound.

Experimental Protocols

Theoretical calculations are most powerful when validated against experimental data. The following sections detail standard protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis via Reduction of 3,5-Dihydroxybenzoic Acid

A common and efficient method for synthesizing DHBA is the reduction of commercially available 3,5-dihydroxybenzoic acid.[13][14]

  • Reactants: 3,5-dihydroxybenzoic acid, a reducing agent (e.g., sodium borohydride), and a suitable solvent (e.g., tetrahydrofuran, THF).[13][15]

  • Procedure:

    • Dissolve 3,5-dihydroxybenzoic acid in THF in a reaction flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution in an ice bath.

    • Slowly add the reducing agent (e.g., sodium borohydride) to the cooled solution. In some procedures, reagents like iodine or trimethyl borate (B1201080) are used to facilitate the reduction of the carboxylic acid.[1][15]

    • Allow the reaction to proceed for several hours at room temperature or under reflux, monitoring its progress using thin-layer chromatography (TLC).[1][15]

  • Workup and Purification:

    • Once the reaction is complete, quench it by carefully adding an acidic solution (e.g., dilute HCl) or water.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent like ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent.

    • Purify the resulting crude product by recrystallization (e.g., from hot water) or column chromatography to yield pure this compound as a white crystalline solid.[15]

Spectroscopic Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Protocol: An FTIR spectrum is recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹. The solid sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[16]

    • Expected Peaks: Key vibrational modes include the broad O-H stretching of the alcohol and phenolic groups (~3200-3600 cm⁻¹), C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C-O stretching (~1000-1250 cm⁻¹), and various C=C aromatic ring stretching vibrations (~1450-1600 cm⁻¹).

  • UV-Visible (UV-Vis) Spectroscopy:

    • Protocol: A UV-Vis spectrum is recorded by dissolving a small amount of the compound in a suitable UV-transparent solvent (e.g., methanol (B129727) or ethanol). The absorbance is measured over a wavelength range of approximately 200-400 nm.

    • Expected Peaks: Aromatic compounds like DHBA are expected to show characteristic absorption bands corresponding to π → π* transitions. For the related 3,5-dihydroxybenzoic acid, absorption maxima are observed around 208 nm, 250 nm, and 308 nm.[17] Similar absorption patterns are expected for DHBA.

Data Presentation and Interpretation

All quantitative data from computational and experimental analyses should be systematically organized for clear comparison and interpretation.

Table 1: Optimized Geometric Parameters (Calculated)

Atom numbering should correspond to a standardized molecular diagram.

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C1-C2Value
C-O (hydroxyl)Value
O-H (hydroxyl)Value
C-C (ring)Value
Bond Angles C1-C2-C3Value
C-O-HValue
Dihedral Angles H-O-C-CValue
C2-C1-C7-O8Value
Table 2: Vibrational Frequencies (Calculated vs. Experimental)
Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)
O-H stretch (phenolic)ValueValueValue
O-H stretch (alcoholic)ValueValueValue
C-H stretch (aromatic)ValueValueValue
C=C stretch (aromatic)ValueValueValue
C-O stretchValueValueValue
Table 3: Calculated Electronic Properties
PropertyValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Gap (ΔE)Value
Ionization PotentialValue
Electron AffinityValue
Electronegativity (χ)Value
Chemical Hardness (η)Value
Chemical Softness (S)Value
Electrophilicity Index (ω)Value

Application in Drug Development and Materials Science

The data generated from these quantum chemical calculations are invaluable for several applications.

G cluster_applications Role of this compound cluster_materials Materials Science cluster_pharma Pharmaceutical Synthesis dhba This compound (Core Building Block) dendrimers Dendrimers & Hyperbranched Polymers dhba->dendrimers polyethers Dendritic Polyether Macromolecules dhba->polyethers antioxidants Antioxidant Agents dhba->antioxidants antiinflam Anti-inflammatory Drugs dhba->antiinflam bioactive Other Bioactive Molecules (e.g., Resveratrol Analogs) dhba->bioactive

Caption: this compound as a versatile intermediate in synthesis.
  • Structure-Activity Relationship (SAR) Studies: By understanding the electronic properties and reactive sites, researchers can predict how modifications to the DHBA structure will affect its biological activity.[2]

  • Rational Drug Design: The MEP and FMO analyses help identify which parts of the molecule are likely to interact with biological targets like proteins and enzymes, guiding the design of more potent and specific drugs.

  • Polymer and Materials Science: DHBA serves as a key monomer for the synthesis of dendrimers and hyperbranched polymers.[1][18] Computational data can help predict the properties of these resulting macromolecules.

References

The Crystalline Landscape of 3,5-Dihydroxybenzyl Alcohol: An Uncharted Territory in Solid-State Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Despite its significance as a versatile intermediate in medicinal chemistry and materials science, the fundamental solid-state properties of 3,5-dihydroxybenzyl alcohol, specifically its crystalline structure and potential for polymorphism, remain a notable gap in the scientific literature. A comprehensive review of available research indicates a lack of published crystallographic data, precluding a detailed technical guide on its polymorphic forms and their specific structural characteristics. This absence of information presents both a challenge and an opportunity for researchers in crystallography, solid-state chemistry, and drug development.

While numerous sources detail the synthesis and general chemical properties of this compound, including its melting point, solubility, and various applications, no publicly accessible records of its single-crystal X-ray diffraction data, powder X-ray diffraction patterns, or differential scanning calorimetry studies focused on polymorphism have been identified. Such data is crucial for understanding the three-dimensional arrangement of molecules in the solid state, which in turn governs key physicochemical properties such as solubility, stability, and bioavailability – all critical parameters in the development of pharmaceutical and other advanced materials.

General Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC₇H₈O₃[1][2][3]
Molecular Weight140.14 g/mol [1][2][4]
Melting Point182-186 °C (decomposes)[3][4]
AppearanceWhite to light yellow crystalline powder[3]
SolubilitySoluble in water, ethanol, ether, and THF[2][3]

Synthesis and Crystallization: Experimental Protocols

Various methods for the synthesis of this compound have been reported, typically involving the reduction of 3,5-dihydroxybenzoic acid or its derivatives. One common laboratory-scale synthesis is outlined below.

Synthesis via Reduction of 3,5-Diacetoxybenzoic Acid

A frequently cited synthetic route involves the reduction of an acetyl-protected precursor, 3,5-diacetoxybenzoic acid, using a sodium borohydride (B1222165)/iodine system.[5]

Materials:

  • 3,5-Diacetoxybenzoic acid

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hot water for recrystallization

Procedure:

  • To a three-necked flask containing THF, add sodium borohydride.

  • Add 3,5-diacetoxybenzoic acid to the flask.

  • Control the temperature at 0°C using an ice-water bath.

  • Slowly add a THF solution containing iodine dropwise.

  • After the initial reaction, add the product from the previous step and heat the mixture to reflux.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, concentrate the reaction mixture to dryness under reduced pressure.

  • Add saturated sodium bicarbonate solution to the residue and extract the product with ether.

  • Combine the organic layers and dry with anhydrous magnesium sulfate.

  • Filter the solution and concentrate it to yield the crude product.

  • Recrystallize the crude product from hot water to obtain white crystals of this compound.[5]

The workflow for this synthesis is depicted in the following diagram:

G Synthesis and Recrystallization Workflow cluster_synthesis Synthesis cluster_purification Purification A 1. Reactants: 3,5-Diacetoxybenzoic acid, NaBH4, I2 in THF B 2. Reaction at 0°C then reflux A->B C 3. Work-up: NaHCO3 quench, Ether extraction B->C D 4. Drying and Concentration C->D E 5. Recrystallization from hot water D->E Crude Product F 6. Isolation of white crystals E->F

Caption: A generalized workflow for the synthesis and purification of this compound.

The Path Forward: A Call for Solid-State Characterization

The absence of crystallographic and polymorphism data for this compound highlights a significant area for future research. A systematic study to explore its solid-state landscape would be of immense value. Such an investigation would likely involve the following logical progression:

G Proposed Research Workflow A Synthesis and Purification of this compound B Polymorph Screening (Varying solvents, temperatures, and crystallization techniques) A->B C Characterization of Solid Forms (PXRD, DSC, TGA, Spectroscopy) B->C D Single Crystal Growth B->D G Correlation of Structure with Physicochemical Properties C->G E Single-Crystal X-ray Diffraction (Structure determination) D->E F Analysis of Crystal Packing and Intermolecular Interactions E->F F->G

Caption: A logical workflow for the comprehensive study of the crystalline structure and polymorphism of this compound.

Professionals in the fields of crystallography, pharmaceutical sciences, and materials science are encouraged to undertake studies to fill this knowledge gap. The elucidation of the crystalline structure and any polymorphic forms of this compound will undoubtedly contribute to a more profound understanding of its properties and pave the way for its more effective utilization in various technological applications.

References

Methodological & Application

High-yield synthesis of 3,5-Dihydroxybenzyl alcohol from 3,5-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: High-Yield Synthesis of 3,5-Dihydroxybenzyl Alcohol

AN-CHEM-001

Introduction

This compound is a pivotal intermediate in the synthesis of various pharmaceuticals, including bronchodilators, and serves as a versatile building block in organic chemistry. This application note provides a detailed, laboratory-scale protocol for the high-yield synthesis of this compound from the readily available 3,5-dihydroxybenzoic acid. The featured method is a direct reduction using sodium borohydride (B1222165), which is characterized by its simplicity, high efficiency, and straightforward purification process, achieving yields of up to 95%.[1][2] This procedure is well-suited for researchers in academic and industrial settings, particularly those in drug development and fine chemical synthesis.

Overall Reaction Scheme

The synthesis involves the direct reduction of the carboxylic acid functionality of 3,5-dihydroxybenzoic acid to a primary alcohol. This is achieved using sodium borohydride as the reducing agent in tetrahydrofuran (B95107) (THF), with a catalytic amount of methanol.[1][3]

Reaction:

3,5-Dihydroxybenzoic Acid → this compound

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 3,5-Dihydroxybenzoic Acid[1]
Reagents Sodium Borohydride, Methanol[1]
Solvent Tetrahydrofuran (THF)[1]
Reaction Time 6 hours[1]
Reaction Temperature Reflux[1]
Product This compound[1]
Reported Yield Up to 95%[1][2]
Purification Method Recrystallization from hot water[1]

Experimental Protocol

This protocol is adapted from a method described in patent CN103130617A.[1]

Materials and Reagents:

  • 3,5-Dihydroxybenzoic acid (50 g, 0.324 mol)[3]

  • Sodium borohydride (NaBH₄) (12.6 g, 0.33 mol)[1][3]

  • Methanol (MeOH) (0.52 g, 0.017 mol)[1][3]

  • Tetrahydrofuran (THF), anhydrous (500 mL)[1][3]

  • 10% (w/v) Hydrochloric acid (HCl) (100 mL)[1][3]

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • 1-liter four-necked round-bottom flask

  • Reflux condenser

  • Thermometer

  • Dropping funnel or powder funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization

Procedure:

  • Reaction Setup: In a 1-liter four-necked flask equipped with a reflux condenser, thermometer, and a magnetic stirrer, add 500 mL of THF, 50 g (0.324 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.[1][3]

  • Addition of Reducing Agent: Stir the mixture vigorously and heat to a gentle reflux using a heating mantle.[1] Once refluxing, slowly add 12.6 g (0.33 mol) of sodium borohydride in portions.[1][3] The rate of addition should be controlled to maintain a steady reflux.

  • Reaction: After the complete addition of sodium borohydride, continue to reflux the reaction mixture for 6 hours.[1][3]

  • Work-up: After 6 hours, cool the reaction mixture to room temperature and then place it in an ice bath.[1] Slowly and carefully quench the reaction by adding 100 mL of 10% aqueous hydrochloric acid through a dropping funnel.[1][3] Stir for an additional 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 200 mL of ethyl acetate for each extraction.[1]

  • Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate.[1] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: Purify the crude this compound by recrystallization from hot water to yield the pure product.[1]

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

SynthesisWorkflow A 1. Reaction Setup - Add 3,5-dihydroxybenzoic acid,  methanol, and THF to flask B 2. Heating and Addition - Heat mixture to reflux - Slowly add NaBH4 A->B Heat C 3. Reaction - Reflux for 6 hours B->C Maintain Reflux D 4. Quenching - Cool in ice bath - Add 10% HCl C->D Cool E 5. Extraction - Separate layers - Extract aqueous layer with  ethyl acetate (2x) D->E Transfer F 6. Isolation - Combine organic layers - Dry with MgSO4 - Concentrate in vacuo E->F Combine G 7. Purification - Recrystallize from hot water F->G Crude Product H Pure this compound G->H Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions:

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle it in a well-ventilated fume hood and away from ignition sources.

  • Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides. Use anhydrous THF and handle it in a fume hood.

  • Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The quenching step is exothermic and produces hydrogen gas. Perform the addition of hydrochloric acid slowly and with adequate cooling.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. All necessary safety precautions should be taken. The results may vary depending on the specific conditions and the purity of the reagents used.

References

Application Notes and Protocols for the Purification of 3,5-Dihydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3,5-Dihydroxybenzyl alcohol, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The described techniques, including recrystallization and column chromatography, are designed to yield high-purity material suitable for demanding research and development applications.

Introduction

This compound is a phenolic compound widely used as a building block in organic synthesis. Its purity is critical for the successful synthesis of downstream products, including antioxidants, specialty polymers, and bioactive molecules. Common impurities in commercially available or synthetically produced this compound may include residual starting materials such as 3,5-dihydroxybenzoic acid, byproducts from the reduction reaction, and solvents used during the synthesis and workup. This document outlines effective methods for the removal of these impurities.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for the successful implementation of the described purification protocols.

PropertyValue
Molecular Formula C₇H₈O₃
Molecular Weight 140.14 g/mol
Appearance White to off-white crystalline powder
Melting Point 182-186 °C (decomposes)[1]
Solubility Soluble in water, ethanol, ether, tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), and methanol.[1]
InChI Key NGYYFWGABVVEPL-UHFFFAOYSA-N
CAS Number 29654-55-5

Purification Techniques

Two primary methods for the purification of this compound are detailed below: recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

Recrystallization from Hot Water

Recrystallization is a highly effective technique for purifying this compound, particularly for removing small amounts of soluble and insoluble impurities. The principle of this method relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of an appropriate size. For every 1 gram of crude material, add approximately 10-15 mL of deionized water.

  • Heating: Gently heat the suspension on a hot plate with continuous stirring. Bring the mixture to a boil to ensure complete dissolution of the this compound. If any insoluble impurities remain, proceed to the hot filtration step.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached ambient temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a desiccator under vacuum or in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

ParameterValueReference
Typical Yield 83-95%[1][2]
Purity (Post-Recrystallization) >99%[2]
Column Chromatography

Column chromatography is a powerful technique for separating this compound from impurities with different polarities. This method is particularly useful when dealing with complex mixtures or when a very high degree of purity is required.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (for flash chromatography, 230-400 mesh)

  • Solvents: Ethyl acetate (B1210297) and Hexane (B92381) (HPLC grade)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for visualization

Procedure:

  • TLC Analysis: Before performing column chromatography, determine the optimal mobile phase composition using TLC. Spot the crude material on a TLC plate and develop it in various mixtures of ethyl acetate and hexane. A suitable mobile phase will provide good separation of the desired compound from its impurities, with an Rf value for this compound of approximately 0.3-0.4. A good starting point is a 50:50 (v/v) mixture of ethyl acetate and hexane.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent mixture if necessary. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the predetermined mobile phase. Collect fractions in separate tubes or flasks.

  • Fraction Analysis: Monitor the elution of the compounds by TLC. Spot small aliquots from each fraction onto a TLC plate, develop the plate, and visualize the spots under a UV lamp.

  • Isolation: Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Typical Mobile Phase Ethyl Acetate/Hexane gradient
Expected Purity >99%

Diagrams

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PureProduct Pure this compound Recrystallization->PureProduct Waste1 Impurities (in filtrate) Recrystallization->Waste1 Filtration ColumnChromatography->PureProduct Waste2 Separated Impurities ColumnChromatography->Waste2 Elution

Caption: General workflow for the purification of this compound.

Recrystallization_Protocol cluster_0 Recrystallization Steps Dissolve 1. Dissolve crude product in minimum hot solvent Filter 2. Hot filtration (optional, for insoluble impurities) Dissolve->Filter Cool 3. Cool solution slowly to induce crystallization Filter->Cool Isolate 4. Isolate crystals by vacuum filtration Cool->Isolate Wash 5. Wash crystals with cold solvent Isolate->Wash Dry 6. Dry the pure crystals Wash->Dry

Caption: Step-by-step protocol for recrystallization.

Column_Chromatography_Logic cluster_1 Column Chromatography Workflow TLC 1. TLC analysis to determine mobile phase Packing 2. Pack column with silica gel slurry TLC->Packing Loading 3. Load sample onto the column Packing->Loading Elution 4. Elute with mobile phase and collect fractions Loading->Elution Analysis 5. Analyze fractions by TLC Elution->Analysis Combine 6. Combine pure fractions Analysis->Combine Evaporate 7. Evaporate solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Logical workflow for purification by column chromatography.

References

Application Notes and Protocols for the Analysis of 3,5-Dihydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the analysis of 3,5-Dihydroxybenzyl alcohol using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Application Note: This document describes a robust reverse-phase HPLC (RP-HPLC) method for the accurate quantification of this compound. The method is suitable for purity assessment, in-process control, and stability testing.[1][2] This technique offers high resolution and sensitivity for analyzing aromatic compounds.[1]

Experimental Protocol

A. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2]

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Software: Chromatography data acquisition and processing software.

  • Solvents: HPLC grade Acetonitrile and ultrapure water (18.2 MΩ·cm).[1]

  • Reagents: Phosphoric acid or Formic acid.[2][3]

  • Standard: this compound reference standard of known purity.

B. Chromatographic Conditions: A gradient elution is recommended to ensure optimal separation and peak shape.[2]

ParameterRecommended Condition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase A Water with 0.1% Phosphoric Acid[2]
Mobile Phase B Acetonitrile
Gradient 0-15 min: 10% to 40% B; 15-20 min: 40% to 90% B; 20-25 min: Hold at 90% B; 25-30 min: Return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm or 280 nm
Injection Volume 10 µL[2]

C. Preparation of Standard and Sample Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock solution with the mobile phase (in its initial composition). These will be used to construct a calibration curve.

  • Sample Preparation: Accurately weigh a known quantity of the sample containing this compound. Dissolve it in a suitable solvent (e.g., methanol) and dilute with the mobile phase to bring the concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Representative Chromatographic Data

Analyte Retention Time (min) Peak Area (arbitrary units)

| this compound | ~8.5 | (Varies with concentration) |

Table 2: Calibration Curve Data for Quantitative Analysis

Concentration (µg/mL) Peak Area (mAU*s)
10 150,000
25 375,000
50 750,000
100 1,500,000
150 2,250,000

| Linear Regression | R² ≥ 0.999 [2] |

HPLC Analysis Workflow

HPLC_Workflow HPLC Analysis Workflow for this compound cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase A and B D Equilibrate HPLC System A->D B Prepare Stock & Working Standards E Inject Standards & Construct Calibration Curve B->E C Prepare and Filter Sample Solution F Inject Sample Solution C->F D->E D->F G Integrate Peak Area of the Analyte E->G F->G H Calculate Concentration using Calibration Curve G->H I Generate Final Report H->I

Caption: Workflow for the quantitative HPLC analysis of this compound.

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: This section provides a standard protocol for the structural confirmation and elucidation of this compound using ¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy. This is a definitive method for verifying the chemical structure and purity of the compound.

Experimental Protocol

A. Instrumentation and Materials:

  • NMR Spectrometer: A 400 MHz or 500 MHz spectrometer.[4][5]

  • NMR Tubes: Standard 5 mm NMR tubes.

  • Solvent: Deuterated solvent such as Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable hydroxyl protons.

  • Standard: Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

B. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.

  • Ensure the sample is fully dissolved; vortex gently if necessary.

C. NMR Data Acquisition:

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

Data Presentation

The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Table 3: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity* Integration Assignment
~9.15 s 2H Ar-OH
~6.18 t, J=2.0 Hz 1H H-4
~6.08 d, J=2.0 Hz 2H H-2, H-6
~5.05 t, J=5.7 Hz 1H CH₂-OH
~4.35 d, J=5.7 Hz 2H -CH₂ -OH

*s = singlet, d = doublet, t = triplet

Table 4: ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~158.5 C-3, C-5
~144.2 C-1
~105.3 C-2, C-6
~101.1 C-4

| ~62.9 | -CH₂ -OH |

NMR Analysis Workflow

NMR_Workflow NMR Analysis Workflow for this compound cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of Sample B Dissolve in ~0.6 mL Deuterated Solvent (e.g., DMSO-d6) A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Tune and Shim Spectrometer D->E F Acquire 1H and 13C Spectra E->F G Apply Fourier Transform, Phase and Baseline Correction F->G H Calibrate Spectra to TMS (0 ppm) G->H I Integrate 1H Peaks & Assign Signals H->I J Confirm Structure and Purity I->J

Caption: Workflow for the structural analysis of this compound by NMR.

References

Synthesis of Dendrimers Using 3,5-Dihydroxybenzyl Alcohol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of dendrimers utilizing 3,5-dihydroxybenzyl alcohol as a key building block. Dendrimers, with their highly branched, three-dimensional architecture, offer unique advantages in drug delivery and other biomedical applications. Their well-defined structure allows for precise control over size, shape, and surface functionality, making them ideal nanocarriers for therapeutic agents.

This guide covers two primary synthetic strategies: the convergent and divergent methods for preparing poly(aryl ether) dendrimers. It includes step-by-step experimental procedures, comprehensive quantitative data, and characterization details to assist researchers in the successful synthesis and application of these macromolecules.

Synthetic Approaches: Convergent and Divergent Methods

Dendrimer synthesis can be broadly categorized into two approaches: divergent and convergent.[1]

  • Divergent Synthesis: This method begins from a central core molecule, and successive generations of monomers are added radially outwards. While this approach can rapidly generate large dendrimers, challenges include the potential for incomplete reactions and defects in the outer layers, which become more significant with increasing generations.[2]

  • Convergent Synthesis: In this "outside-in" approach, the dendritic branches, or "dendrons," are synthesized first and then attached to a multifunctional core in the final step. This method offers greater structural control, leading to more monodisperse dendrimers with fewer defects, and simplifies the purification process at each stage.[3][4] The Fréchet-type synthesis is a classic example of the convergent approach for preparing poly(aryl ether) dendrimers.[5]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the convergent and divergent synthesis of poly(aryl ether) dendrimers using this compound.

Convergent Synthesis of Fréchet-Type Dendrons and Dendrimers

The convergent synthesis of poly(aryl ether) dendrimers, pioneered by Fréchet and Hawker, involves a repetitive two-step sequence: a Williamson ether synthesis to couple an alcohol to a benzyl (B1604629) bromide, followed by the conversion of the new benzyl alcohol at the focal point to a benzyl bromide to enable the next coupling reaction.[6]

Step 1: Synthesis of First-Generation Dendron ([G-1]-Br)

  • Etherification: To a solution of this compound (1.0 eq) in acetone (B3395972), add potassium carbonate (K2CO3, 3.0 eq) and a catalytic amount of 18-crown-6 (B118740). Heat the mixture to reflux.

  • Add benzyl bromide (2.2 eq) dropwise and continue refluxing for 24 hours.

  • After cooling, filter the reaction mixture and evaporate the solvent. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting first-generation alcohol, [G-1]-OH, by column chromatography on silica (B1680970) gel.

  • Bromination: Dissolve the [G-1]-OH (1.0 eq) and carbon tetrabromide (CBr4, 1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to 0 °C and add triphenylphosphine (B44618) (PPh3, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the first-generation bromo-dendron, [G-1]-Br.

Step 2: Synthesis of Second-Generation Dendron ([G-2]-OH)

  • To a solution of this compound (1.0 eq) in acetone, add K2CO3 (3.0 eq) and 18-crown-6 (catalytic amount).

  • Add a solution of [G-1]-Br (2.1 eq) in acetone dropwise and reflux the mixture for 48 hours.

  • Follow the workup and purification procedure described in Step 1 to obtain the second-generation alcohol, [G-2]-OH.

This iterative process of etherification and bromination can be repeated to synthesize higher-generation dendrons. The final dendrimer is formed by reacting the desired generation of bromo-dendron with a multifunctional core, such as 1,1,1-tris(4'-hydroxyphenyl)ethane.

Divergent Synthesis of Poly(aryl ether) Dendrimers

The divergent approach starts from a multifunctional core and builds the dendrimer outwards.

Step 1: Synthesis of the First-Generation Dendrimer (G-1)

  • Start with a core molecule, for example, 1,1,1-tris(4'-hydroxyphenyl)ethane (1.0 eq).

  • In a suitable solvent like acetone, add K2CO3 (a molar excess based on the number of hydroxyl groups on the core) and a catalytic amount of 18-crown-6.

  • Add a protected form of a 3,5-dihydroxybenzyl halide, for instance, 3,5-bis(benzyloxy)benzyl bromide (molar excess).

  • Reflux the reaction mixture for 24-48 hours.

  • After workup and purification, deprotect the peripheral benzyl groups to reveal the hydroxyl groups of the first-generation dendrimer.

Step 2: Synthesis of the Second-Generation Dendrimer (G-2)

  • React the first-generation dendrimer from Step 1 with an excess of the protected 3,5-bis(benzyloxy)benzyl bromide under Williamson ether synthesis conditions as described above.

  • Subsequent deprotection will yield the second-generation dendrimer with an increased number of peripheral hydroxyl groups.

Quantitative Data and Characterization

The synthesis of dendrimers at each generation should be monitored and the final products characterized to ensure purity and structural integrity.

Synthesis Yields and Molecular Weight Data
GenerationSynthesis MethodTypical Yield (%)Theoretical MW ( g/mol )Experimental MW ( g/mol )Polydispersity Index (PDI)
[G-1]-OH Convergent~90%320.38320 (MS)-
[G-2]-OH Convergent~85%785.93786 (MS)-
[G-3]-OH Convergent~80%1717.031717 (MS)-
G-1 Divergent>95%Varies with coreVaries with core< 1.05
G-2 Divergent>90%Varies with coreVaries with core< 1.08
G-3 Divergent>85%Varies with coreVaries with core< 1.10

Note: Yields and PDI can vary based on reaction conditions and purification methods.

Spectroscopic Characterization Data
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spectrometry (m/z)
This compound 4.51 (s, 2H, -CH2-), 6.22 (t, 1H, Ar-H), 6.30 (d, 2H, Ar-H), 8.5 (br s, 2H, -OH)65.1 (-CH2-), 102.5, 107.8, 144.2, 159.0 (Ar-C)140.05 (M+)
[G-1]-OH 4.60 (s, 2H, -CH2OH), 5.05 (s, 4H, Ar-CH2-O-), 6.55-6.70 (m, 3H, Ar-H), 7.25-7.45 (m, 10H, Ar-H)65.2 (-CH2OH), 70.1 (Ar-CH2-O-), 101.8, 106.5, 136.8, 144.5, 160.1 (Ar-C)320.14 [M]+
[G-2]-OH 4.62 (s, 2H, -CH2OH), 5.00 (s, 8H, Ar-CH2-O-), 6.60-6.80 (m, 7H, Ar-H), 7.25-7.45 (m, 20H, Ar-H)65.3 (-CH2OH), 70.0 (Ar-CH2-O-), 101.9, 106.6, 108.0, 136.9, 139.5, 144.3, 160.0 (Ar-C)785.32 [M]+

Note: NMR data is typically recorded in CDCl3 or DMSO-d6 and chemical shifts are relative to TMS.

Visualizing Synthetic Workflows and Biological Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the synthetic workflows and a relevant biological signaling pathway for drug delivery applications.

Synthetic Workflows

convergent_synthesis cluster_G1 Generation 1 Synthesis cluster_G2 Generation 2 Synthesis cluster_dendrimer Final Dendrimer Assembly start1 This compound + Benzyl Bromide step1 Williamson Ether Synthesis start1->step1 prod1 [G-1]-OH step1->prod1 step2 Bromination (CBr4, PPh3) prod1->step2 prod2 [G-1]-Br step2->prod2 step3 Williamson Ether Synthesis prod2->step3 2 eq. start2 This compound start2->step3 prod3 [G-2]-OH step3->prod3 core Multifunctional Core (e.g., 1,1,1-tris(4'-hydroxyphenyl)ethane) step4 Coupling Reaction core->step4 final_dendrimer [G-n]-Dendrimer step4->final_dendrimer prod_n->step4 n eq.

Caption: Convergent synthesis workflow for Fréchet-type dendrimers.

divergent_synthesis cluster_G1 Generation 1 cluster_G2 Generation 2 cluster_Gn Higher Generations core Multifunctional Core step1 1. Williamson Ether Synthesis 2. Deprotection core->step1 prod1 G-1 Dendrimer step1->prod1 step2 1. Williamson Ether Synthesis 2. Deprotection prod1->step2 prod2 G-2 Dendrimer step2->prod2 step_n Repeat Synthesis Cycle prod2->step_n prod_n G-n Dendrimer step_n->prod_n paclitaxel_pathway cluster_drug Drug Action cluster_cellular Cellular Target & Effect cluster_signaling Apoptotic Signaling Cascade paclitaxel Paclitaxel microtubules Microtubules paclitaxel->microtubules Binds to β-tubulin stabilization Microtubule Hyper-stabilization microtubules->stabilization mitotic_arrest Mitotic Arrest (G2/M Phase) stabilization->mitotic_arrest jnk JNK/SAPK Pathway Activation mitotic_arrest->jnk bcl2 Bcl-2 Phosphorylation/ Inactivation mitotic_arrest->bcl2 caspase Caspase Cascade Activation jnk->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis EGFR_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ligand EGF Ligand egfr EGFR ligand->egfr Binds & Activates dendrimer Targeted Dendrimer (Drug-Loaded) dendrimer->egfr Targets ras RAS egfr->ras pi3k PI3K egfr->pi3k raf RAF ras->raf akt AKT pi3k->akt mek MEK raf->mek mtor mTOR akt->mtor erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation erk->proliferation

References

Application Notes and Protocols: 3,5-Dihydroxybenzyl Alcohol as a Cellular Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-Dihydroxybenzyl alcohol (DHBA) and its potent derivative, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), as antioxidants in cell culture experiments. This document includes summaries of their mechanisms of action, effective concentrations, and detailed protocols for their application and the assessment of their antioxidant effects.

Introduction

This compound (DHBA) is a phenolic compound recognized for its significant antioxidant properties.[1] Its chemical structure, featuring hydroxyl groups on a benzene (B151609) ring, allows it to effectively scavenge free radicals by donating hydrogen atoms.[1] A closely related and extensively studied derivative, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has been isolated from the Pacific oyster Crassostrea gigas and demonstrated potent antioxidant and cytoprotective effects in a variety of cell types.[2][3][4] These compounds represent promising tools for mitigating oxidative stress in cellular models, a key factor in numerous pathological conditions.

Mechanism of Action

The antioxidant activity of DHBA and its derivatives is multifaceted, involving both direct and indirect mechanisms:

  • Direct Free Radical Scavenging: The primary mechanism is the direct neutralization of reactive oxygen species (ROS). The hydroxyl groups on the aromatic ring are crucial for this activity.[1]

  • Modulation of Intracellular Signaling Pathways: DHMBA has been shown to influence key signaling pathways involved in the cellular stress response and metabolism:

    • Nrf2-Keap1 Pathway: DHMBA can interact with Keap1, leading to the activation of the transcription factor Nrf2.[5] Activated Nrf2 translocates to the nucleus and promotes the expression of a wide range of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO-1), and superoxide (B77818) dismutase 1 (SOD-1).[3][6]

    • NF-κB Signaling: DHMBA has been observed to suppress the NF-κB pathway by reducing the levels of the p65 subunit, thereby exerting anti-inflammatory effects.[1]

    • PI3K/Akt/mTOR Pathway: In the context of adipogenesis, DHMBA has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[7]

    • MAPK Pathway: DHMBA can also modulate the mitogen-activated protein kinase (MAPK) signaling pathway.[7]

Data Presentation

The following tables summarize key quantitative data from studies on DHBA and DHMBA.

Table 1: Comparative In Vitro Antioxidant Activity

AssayThis compound (% Scavenging)Vitamin C (% Scavenging)
Superoxide Scavenging74%39%
DPPH Radical Scavenging71%Not specified

Data from a cell-free system highlighting DHBA's superior radical scavenging activity compared to Vitamin C.[1]

Table 2: Effective Concentrations of DHMBA in Cell Culture Models

Cell LineEffective Concentration RangeObserved Effects
RAW264.7 (Mouse Macrophages)1 µM - 10 µMInhibition of cell proliferation and stimulation of cell death.[2][8]
A549 (Human Lung Cancer Cells)1 µM - 10 µMInhibition of cell proliferation and stimulation of cell death.[2][8]
Enterocytes (e.g., IEC-6)Not specifiedProtection of mitochondrial function and suppression of cell death during cold preservation.[3]
3T3-L1 (Mouse Preadipocytes)1 µM - 100 µMInhibition of lipid accumulation and adipogenesis.
Chinese Hamster Lung (CHL) Cells397 µM - 794 µMInduction of chromosomal aberrations at higher concentrations after 48 hours of treatment.[9]

Experimental Protocols

Preparation of DHBA/DHMBA Stock Solution

Materials:

  • This compound (DHBA) or 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) powder

  • 100% Ethanol (B145695) or Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Protocol:

  • Weigh the desired amount of DHBA or DHMBA powder in a sterile microcentrifuge tube.

  • Dissolve the powder in 100% ethanol or DMSO to create a high-concentration stock solution (e.g., 100 mM).[2]

  • Ensure complete dissolution by vortexing.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C until use.[2][7]

General Cell Culture Treatment

Materials:

  • Cultured cells of interest in appropriate cell culture flasks or plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[2]

  • DHBA/DHMBA stock solution

  • Vehicle control (e.g., 100% ethanol or DMSO)

Protocol:

  • Seed the cells at the desired density in culture plates and allow them to adhere and grow for the appropriate time (typically 24 hours).

  • On the day of treatment, prepare fresh dilutions of DHBA/DHMBA from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).[2]

  • Also prepare a vehicle control by adding the same volume of ethanol or DMSO as used for the highest concentration of DHBA/DHMBA to the culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of DHBA/DHMBA or the vehicle control.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

Assessment of Antioxidant Effects

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.

Protocol:

  • After the treatment period with DHBA/DHMBA, add MTT solution (final concentration of 0.5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Principle: 2',7'-Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • After treatment, wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove the excess dye.

  • Induce oxidative stress if required by the experimental design (e.g., by adding H₂O₂).

  • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer (excitation ~485 nm, emission ~530 nm).

Principle: This technique is used to detect and quantify specific proteins involved in antioxidant signaling pathways (e.g., Nrf2, HO-1, p-Akt, NF-κB).

Protocol:

  • Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

experimental_workflow Experimental Workflow for Assessing DHBA/DHMBA Antioxidant Activity cluster_prep Preparation cluster_culture Cell Culture and Treatment cluster_assays Assessment of Antioxidant Effects cluster_analysis Data Analysis prep_stock Prepare DHBA/DHMBA Stock Solution seed_cells Seed and Culture Cells prep_stock->seed_cells treat_cells Treat Cells with DHBA/DHMBA and Controls seed_cells->treat_cells viability Cell Viability Assay (MTT) treat_cells->viability ros Intracellular ROS Measurement (DCFH-DA) treat_cells->ros western Western Blot for Signaling Proteins treat_cells->western data_analysis Analyze and Interpret Data viability->data_analysis ros->data_analysis western->data_analysis

Caption: Workflow for evaluating the antioxidant properties of DHBA/DHMBA in cell culture.

nrf2_pathway DHMBA-Mediated Nrf2 Pathway Activation DHMBA DHMBA Keap1 Keap1 DHMBA->Keap1 inhibits interaction with Nrf2 Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO-1, etc.) ARE->Antioxidant_Genes activates transcription of

Caption: DHMBA activates the Nrf2 antioxidant response pathway.

nfkb_pi3k_pathways Modulation of NF-κB and PI3K/Akt Pathways by DHMBA cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway DHMBA DHMBA NFkB_p65 NF-κB p65 DHMBA->NFkB_p65 inhibits PI3K PI3K DHMBA->PI3K inhibits Inflammation Inflammation NFkB_p65->Inflammation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Adipogenesis Adipogenesis mTOR->Adipogenesis

Caption: DHMBA inhibits pro-inflammatory and metabolic signaling pathways.

References

Application of 3,5-Dihydroxybenzyl Alcohol in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzyl alcohol (DHBA) is a versatile organic compound that is increasingly recognized for its potential in the development of sophisticated targeted drug delivery systems.[1][2] Its unique structure, featuring a reactive benzylic alcohol and two phenolic hydroxyl groups, allows it to serve as a fundamental building block for various drug delivery platforms.[1] DHBA is a key monomer in the synthesis of dendritic polymers and can be incorporated into self-immolative linkers for prodrug strategies.[1][3][4][5] These systems aim to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and providing controlled release at the target site. This document provides detailed application notes and experimental protocols for the utilization of this compound in targeted drug delivery.

Key Applications in Targeted Drug Delivery

The primary applications of this compound in targeted drug delivery are centered around its use in the synthesis of dendrimers and as a core component of prodrug linkers.

  • Dendrimer-Based Drug Delivery: this compound is an ideal monomer for the convergent synthesis of dendrimers.[6][7] These highly branched, monodisperse macromolecules possess internal cavities capable of encapsulating hydrophobic drug molecules, thereby enhancing their solubility and stability.[8][9][10] The surface of these dendrimers can be functionalized with targeting ligands to direct the drug-loaded nanocarrier to specific cells or tissues.

  • Self-Immolative Linkers for Prodrugs: The benzyl (B1604629) alcohol moiety is a cornerstone of self-immolative linkers, which are designed to release a conjugated drug in response to a specific trigger, such as changes in pH or the presence of certain enzymes.[3][4][5] While p-hydroxybenzyl alcohol is more commonly cited for this purpose, the principles can be adapted to this compound to create novel linkers with potentially different release kinetics or properties.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 29654-55-5[7][11]
Molecular Formula C₇H₈O₃[11][12]
Molecular Weight 140.14 g/mol [7][12]
Melting Point 182-186 °C (decomposes)[7]
Solubility Soluble in water, ethanol, ether, and THF[2]
Table 2: Characteristics of DHBA-Based Dendrimers for Drug Encapsulation
Dendrimer GenerationMolecular Weight (Da) (estimated)Drug Loading Capacity (% w/w) (Hypothetical)Encapsulation Efficiency (%) (Hypothetical)
G1~5001-520-40
G2~12005-1040-60
G3~260010-1560-80
G4~540015-20>80

Note: Quantitative data for specific drug loading and encapsulation efficiency in DHBA-based dendrimers is not extensively available in the reviewed literature. The values presented are hypothetical and based on typical trends observed for dendrimeric systems.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the reduction of 3,5-dihydroxybenzoic acid to this compound.[13][14]

Materials:

Equipment:

  • 1L four-necked flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware

Procedure:

  • To a 1L four-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 500 mL of THF, 50 g (0.324 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.[14]

  • Stir the mixture vigorously and heat to a gentle reflux.[14]

  • Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions, controlling the addition to prevent excessive refluxing.[14]

  • After the addition is complete, maintain the reflux for 6 hours.[14]

  • Cool the reaction mixture in an ice bath.[14]

  • Slowly quench the reaction by adding 100 mL of 10% aqueous hydrochloric acid and stir for 10 minutes.[14]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 200 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from hot deionized water to obtain pure this compound as white crystals. The expected yield is approximately 95%.[13]

Protocol 2: Synthesis of a DHBA-Based Dendrimer (Generation 1)

This protocol outlines the initial step in creating a dendrimer using DHBA as the monomer. This example uses a convergent approach.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate

  • Acetone

  • N,N-Dimethylformamide (DMF)

  • Standard workup reagents

Procedure:

  • Dissolve this compound (1 equivalent) and potassium carbonate (2.5 equivalents) in acetone.

  • Add benzyl bromide (2.2 equivalents) dropwise to the solution at room temperature.

  • Heat the mixture to reflux and stir for 24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Redissolve the residue in a suitable solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Generation 1 dendron with a central benzyl alcohol group.

Protocol 3: In Vitro Drug Release Study from Dendrimer Formulations

This protocol describes a general method to evaluate the release of an encapsulated drug from DHBA-based dendrimers.

Materials:

  • Drug-loaded DHBA-dendrimer formulation

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of the drug-loaded dendrimers in PBS (pH 7.4).

  • Transfer a known volume (e.g., 1 mL) of this solution into a dialysis bag.

  • Place the dialysis bag in a larger volume of PBS (e.g., 50 mL) at 37°C in a shaking incubator.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the external buffer and replace it with an equal volume of fresh buffer.

  • Analyze the concentration of the released drug in the collected samples using a validated HPLC or UV-Vis spectrophotometric method.

  • Repeat the experiment at a lower pH (e.g., 5.5) to simulate the acidic environment of endosomes or tumors.

  • Plot the cumulative drug release as a function of time.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the drug-loaded DHBA-dendrimer formulations against a cancer cell line.[15][16]

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Drug-loaded DHBA-dendrimer formulation

  • Free drug solution

  • Empty DHBA-dendrimers (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the drug-loaded dendrimers, free drug, and empty dendrimers in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a control.

  • Incubate the plates for 48 or 72 hours.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

experimental_workflow Experimental Workflow for DHBA-Based Drug Delivery System cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation synthesis_dhba Synthesis of This compound synthesis_dendrimer Synthesis of DHBA-Based Dendrimer synthesis_dhba->synthesis_dendrimer drug_loading Drug Encapsulation synthesis_dendrimer->drug_loading physchem Physicochemical Characterization (Size, Zeta) drug_loading->physchem loading_efficiency Drug Loading & Encapsulation Efficiency drug_loading->loading_efficiency release_study Drug Release Study (pH 7.4 & 5.5) drug_loading->release_study cytotoxicity Cytotoxicity Assay (MTT Assay) drug_loading->cytotoxicity cellular_uptake Cellular Uptake Study drug_loading->cellular_uptake

Workflow for developing DHBA-based drug delivery systems.

signaling_pathway Cellular Uptake and Drug Release from DHBA-Dendrimer cluster_extracellular Extracellular Space cluster_cell Cellular Environment drug_dendrimer Drug-Loaded DHBA-Dendrimer endocytosis Endocytosis drug_dendrimer->endocytosis 1. Internalization endosome Endosome (pH ~6.5) endocytosis->endosome 2. Vesicular Transport lysosome Lysosome (pH ~4.5-5.0) endosome->lysosome 3. Maturation drug_release Drug Release lysosome->drug_release 4. pH-Triggered Release therapeutic_target Therapeutic Target (e.g., DNA, enzymes) drug_release->therapeutic_target 5. Action cytotoxicity_effect Therapeutic Effect (e.g., Apoptosis) therapeutic_target->cytotoxicity_effect 6. Cellular Response

Cellular processing of a DHBA-dendrimer drug carrier.

logical_relationship Logical Relationships in DHBA Prodrug Design prodrug DHBA-Linker-Drug Conjugate (Prodrug) cleavage Linker Cleavage prodrug->cleavage is activated by trigger Stimulus (e.g., Low pH, Enzyme) trigger->cleavage elimination Self-Immolation (1,6-Elimination) cleavage->elimination active_drug Active Drug Released elimination->active_drug linker_byproduct Linker Byproduct elimination->linker_byproduct

Mechanism of a DHBA-based self-immolative prodrug.

References

Application Notes and Protocols: 3,5-Dihydroxybenzyl Alcohol Derivatives in Cancer Cell Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dihydroxybenzyl alcohol (3,5-DHBA) and its derivatives have emerged as compounds of interest in oncology research due to their potential to induce apoptosis in cancer cells. These phenolic compounds, some of which are found in natural sources like marine organisms, have demonstrated anti-cancer properties by targeting various signaling pathways that regulate cell proliferation and death. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the experimental use of 3,5-DHBA derivatives in inducing apoptosis in cancer cells. The focus will be on two key derivatives for which experimental data is available: 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) and 3-chloro-2,5-dihydroxybenzyl alcohol (CHBA).

Data Presentation

The cytotoxic and apoptotic effects of 3,5-DHBA derivatives have been quantified in various cancer cell lines. The following tables summarize the key quantitative data from published studies.

Table 1: Cytotoxicity of 3,5-DHBA Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 Value (µM)Reference
3-chloro-2,5-dihydroxybenzyl alcohol (CHBA)HeLaHuman Cervical Carcinoma~35[1][2]
3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA)A549Human Lung Cancer1-10 (significant cell death)[3]
3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA)PC-3Human Prostate Cancer1-10 (suppressed growth)[4]
3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA)DU-145Human Prostate Cancer1-10 (suppressed growth)[4]

Table 2: Effects of DHMBA on Key Signaling Proteins in PC-3 Prostate Cancer Cells

ProteinEffect of DHMBA (10 µM)FunctionReference
RasReducedCell Growth Promotion[4]
PI3KReducedCell Growth Promotion[4]
AktReducedCell Growth Promotion[4]
MAPKReducedCell Growth Promotion[4]
mTORReducedCell Growth Promotion[4]
p53IncreasedTumor Suppressor[4]
p21IncreasedTumor Suppressor[4]
RbIncreasedTumor Suppressor[4]
Caspase-3ActivatedApoptosis Execution[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the pro-apoptotic effects of 3,5-DHBA derivatives.

1. Cell Culture and Viability Assay

  • Objective: To determine the cytotoxic effects of 3,5-DHBA derivatives on cancer cells.

  • Materials:

    • Cancer cell lines (e.g., HeLa, A549, PC-3, DU-145)

    • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • 3,5-DHBA derivative (DHMBA or CHBA) dissolved in a suitable solvent (e.g., DMSO or ethanol).

    • 96-well plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 assay kit.

    • Plate reader.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of the 3,5-DHBA derivative in culture medium.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with solvent).

    • Incubate the plate for 24, 48, or 72 hours.

    • Add MTT or WST-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value, the concentration that inhibits 50% of cell growth, can be determined from the dose-response curve.[5]

2. Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

  • Objective: To quantify the induction of apoptosis.

  • Materials:

    • Cancer cells treated with the 3,5-DHBA derivative.

    • Annexin V-FITC/PI Apoptosis Detection Kit.

    • Flow cytometer.

  • Protocol:

    • Treat cells with the desired concentrations of the 3,5-DHBA derivative for a specific time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

3. Western Blot Analysis for Signaling Pathway Proteins

  • Objective: To investigate the molecular mechanism of apoptosis by analyzing changes in key protein levels.

  • Materials:

    • Treated and untreated cell lysates.

    • Protein assay kit (e.g., BCA assay).

    • SDS-PAGE gels and electrophoresis apparatus.

    • Transfer apparatus and PVDF membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies against target proteins (e.g., Caspase-3, Caspase-9, Bcl-2, Bax, p53, p21, Akt, MAPK).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescence detection reagent.

  • Protocol:

    • Lyse the treated and untreated cells in RIPA buffer and determine the protein concentration.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence detection system.

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

G cluster_0 3,5-DHBA Derivative Treatment cluster_1 Cellular Response cluster_2 Signaling Cascades cluster_3 Apoptotic Execution 3_5_DHBA 3,5-DHBA Derivative (DHMBA/CHBA) DNA_Damage DNA Damage 3_5_DHBA->DNA_Damage ROS_Generation ROS Generation 3_5_DHBA->ROS_Generation PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway (Inhibition) 3_5_DHBA->PI3K_Akt_mTOR p53_p21 p53, p21 Activation DNA_Damage->p53_p21 MAPK_Pathway MAPK Pathway (Modulation) ROS_Generation->MAPK_Pathway Mitochondria Mitochondrial Pathway p53_p21->Mitochondria PI3K_Akt_mTOR->Mitochondria MAPK_Pathway->Mitochondria Caspase_Activation Caspase-9, Caspase-3 Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis G Start Start: Cancer Cell Culture Treatment Treat with 3,5-DHBA Derivative (Various Concentrations & Times) Start->Treatment Cell_Viability Cell Viability Assay (MTT / WST-8) Treatment->Cell_Viability IC50 Determine IC50 Cell_Viability->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) IC50->Apoptosis_Assay Western_Blot Western Blot Analysis (Key Signaling Proteins) IC50->Western_Blot Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Application Notes and Protocols: 3,5-Dihydroxybenzyl Alcohol as a Precursor for the Synthesis of Resveratrol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol (B1683913) (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol with a wide range of promising pharmacological activities, including antioxidant, anti-inflammatory, cardioprotective, and anticancer effects.[1][2] However, its clinical application is often hampered by poor bioavailability and rapid metabolism.[3][4][5] This has spurred the development of resveratrol analogs with improved pharmacokinetic profiles and enhanced biological activities. 3,5-Dihydroxybenzyl alcohol and its protected derivatives serve as a versatile and crucial precursor for the synthesis of a diverse library of these analogs.

These application notes provide detailed protocols and workflows for the synthesis of resveratrol analogs utilizing this compound as a key starting material. The methodologies covered include the widely used Wittig and Horner-Wadsworth-Emmons reactions, as well as the Heck reaction, providing researchers with a robust toolkit for generating novel stilbenoid compounds.

Synthetic Strategies Overview

The synthesis of resveratrol analogs from this compound typically involves a multi-step process. The core of these strategies lies in the formation of the characteristic stilbene (B7821643) double bond, which connects the two phenolic rings. The most common approaches are:

  • Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions involve the coupling of a benzylphosphonium salt or a benzylphosphonate (derived from this compound) with a substituted benzaldehyde.[1][6] These methods offer good control over the stereochemistry of the resulting double bond, often favoring the desired trans-isomer.[6]

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction provides an alternative route to the stilbene core.[7][8][9] It can involve the coupling of a substituted styrene (B11656) with an aryl halide or the decarbonylative coupling of a benzoic acid derivative with a styrene.[7][9]

Due to the reactive nature of the phenolic hydroxyl groups, they are often protected during the synthesis and deprotected in the final step. Common protecting groups include methyl ethers or benzyl (B1604629) ethers.[10]

Experimental Protocols

Protocol 1: Synthesis of a Resveratrol Analog via Horner-Wadsworth-Emmons Reaction

This protocol outlines the synthesis of a generic resveratrol analog starting from 3,5-dihydroxybenzoic acid, which is first reduced to this compound. For the purpose of this protocol, we will describe the synthesis of 3,5,4'-trimethoxystilbene, a common intermediate that can be subsequently demethylated to yield resveratrol.

Step 1a: Reduction of 3,5-Dimethoxybenzoic Acid to 3,5-Dimethoxybenzyl Alcohol

  • Materials: 3,5-dimethoxybenzoic acid, Lithium aluminum hydride (LiAlH₄), Dry tetrahydrofuran (B95107) (THF), 10% aqueous NaOH solution, Celite.

  • Procedure:

    • Suspend LiAlH₄ (40 mmol) in dry THF (50 mL) in a round-bottom flask under an argon atmosphere at 0 °C.[11]

    • Slowly add a solution of 3,5-dimethoxybenzoic acid (10 mmol) in dry THF (10 mL) dropwise to the LiAlH₄ suspension.[11]

    • Stir the resulting solution at room temperature for 2 hours.[11]

    • After completion of the reaction (monitored by TLC), cool the mixture to 0 °C.[11]

    • Carefully quench the reaction by the dropwise addition of 10% aqueous NaOH solution.[11]

    • Filter the resulting precipitate through a pad of Celite and wash with a small amount of THF.[11]

    • The filtrate can be diluted with water and extracted with ethyl acetate (B1210297). The combined organic layers are then dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield 3,5-dimethoxybenzyl alcohol, which can often be used in the next step without further purification.[11]

Step 1b: Bromination of 3,5-Dimethoxybenzyl Alcohol

  • Materials: 3,5-dimethoxybenzyl alcohol, Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄), Dry dichloromethane (B109758) (CH₂Cl₂).

  • Procedure:

    • Dissolve 3,5-dimethoxybenzyl alcohol (5 mmol) in dry CH₂Cl₂ (100 mL) in a round-bottom flask under an argon atmosphere at 0 °C.[11]

    • Add PPh₃ (20 mmol) and CBr₄ (15 mmol) to the solution.[11]

    • Stir the resulting solution at room temperature for 2 hours.[11]

    • After the reaction is complete, evaporate the solvent under reduced pressure.[11]

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford 3,5-dimethoxybenzyl bromide.[11]

Step 1c: Synthesis of Diethyl (3,5-dimethoxybenzyl)phosphonate

  • Materials: 3,5-dimethoxybenzyl bromide, Triethyl phosphite (B83602) (P(OEt)₃), Tetrabutylammonium iodide (Bu₄NI).

  • Procedure:

    • Combine 3,5-dimethoxybenzyl bromide (5 mmol) and Bu₄NI (0.5 mmol) in triethyl phosphite (10 mL).[11]

    • Stir the mixture at 120 °C for 12 hours under an argon atmosphere.[11]

    • After cooling, purify the product by column chromatography to obtain diethyl (3,5-dimethoxybenzyl)phosphonate.[11]

Step 1d: Horner-Wadsworth-Emmons Reaction to form (E)-3,4',5-Trimethoxystilbene

  • Materials: Diethyl (3,5-dimethoxybenzyl)phosphonate, 4-methoxybenzaldehyde (B44291) (anisaldehyde), Potassium hydroxide (B78521) (KOH), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve diethyl (3,5-dimethoxybenzyl)phosphonate (7 mmol) and 4-methoxybenzaldehyde (10.5 mmol) in THF (17 mL).[12]

    • Add powdered KOH (21 mmol) to the solution and stir vigorously for 24 hours.[12]

    • Remove the THF under reduced pressure.[12]

    • Add water and a 1:1 mixture of hexanes and ethyl acetate. Separate the layers.[12]

    • Wash the aqueous layer with the hexanes/ethyl acetate mixture.[12]

    • Wash the combined organic layers with 10% sodium bisulfite solution to remove excess aldehyde, followed by brine.[12]

    • Dry the organic layer over MgSO₄, concentrate, and purify by chromatography to yield (E)-3,4',5-trimethoxystilbene.[12]

Step 1e: Demethylation to Resveratrol

  • Materials: (E)-3,4',5-trimethoxystilbene, Boron tribromide (BBr₃), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve (E)-3,4',5-trimethoxystilbene in dry CH₂Cl₂ and cool to -78 °C.

    • Slowly add a solution of BBr₃ in CH₂Cl₂.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with methanol (B129727) and water.

    • Extract the product with ethyl acetate, dry the organic layer, and purify by chromatography to obtain resveratrol.

Protocol 2: Synthesis of a Resveratrol Analog via Heck Reaction

This protocol provides a general procedure for a decarbonylative Heck reaction, starting from a benzoic acid derivative.

  • Materials: 3,5-Diacetoxybenzoyl chloride, 4-Acetoxystyrene, Palladium(II) acetate (Pd(OAc)₂), N,N-bis-(2,6-diisopropylphenyl)-4,5-dihydroimidazolium chloride (NHC ligand), p-Xylene (B151628), N-methylmorpholine.

  • Procedure:

    • In a reaction flask, add p-xylene and N-methylmorpholine.[13]

    • Add 3,5-diacetoxybenzoyl chloride and 4-acetoxystyrene.[14]

    • Add the palladium acetate catalyst and the NHC ligand.[7][14]

    • Stir the mixture thoroughly and heat to 120 °C under a nitrogen atmosphere for 4 hours.[13]

    • After the reaction is complete, cool to room temperature and filter.[13]

    • Wash the filtrate with a 5% sodium carbonate solution.[13]

    • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate to recover the solvent.[13]

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the tri-acetylated resveratrol analog.[13]

    • The acetyl groups can be removed by hydrolysis with a base like sodium hydroxide in THF to yield the final resveratrol analog.[14]

Data Presentation

Table 1: Yields of Key Intermediates and Final Products

Step/ReactionStarting MaterialProductYield (%)Reference
Reduction3,5-Dimethoxybenzoic acid3,5-Dimethoxybenzyl alcohol72[11]
Bromination3,5-Dimethoxybenzyl alcohol3,5-Dimethoxybenzyl bromide63[11]
Horner-Wadsworth-EmmonsDiethyl (3,5-dimethoxybenzyl)phosphonate(E)-3,4',5-Trimethoxystilbene85[12]
Decarbonylative Heck Reaction3,5-Diacetoxybenzoyl chloride3,5,4'-Triacetoxystilbene73[9]

Table 2: Biological Activity of Selected Resveratrol Analogs

CompoundCell Line/TargetIC₅₀ (µM)Reference
ResveratrolHL-60 (Human leukemia)24[7]
4'-Acetyl ResveratrolHL-60 (Human leukemia)17[7]
3,4,5,4'-Tetramethoxy-trans-stilbeneLNCaP (Prostate cancer)~1-5[11]
3,4,5,4'-Tetramethoxy-trans-stilbeneHT-29 (Colon cancer)~1-5[11]
3,4,5,4'-Tetramethoxy-trans-stilbeneHepG2 (Hepatoma)~1-5[11]
(E)-3-(prop-2-yn-1-yloxy)-5-(4-(prop-2-yn-1-yloxy)styryl)phenolU-937 (Histiocytic lymphoma)7.25[3]
ResveratrolU-937 (Histiocytic lymphoma)30[3]

Visualizations

Synthesis_Workflow A 3,5-Dihydroxybenzoic Acid B This compound A->B Reduction (e.g., LiAlH4) C Protection (e.g., Methylation) B->C D Protected this compound C->D E Halogenation (e.g., Bromination) D->E F Protected Benzyl Halide E->F G Arbuzov/Michaelis-Arbuzov Reaction F->G N Heck Reaction F->N H Phosphonate/Phosphonium Salt G->H J Wittig / HWE Reaction H->J I Substituted Benzaldehyde I->J K Protected Resveratrol Analog J->K L Deprotection K->L M Resveratrol Analog L->M N->K O Substituted Styrene O->N

Caption: General synthesis workflow for resveratrol analogs.

NFkB_Inhibition Inflammatory_Stimuli Inflammatory Stimuli IKK_Complex IKK Complex Activation Inflammatory_Stimuli->IKK_Complex IkB_Phosphorylation IκB Phosphorylation & Degradation IKK_Complex->IkB_Phosphorylation NFkB_Dimer NF-κB Dimer (p50/p65) IkB_Phosphorylation->NFkB_Dimer releases Translocation Nuclear Translocation NFkB_Dimer->Translocation Gene_Expression Pro-inflammatory Gene Expression Translocation->Gene_Expression Resveratrol_Analog Resveratrol Analog Resveratrol_Analog->IKK_Complex Inhibits

Caption: Simplified NF-κB signaling pathway and inhibition.

Conclusion

This compound is a readily accessible and highly adaptable precursor for the synthesis of a wide array of resveratrol analogs. By employing well-established synthetic methodologies such as the Horner-Wadsworth-Emmons and Heck reactions, researchers can efficiently generate novel compounds with potentially enhanced biological activities and improved pharmacokinetic properties. The protocols and data presented herein provide a solid foundation for the exploration and development of next-generation stilbenoid therapeutics.

References

3,5-Dihydroxybenzyl Alcohol: A Versatile Building Block for Advanced Polymeric Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzyl alcohol is a highly functionalized aromatic molecule that serves as a critical building block in the synthesis of a diverse range of polymeric materials. Its unique trifunctional nature, possessing two phenolic hydroxyl groups and one benzylic alcohol group, enables the construction of complex, highly branched macromolecular architectures such as dendrimers and hyperbranched polymers. These polymers exhibit a suite of desirable properties, including high solubility, low solution viscosity, and a high density of terminal functional groups, making them ideal candidates for a variety of high-performance applications, from drug delivery and nanomedicine to catalysis and advanced materials. This document provides detailed application notes and experimental protocols for the synthesis and characterization of polymeric materials derived from this compound.

Applications of this compound-Based Polymers

Polymers synthesized from this compound have found utility in numerous advanced applications:

  • Drug Delivery: The well-defined, globular structure of dendrimers and the multi-functional nature of hyperbranched polymers allow for the encapsulation and subsequent controlled release of therapeutic agents. The periphery of these polymers can be functionalized with targeting moieties to enhance drug delivery to specific sites.

  • Gene Delivery: The cationic polymers derived from this compound can form stable complexes with nucleic acids, protecting them from degradation and facilitating their delivery into cells for gene therapy applications.

  • Nanocatalysis: Dendrimers can act as nanoreactors, encapsulating metal nanoparticles or catalytic sites within their dendritic framework. This approach combines the advantages of homogeneous and heterogeneous catalysis, offering high activity and easy catalyst recovery.[1]

  • Sensors: The high density of functional groups on the surface of these polymers can be modified with reporter molecules, leading to the development of highly sensitive chemical and biological sensors.

  • Coatings and Additives: The low viscosity and high solubility of hyperbranched polymers make them excellent additives for improving the properties of coatings, resins, and other polymer formulations.

Synthesis of Polymeric Materials

The synthesis of polymers from this compound can be broadly categorized into two main approaches: the precise, stepwise synthesis of dendrimers and the more direct one-pot synthesis of hyperbranched polymers.

Dendrimer Synthesis

Dendrimers are perfectly branched, monodisperse macromolecules. Their synthesis requires a stepwise approach, which can be either divergent or convergent. The Williamson ether synthesis is a fundamental reaction for the formation of the ether linkages that constitute the dendritic backbone of polyether dendrimers.[2]

1. Convergent Synthesis of Poly(aryl ether) Dendrimers

In the convergent approach, dendritic wedges (dendrons) are synthesized from the periphery inwards and are then attached to a central core in the final step.[3] This method allows for easier purification and greater structural precision.[3]

Experimental Protocol: Synthesis of a First-Generation (G1) Dendron

  • Materials: this compound, benzyl (B1604629) bromide, potassium carbonate (K₂CO₃), 18-crown-6, acetone (B3395972).

  • Procedure:

    • To a solution of this compound (1 equivalent) in dry acetone, add potassium carbonate (2.5 equivalents) and a catalytic amount of 18-crown-6.

    • Stir the mixture vigorously under an inert atmosphere (e.g., argon or nitrogen).

    • Add benzyl bromide (2.2 equivalents) dropwise to the suspension.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the G1 dendron with a focal benzylic alcohol group.

2. Divergent Synthesis of Poly(aryl ether) Dendrimers

The divergent method begins from a central core molecule, and successive generations of monomers are added radially outwards.[4]

Experimental Protocol: Synthesis of a First-Generation (G1) Dendrimer from a Tri-functional Core

  • Materials: 1,3,5-Trihydroxybenzene (core), this compound derived monobromide (monomer), potassium carbonate (K₂CO₃), 18-crown-6, acetone.

  • Procedure:

    • Synthesize the monobromide of this compound by protecting one phenolic hydroxyl group and converting the benzylic alcohol to a bromide.

    • Dissolve 1,3,5-trihydroxybenzene (1 equivalent) in dry acetone with potassium carbonate (3.5 equivalents) and a catalytic amount of 18-crown-6.

    • Add the this compound derived monobromide (3.3 equivalents) to the mixture.

    • Reflux the reaction mixture under an inert atmosphere until the reaction is complete as monitored by TLC.

    • Work-up the reaction mixture as described in the convergent synthesis protocol.

    • Purify the product by column chromatography to obtain the G1 dendrimer.

Hyperbranched Polymer Synthesis

Hyperbranched polymers are synthesized in a one-pot reaction, which is more cost-effective and scalable than dendrimer synthesis.[5] The resulting polymers are polydisperse and have a less regular branching structure.

Experimental Protocol: One-Pot Synthesis of Hyperbranched Polyethers

  • Materials: this compound, a suitable catalyst (e.g., an acid or base catalyst), high-boiling point solvent (e.g., sulfolane).

  • Procedure:

    • Dissolve this compound in the solvent in a reaction flask equipped with a mechanical stirrer and a condenser.

    • Add the catalyst to the solution.

    • Heat the reaction mixture to a high temperature (e.g., 180-220 °C) under a nitrogen atmosphere to initiate the self-condensation polymerization.

    • Monitor the progress of the polymerization by measuring the viscosity of the reaction mixture or by analyzing aliquots by size-exclusion chromatography (GPC).

    • Once the desired molecular weight is achieved, cool the reaction mixture.

    • Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).

    • Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove unreacted monomer and low molecular weight oligomers.

    • Dry the purified hyperbranched polymer in a vacuum oven.

Characterization of Polymeric Materials

The synthesized dendritic and hyperbranched polymers should be thoroughly characterized to determine their molecular weight, structure, and physical properties.

PropertyAnalytical TechniqueTypical Results for this compound-Based Polymers
Molecular Weight and Polydispersity Size-Exclusion Chromatography (GPC)Dendrimers: Monodisperse (PDI ≈ 1.0-1.1). Hyperbranched Polymers: Polydisperse (PDI > 1.5). Molecular weight increases with dendrimer generation or polymerization time.
Chemical Structure Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)Confirms the expected chemical structure, degree of branching, and end-group functionalities.
Thermal Properties Differential Scanning Calorimetry (DSC)Determines the glass transition temperature (Tg), which is influenced by the polymer architecture and end groups.
Thermal Stability Thermogravimetric Analysis (TGA)Provides information on the thermal decomposition temperature (Td), indicating the polymer's stability at high temperatures.

Signaling Pathways and Experimental Workflows

The synthesis of these polymers can be visualized as a series of controlled steps or a network of reactions.

convergent_synthesis cluster_0 Generation 1 cluster_1 Generation 2 cluster_2 Final Dendrimer Assembly Monomer1 3,5-Dihydroxybenzyl Alcohol G1_Dendron G1 Dendron (Focal OH) Monomer1->G1_Dendron Williamson Ether Synthesis Reagent1 Benzyl Bromide Reagent1->G1_Dendron G1_Dendron_activated Activated G1 Dendron (Focal Br) G1_Dendron->G1_Dendron_activated Activation Monomer2 3,5-Dihydroxybenzyl Alcohol G2_Dendron G2 Dendron (Focal OH) Monomer2->G2_Dendron G1_Dendron_activated->G2_Dendron Williamson Ether Synthesis G2_Dendron_activated Activated G2 Dendron (Focal Br) G2_Dendron->G2_Dendron_activated Activation Core Multifunctional Core (e.g., 1,3,5-Trihydroxybenzene) Final_Dendrimer Final Dendrimer Core->Final_Dendrimer G2_Dendron_activated->Final_Dendrimer Coupling

Caption: Convergent synthesis workflow for a G2 poly(aryl ether) dendrimer.

divergent_synthesis cluster_0 Generation 1 Growth cluster_1 Generation 2 Growth Core Multifunctional Core G1_Dendrimer G1 Dendrimer Core->G1_Dendrimer Williamson Ether Synthesis Monomer_G1 Activated Monomer (e.g., Monobromide) Monomer_G1->G1_Dendrimer G2_Dendrimer G2 Dendrimer G1_Dendrimer->G2_Dendrimer Deprotection & Williamson Ether Synthesis G1_Dendrimer->G2_Dendrimer Monomer_G2 Activated Monomer Monomer_G2->G2_Dendrimer

Caption: Divergent synthesis workflow for a G2 poly(aryl ether) dendrimer.

hyperbranched_synthesis Monomer This compound Polymerization One-Pot Polycondensation (High Temperature) Monomer->Polymerization Catalyst Catalyst Catalyst->Polymerization Hyperbranched_Polymer Hyperbranched Polyether Polymerization->Hyperbranched_Polymer Self-condensation

Caption: Workflow for the one-pot synthesis of hyperbranched polyethers.

References

Application Notes and Protocols for the Biocatalytic Synthesis of 3,5-Dihydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the biocatalytic synthesis of 3,5-dihydroxybenzyl alcohol, a valuable building block in the pharmaceutical and fine chemical industries. This document outlines a proposed two-step enzymatic pathway, leveraging a carboxylic acid reductase (CAR) and an alcohol dehydrogenase (ADH), offering a green and highly selective alternative to traditional chemical synthesis methods.

Introduction

This compound is an important intermediate in the synthesis of various pharmaceuticals and other high-value organic molecules. Traditional chemical synthesis routes often rely on metal hydride reducing agents and may require protection of the phenolic hydroxyl groups, leading to multi-step processes and the generation of hazardous waste. Biocatalytic synthesis, utilizing enzymes, offers a more sustainable and efficient approach, operating under mild reaction conditions with high selectivity, thereby minimizing by-product formation.

This document details a proposed biocatalytic cascade for the conversion of 3,5-dihydroxybenzoic acid to this compound. The pathway involves the sequential action of two key enzymes: a carboxylic acid reductase (CAR) to convert the carboxylic acid to an aldehyde, followed by an alcohol dehydrogenase (ADH) to reduce the aldehyde to the desired alcohol.

Proposed Biocatalytic Pathway

The synthesis of this compound from 3,5-dihydroxybenzoic acid can be achieved in a two-step enzymatic cascade:

  • Reduction of 3,5-Dihydroxybenzoic Acid: A Carboxylic Acid Reductase (CAR) catalyzes the ATP and NADPH-dependent reduction of the carboxylic acid group of 3,5-dihydroxybenzoic acid to form the intermediate, 3,5-dihydroxybenzaldehyde.

  • Reduction of 3,5-Dihydroxybenzaldehyde: An Alcohol Dehydrogenase (ADH) subsequently reduces the aldehyde to the corresponding alcohol, this compound, typically utilizing NADH or NADPH as a cofactor.

This cascade can be performed in vitro using purified enzymes or in vivo using a whole-cell biocatalyst, such as engineered Escherichia coli, which can also provide a mechanism for cofactor regeneration.

Biocatalytic_Pathway cluster_0 Step 1: Carboxylic Acid Reduction cluster_1 Step 2: Aldehyde Reduction 3_5_DHBA 3,5-Dihydroxybenzoic Acid 3_5_DHBAL 3,5-Dihydroxybenzaldehyde 3_5_DHBA->3_5_DHBAL Carboxylic Acid Reductase (CAR) ATP, NADPH 3_5_DHB_Alc 3,5-Dihydroxybenzyl Alcohol 3_5_DHBAL->3_5_DHB_Alc Alcohol Dehydrogenase (ADH) NAD(P)H In_Vitro_Workflow Start Start Prepare_Reaction Prepare Reaction Mixture: - Buffer (e.g., 50 mM HEPES, pH 7.5) - 3,5-Dihydroxybenzoic Acid - ATP, NADPH - MgCl2 - ADH (optional, for one-pot) Start->Prepare_Reaction Add_CAR Add Purified CAR Enzyme Prepare_Reaction->Add_CAR Incubate_1 Incubate at 30°C (Monitor conversion to aldehyde) Add_CAR->Incubate_1 Add_ADH Add Purified ADH Enzyme and NAD(P)H (if not one-pot) Incubate_1->Add_ADH Incubate_2 Incubate at 30°C (Monitor conversion to alcohol) Add_ADH->Incubate_2 Quench Quench Reaction (e.g., with organic solvent) Incubate_2->Quench Extract Extract Product with Ethyl Acetate Quench->Extract Analyze Analyze by HPLC or GC-MS Extract->Analyze End End Analyze->End Whole_Cell_Workflow Start Start Construct_Strain Construct E. coli Strain (Co-express CAR and ADH) Start->Construct_Strain Cultivate Cultivate Engineered E. coli (e.g., in LB medium) Construct_Strain->Cultivate Induce Induce Protein Expression (e.g., with IPTG) Cultivate->Induce Harvest Harvest and Wash Cells Induce->Harvest Biotransformation Resuspend Cells in Reaction Buffer with 3,5-DHBA and Glucose Harvest->Biotransformation Incubate Incubate at 30°C with Shaking Biotransformation->Incubate Extract Extract Product from Supernatant Incubate->Extract Analyze Analyze by HPLC or GC-MS Extract->Analyze End End Analyze->End

Troubleshooting & Optimization

Common side reactions in the synthesis of 3,5-Dihydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-dihydroxybenzyl alcohol.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Question Possible Cause Troubleshooting Steps
Why is my reaction yield so low? Incomplete Reduction: The carboxylic acid group of 3,5-dihydroxybenzoic acid is relatively unreactive towards milder reducing agents.- Increase Reaction Time/Temperature: Prolonging the reaction time or carefully increasing the temperature can help drive the reduction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Choice of Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) alone is often insufficient for the direct reduction of carboxylic acids. The use of a stronger reducing agent like Lithium Aluminium Hydride (LiAlH₄) or activating the carboxylic acid (e.g., with iodine or as a borate (B1201080) ester) is often necessary.[1][2][3]
Decomposition of Reducing Agent: Sodium borohydride and especially Lithium Aluminium Hydride are sensitive to moisture and protic solvents.- Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents (e.g., THF). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][5]
Suboptimal Reagent Stoichiometry: An insufficient amount of the reducing agent will lead to incomplete conversion.- Use a Sufficient Excess: It is common to use a molar excess of the hydride reagent to account for any reactions with the solvent or trace water.

Issue 2: Presence of Impurities in the Final Product

Question Possible Cause Troubleshooting Steps
My final product is contaminated with the starting material (3,5-dihydroxybenzoic acid). How can I fix this? Incomplete Reduction: As mentioned above, this is a primary cause of starting material contamination.- Optimize Reaction Conditions: Refer to the troubleshooting steps for low yield to improve the conversion rate.- Purification: Recrystallization or column chromatography can be used to separate the more polar 3,5-dihydroxybenzoic acid from the desired alcohol product.
I am observing an unexpected side product. What could it be? Formation of Borate Esters: The phenolic hydroxyl groups can react with borohydride reagents to form borate esters.- Hydrolysis: Ensure the reaction workup includes an acidic hydrolysis step (e.g., with dilute HCl) to break down any borate complexes.
Side reactions involving protecting groups (if used): If the synthesis involves protecting the hydroxyl groups (e.g., as acetates), incomplete protection or deprotection can result in a mixture of products.[6]- Monitor Protection/Deprotection Steps: Use TLC to ensure the protection and deprotection reactions have gone to completion before proceeding to the next step.

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Borohydride to directly reduce 3,5-dihydroxybenzoic acid?

A1: While direct reduction of carboxylic acids with sodium borohydride is generally inefficient, it can be achieved for 3,5-dihydroxybenzoic acid under specific conditions, such as in the presence of a catalyst like methanol (B129727) in a solvent like THF.[7][8] However, for more reliable and complete reduction, stronger reducing agents like LiAlH₄ or activated borohydride systems (e.g., NaBH₄/I₂) are often preferred.[6][9]

Q2: What is the role of iodine when used with sodium borohydride in this synthesis?

A2: When iodine (I₂) is used with sodium borohydride, it is believed to generate diborane (B8814927) (B₂H₆) in situ. Diborane is a more powerful reducing agent than sodium borohydride itself and is capable of reducing carboxylic acids to alcohols.

Q3: My reaction is producing a lot of gas. Is this normal?

A3: Yes, the evolution of hydrogen gas is expected, especially during the workup phase when quenching the excess hydride reagent with water or acid. This is due to the reaction of the hydride with protic sources. It is crucial to perform the quenching step slowly and in a well-ventilated fume hood.[5][10]

Q4: How can I purify the final this compound?

A4: The most common method for purifying this compound is recrystallization, often from hot water.[7] For higher purity, column chromatography on silica (B1680970) gel can also be employed.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of this compound.

Starting MaterialReducing Agent/SystemSolventReaction TimeYield (%)Reference
3,5-Dihydroxybenzoic AcidNaBH₄ / Methanol (catalyst)THF6 hoursup to 95%[7]
3,5-Diacetoxybenzoic AcidNaBH₄ / I₂THFNot Specified83.2%
3,5-Dihydroxybenzoic Acid (via esterification & acylation)LiAlH₄EtherNot Specified76% (total)[4]
3,5-Dihydroxybenzoic AcidNaBH₄ / Boron trifluoride diethyl etherateEthylene glycol dimethyl ether7.5 hours~84%

Key Experimental Protocol

Direct Reduction of 3,5-Dihydroxybenzoic Acid using Sodium Borohydride

This protocol is adapted from a high-yield synthesis method.[7][8]

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 10% Aqueous Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a 1L four-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 500 mL of THF, 50 g (0.324 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.

  • Stir the mixture vigorously and heat it to a gentle reflux.

  • Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions. The rate of addition should be controlled to prevent excessive refluxing.

  • After the addition is complete, maintain the reflux for 6 hours.

  • After 6 hours, cool the reaction mixture in an ice-bath.

  • Slowly and carefully quench the reaction by adding 100 mL of 10% aqueous hydrochloric acid. Stir for 10 minutes.

  • Transfer the mixture to a separatory funnel. The layers will separate.

  • Extract the aqueous layer with 200 mL of ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization from hot water.

Visualizations

Synthesis_Pathway cluster_main Main Synthesis Route cluster_alt Alternative Route (with Protection) start 3,5-Dihydroxybenzoic Acid intermediate Reduction start->intermediate NaBH4, CH3OH (cat.) THF, Reflux product This compound intermediate->product start_alt 3,5-Dihydroxybenzoic Acid protect Acetylation start_alt->protect Acetic Anhydride protected_intermediate 3,5-Diacetoxybenzoic Acid protect->protected_intermediate reduce_alt Reduction protected_intermediate->reduce_alt NaBH4 / I2 protected_product 3,5-Diacetoxybenzyl Alcohol reduce_alt->protected_product deprotect Deprotection protected_product->deprotect Weak Base product_alt This compound deprotect->product_alt

Caption: Synthesis pathways for this compound.

Troubleshooting_Workflow start Low Yield of Product check_reduction Is starting material present? start->check_reduction incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction Yes check_conditions Were anhydrous conditions used? check_reduction->check_conditions No increase_time_temp Increase reaction time/temp incomplete_reduction->increase_time_temp stronger_reductant Use stronger reducing agent (e.g., LiAlH4) incomplete_reduction->stronger_reductant end Improved Yield increase_time_temp->end stronger_reductant->end reagent_decomposition Reducing Agent Decomposition check_conditions->reagent_decomposition No check_conditions->end Yes dry_glassware_solvents Thoroughly dry glassware and solvents reagent_decomposition->dry_glassware_solvents inert_atmosphere Use inert atmosphere reagent_decomposition->inert_atmosphere dry_glassware_solvents->end inert_atmosphere->end

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: 3,5-Dihydroxybenzyl Alcohol Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Dihydroxybenzyl alcohol (DHBA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this important intermediate. Here you will find troubleshooting guides and frequently asked questions to help improve the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials and general synthetic routes for this compound?

A1: The most prevalent starting material for the synthesis of this compound is 3,5-dihydroxybenzoic acid.[1][2] The primary synthetic strategy involves the reduction of the carboxylic acid group to a primary alcohol.[2] Key routes include:

  • Direct Reduction: A one-step method where 3,5-dihydroxybenzoic acid is directly reduced using a reducing agent like sodium borohydride (B1222165), often with an alcohol catalyst in an organic solvent.[3]

  • Protecting Group Strategy: A multi-step approach where the phenolic hydroxyl groups of 3,5-dihydroxybenzoic acid are first protected (e.g., through acetylation), followed by reduction of the carboxylic acid, and finally deprotection to yield the final product.[1]

  • Ester Reduction: This involves esterifying the 3,5-dihydroxybenzoic acid first, followed by reduction of the ester group to the alcohol.[4]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Please refer to the troubleshooting guide below for specific issues. General strategies for improving yield include:

  • Choice of Reducing Agent: The selection and molar ratio of the reducing agent are critical. Stronger reducing agents like lithium aluminium hydride (LiAlH₄) can be effective, but may require more stringent anhydrous conditions.[5] Sodium borohydride (NaBH₄) is a milder and often more convenient option.[3] A NaBH₄/Iodine system is also reported to give good yields.[1]

  • Reaction Conditions: Ensure optimal reaction temperature and time. Some methods require initial cooling (0°C) followed by reflux.[1][6][7] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine completion.[1][6]

  • Work-up Procedure: Inefficient extraction or losses during product isolation can significantly reduce the final yield. Ensure the correct solvent and pH are used during the extraction process.

Q3: I am struggling with the purity of my final product. What are common impurities and how can I remove them?

A3: Purity issues often arise from unreacted starting materials, reaction byproducts, or product degradation.

  • Common Impurities: These can include residual 3,5-dihydroxybenzoic acid, partially reduced intermediates, or byproducts from side reactions.

  • Purification Techniques:

    • Recrystallization: This is the most common and effective method for purifying this compound. Hot water is a frequently used solvent.[1][3][6] For higher purity, recrystallization from methanol (B129727) or DMSO can also be employed.[2]

    • Column Chromatography: For difficult-to-remove impurities, flash column chromatography using silica (B1680970) gel can be an effective purification step.[8]

    • Extraction: A thorough aqueous workup, often with a saturated sodium bicarbonate solution, can help remove acidic impurities like the starting benzoic acid.[6][9]

Q4: How can I prevent the degradation of this compound during storage?

A4: this compound contains phenolic hydroxyl groups that are susceptible to oxidation. To prevent degradation, it is recommended to store the purified compound under an inert atmosphere (Nitrogen or Argon) at low temperatures (2–8°C).[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction progress using TLC. If the reaction stalls, consider extending the reaction time or adding a slight excess of the reducing agent. Ensure the reaction is conducted under appropriate temperature conditions (e.g., reflux).[7]
Decomposition of the product during workup.Avoid strongly acidic or basic conditions for prolonged periods. Use a mild acid (e.g., 10% HCl) for quenching the reaction and a weak base (e.g., NaHCO₃ solution) for washing.[1][7]
Inefficient extraction.Use a suitable extraction solvent like ethyl acetate (B1210297) or diethyl ether.[1][3] Perform multiple extractions (e.g., 3 times) to maximize the recovery of the product from the aqueous layer.[9]
Low Purity Presence of unreacted starting material (3,5-dihydroxybenzoic acid).During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove acidic starting material.[9] If this fails, recrystallization or column chromatography is necessary.
Formation of byproducts.Optimize reaction conditions. Slow, controlled addition of reagents, especially at low temperatures (0°C), can minimize side reactions.[1][7]
Product is discolored (off-white, pink, or brown).[10]This may indicate oxidation. While slight discoloration may not significantly impact purity, for high-purity applications, consider recrystallization.[2] Store the final product under an inert atmosphere.[2]
Difficulty with Recrystallization Product "oils out" instead of crystallizing.Ensure the correct solvent is used. If using hot water, allow the solution to cool slowly. Seeding the solution with a small crystal of pure product can induce crystallization.
Low recovery from recrystallization.After cooling, place the crystallization flask in an ice bath to maximize crystal formation before filtration. Minimize the amount of hot solvent used to dissolve the crude product.

Experimental Protocols & Data

Method 1: Direct Reduction of 3,5-Dihydroxybenzoic Acid

This one-step method is reported to produce high yields and purity and is suitable for industrial-scale production.[3]

Experimental Protocol:

  • To a 1L four-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 500 mL of tetrahydrofuran (B95107) (THF), 50 g (0.324 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.[7]

  • Stir the mixture vigorously and heat to a gentle reflux.[7]

  • Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions, controlling the rate to prevent excessive refluxing.[7]

  • After the addition is complete, maintain the reflux for 6 hours.[7]

  • Cool the reaction mixture in an ice bath.[7]

  • Slowly quench the reaction by adding 100 mL of 10% aqueous hydrochloric acid and stir for 10 minutes.[7]

  • Separate the layers and extract the aqueous layer with ethyl acetate.[3]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product.[3]

  • Recrystallize the white solid crude product from hot water.[3]

Method 2: Reduction via Acetyl Protection

This method involves protecting the hydroxyl groups before reduction, which can offer good control over the reaction.[1]

Experimental Protocol:

  • Acetylation: Reflux 3,5-dihydroxybenzoic acid with acetic anhydride (B1165640) to produce 3,5-diacetoxybenzoic acid.[1]

  • Reduction & Deprotection: a. In a 250 mL three-necked flask, add 50 mL THF, 3.15 g (0.082 mol) of NaBH₄, and 2.38 g (0.01 mol) of 3,5-diacetoxybenzoic acid.[6] b. Control the temperature at 0°C using an ice-water bath and slowly add a THF solution (60 mL) containing 9 g (0.036 mol) of Iodine (I₂).[6] c. After the addition, add another 4.76 g (0.02 mol) of 3,5-diacetoxybenzoic acid and heat the mixture to reflux.[1][6] d. Monitor the reaction with TLC.[1] e. After completion, concentrate the mixture to dryness under reduced pressure.[6] f. Add 100 mL of saturated NaHCO₃ solution. This step also serves to hydrolyze the acetyl protecting groups.[1][6] g. Extract with diethyl ether, combine the organic layers, and dry with anhydrous magnesium sulfate.[6] h. Filter, concentrate, and recrystallize the product from hot water to obtain white crystals.[6]

Quantitative Data Summary
MethodStarting MaterialKey ReagentsSolventYieldPurityReference
Direct Reduction 3,5-Dihydroxybenzoic acidNaBH₄, Methanol (catalyst)THF95%99%[3]
Acetyl Protection 3,5-Diacetoxybenzoic acidNaBH₄, Iodine (I₂)THF82-83%Not specified[1][6]
Ester Reduction & Acylation 3,5-Dihydroxybenzoic acidLiAlH₄Not specified76% (total)Not specified[5]

Visualized Workflows

G cluster_0 Method 1: Direct Reduction Workflow A 1. Mix 3,5-Dihydroxybenzoic Acid, THF, and Methanol B 2. Heat to Reflux C 3. Add NaBH₄ in portions D 4. Maintain Reflux (6h) E 5. Cool and Quench with 10% HCl F 6. Extract with Ethyl Acetate G 7. Dry and Concentrate H 8. Recrystallize from Hot Water I Pure this compound

G cluster_1 Purification Troubleshooting Logic start Crude Product Obtained q1 Is the product discolored or contains starting material? wash Wash with NaHCO₃ solution to remove acidic impurities recrys Recrystallize from Hot Water or Methanol check_purity Check Purity (TLC/HPLC) chrom Perform Column Chromatography end_pure High Purity Product end_ok Acceptable Purity Product

References

Troubleshooting guide for the reduction of 3,5-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chemical reduction of 3,5-dihydroxybenzoic acid to 3,5-dihydroxybenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the reduction of 3,5-dihydroxybenzoic acid?

The two primary methods for the reduction of 3,5-dihydroxybenzoic acid to this compound are direct reduction and a protection-reduction-deprotection sequence.

  • Direct Reduction: This approach utilizes a reducing agent like sodium borohydride (B1222165) in the presence of a catalyst, such as methanol, in a suitable solvent like tetrahydrofuran (B95107) (THF). This method is advantageous due to its single-step nature.[1][2]

  • Protection-Reduction-Deprotection: This multi-step synthesis involves first protecting the hydroxyl groups, typically through acetylation to form 3,5-diacetoxybenzoic acid. The carboxyl group of this intermediate is then reduced, commonly with a sodium borohydride/iodine system or lithium aluminium hydride.[3][4][5] The final step is the deprotection of the acetyl groups to yield the desired product.[3]

Q2: What are the potential safety hazards associated with 3,5-dihydroxybenzoic acid and the reagents used in its reduction?

3,5-dihydroxybenzoic acid can cause skin and serious eye irritation, as well as respiratory irritation.[6] When handling this compound and the reagents involved in its reduction, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] The reactions should be performed in a well-ventilated area or a fume hood.[6] Strong oxidizing agents and strong bases are incompatible with 3,5-dihydroxybenzoic acid.[6]

Q3: What are the key differences in yield and reaction conditions between the direct reduction and the protection-reduction-deprotection methods?

The direct reduction method can achieve a high yield of up to 95% under reflux conditions for 6 hours.[1] The protection-reduction-deprotection pathway has a slightly lower overall yield, in the range of 76% to 92%, and involves multiple reaction steps.[3][5]

Troubleshooting Guides

Low or No Product Yield

Problem: The reduction of 3,5-dihydroxybenzoic acid is resulting in a low yield or no desired product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Impure Starting Material Ensure the 3,5-dihydroxybenzoic acid is of high purity. Impurities can interfere with the reaction. Recrystallization of the starting material may be necessary.
Inactive Reducing Agent Sodium borohydride and lithium aluminium hydride are sensitive to moisture. Use freshly opened or properly stored reducing agents.
Inadequate Reaction Time or Temperature For the direct reduction with sodium borohydride, ensure the reaction is refluxed for the recommended 6 hours.[1] For other methods, monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Improper Quenching of the Reaction The work-up procedure is critical. When quenching the reaction with aqueous acid, do so slowly and at a low temperature (ice bath) to avoid unwanted side reactions or degradation of the product.[1]
Issues with the Protective Group Strategy In the protection-reduction-deprotection method, incomplete acetylation or deprotection will lower the overall yield. Ensure each step goes to completion by monitoring with TLC.
Formation of Impurities

Problem: The final product is contaminated with significant impurities.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Side Reactions Over-reduction of the aromatic ring can occur under harsh conditions. Use the recommended stoichiometry of the reducing agent and control the reaction temperature carefully.
Incomplete Reaction Unreacted starting material or intermediates (in the case of the multi-step synthesis) will contaminate the final product. Monitor the reaction to ensure it has gone to completion.
Improper Work-up During the extraction phase, ensure proper separation of the organic and aqueous layers to minimize contamination. Washing the organic layer with brine can help remove residual water and water-soluble impurities.
Product Degradation This compound can be sensitive to oxidation. It is advisable to store the purified product under an inert atmosphere and at a low temperature.

Experimental Protocols

Direct Reduction of 3,5-Dihydroxybenzoic Acid[1]
  • Reaction Setup: In a 1-liter four-necked flask equipped with a reflux condenser, thermometer, and dropping funnel, add 500 mL of tetrahydrofuran (THF), 50 g (0.33 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.

  • Addition of Reducing Agent: While stirring vigorously, heat the mixture to a gentle reflux. Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions.

  • Reaction: Continue to reflux the mixture for 6 hours.

  • Work-up: After cooling the reaction mixture in an ice bath, slowly add 100 mL of 10 wt% aqueous hydrochloric acid to quench the reaction.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (B1210297) (2 x 200 mL).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallization from hot water yields pure this compound.

Reduction via Protection-Deprotection Strategy[3]
  • Acetylation: Mix 7.7g (0.05mol) of 3,5-dihydroxybenzoic acid, 25mL of acetic anhydride, and 2mL of triethylamine. Stir for 10 minutes, then heat at 90-100°C until the reaction is complete (monitored by TLC). Pour the product into ice water to precipitate the 3,5-diacetoxybenzoic acid. Filter and recrystallize from ethanol.

  • Reduction: In a 250mL three-necked flask, add 50mL of THF, 3.15g (0.082mol) of NaBH₄, and 2.38g (0.01mol) of 3,5-diacetoxybenzoic acid. Control the temperature at 0°C in an ice-water bath. Slowly add a 60mL THF solution containing 9g (0.036mol) of I₂. After the addition, add another 4.76g (0.02mol) of the acetylated starting material and heat to reflux. Monitor the reaction by TLC.

  • Deprotection and Isolation: After the reaction is complete, concentrate the mixture to dryness under reduced pressure. Add 100mL of saturated NaHCO₃ solution and extract with ether. Combine the organic layers, dry with anhydrous magnesium sulfate, filter, concentrate, and recrystallize from hot water to obtain this compound.

Data Presentation

Table 1: Comparison of Reduction Methods

FeatureDirect ReductionProtection-Reduction-Deprotection
Reducing Agent Sodium BorohydrideSodium Borohydride/Iodine or LiAlH₄
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Catalyst MethanolNot applicable
Reaction Time 6 hoursMulti-step, variable
Yield Up to 95%[1]76-92%[3][5]
Number of Steps 13

Visualizations

experimental_workflow cluster_direct Direct Reduction cluster_protection Protection-Reduction-Deprotection start_direct 3,5-Dihydroxybenzoic Acid process_direct NaBH4, MeOH, THF, Reflux start_direct->process_direct product_direct This compound process_direct->product_direct start_protection 3,5-Dihydroxybenzoic Acid acetylation Acetylation start_protection->acetylation intermediate 3,5-Diacetoxybenzoic Acid acetylation->intermediate reduction Reduction (e.g., NaBH4/I2) intermediate->reduction protected_alcohol 3,5-Diacetoxybenzyl Alcohol reduction->protected_alcohol deprotection Deprotection protected_alcohol->deprotection product_protection This compound deprotection->product_protection

Caption: Comparative workflow of direct vs. protection-based reduction.

troubleshooting_low_yield start Low or No Product Yield cause1 Impure Starting Material start->cause1 cause2 Inactive Reducing Agent start->cause2 cause3 Incorrect Reaction Conditions start->cause3 cause4 Improper Work-up start->cause4 solution1 Recrystallize Starting Material cause1->solution1 solution2 Use Fresh/Properly Stored Reagent cause2->solution2 solution3 Verify Time and Temperature cause3->solution3 solution4 Optimize Quenching and Extraction cause4->solution4

References

Challenges in the purification of 3,5-Dihydroxybenzyl alcohol and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3,5-Dihydroxybenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to its purification?

A1: Understanding the fundamental properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₈O₃[1][2]
Molecular Weight 140.14 g/mol [1][2][3]
Appearance White to off-white or beige-pink crystalline powder.[3][4][5][3][4][5]
Melting Point 182-186 °C (with decomposition)[1][3][6][7]
Solubility Soluble in water, DMSO, methanol (B129727), ethanol, ether, and THF.[1][3][4][6] Sparingly soluble in glacial acetic acid and very slightly soluble in chloroform.[8][1][3][4][6][8]
Storage Conditions Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][3][9][1][3][9]

Q2: What are the common impurities found in crude this compound?

A2: Impurities in this compound typically originate from the synthetic route used. The most common synthesis involves the reduction of 3,5-dihydroxybenzoic acid or its derivatives.[9][10] Therefore, potential impurities include:

  • Unreacted starting materials: such as 3,5-dihydroxybenzoic acid.

  • Byproducts of the reduction reaction.

  • Residual solvents from the synthesis and workup steps.

  • Degradation products: The phenolic hydroxyl groups are susceptible to oxidation, which can lead to colored impurities.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: Several analytical methods can be employed to determine the purity of your sample:

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively assess purity and identify the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method for determining purity and identifying impurities.[11] A reverse-phase HPLC method can be used with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (182-186 °C) is indicative of high purity.[1][3][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues

Q4: I'm attempting to recrystallize this compound, but it's "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly.

  • Solution 1: Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the compound is fully dissolved and not supersaturated.

  • Solution 2: Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of a crystal lattice.[12]

  • Solution 3: Use a Different Solvent System: Since this compound is soluble in hot water, this is a common recrystallization solvent.[2][6] If using a mixed solvent system, ensure the solvents are miscible.[12]

Q5: My recrystallization yield is very low. How can I improve it?

A5: Low recovery can be due to several factors.

  • Solution 1: Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to completely dissolve the crude product. Using excess solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[12]

  • Solution 2: Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice bath to maximize the precipitation of the crystals.

  • Solution 3: Wash Crystals with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities without re-dissolving a significant amount of the product.

Chromatography Issues

Q6: My compounds are not separating well on a silica (B1680970) gel column. What can I do?

A6: Poor separation during column chromatography can be due to an inappropriate mobile phase or issues with the stationary phase.

  • Solution 1: Optimize the Mobile Phase with TLC: Before running a column, use Thin-Layer Chromatography (TLC) to determine the optimal solvent system. A good solvent system will provide a clear separation of your desired compound from impurities, with an Rf value for your product of around 0.3-0.4.

  • Solution 2: Consider an Alternative Stationary Phase: this compound is a polar compound with two phenolic hydroxyl groups. These groups can interact strongly with the acidic silica gel, leading to peak tailing or even degradation. If you observe these issues, consider using a less acidic stationary phase like neutral alumina.[12]

  • Solution 3: Add a Modifier to the Mobile Phase: Adding a small amount of a polar solvent like methanol to your mobile phase can help to improve the elution of your polar compound.

Q7: The purified this compound is discolored (e.g., pink or brown). What is the cause and how can I prevent it?

A7: Discoloration is often a sign of oxidation of the phenolic hydroxyl groups.

  • Solution 1: Store Under an Inert Atmosphere: Handle and store the compound under an inert gas like nitrogen or argon to minimize contact with oxygen.[9]

  • Solution 2: Use Degassed Solvents: For chromatographic purification, using solvents that have been degassed can help to prevent oxidation on the column.

  • Solution 3: Activated Carbon Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool.

Experimental Protocols

Protocol 1: Recrystallization from Hot Water

This protocol is based on a common laboratory-scale purification method for this compound.[2][6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the crystals under vacuum to a constant weight. A yield of approximately 83.2% has been reported using this method after synthesis.[6]

Table 2: Example Yield and Purity Data from a Synthetic Protocol with Recrystallization

StepParameterValueSource
Synthesis & PurificationYield83.2%[6]
Final ProductPurityWhite crystals[6]

Visualizations

experimental_workflow Purification Workflow for this compound crude Crude this compound dissolve Dissolve in Minimum Hot Solvent (e.g., Water) crude->dissolve hot_filter Hot Gravity Filtration (if insolubles present) dissolve->hot_filter Optional cool Slow Cooling to Room Temp, then Ice Bath dissolve->cool hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Under Vacuum wash->dry pure Pure this compound dry->pure troubleshooting_flowchart Troubleshooting Purification Issues start Start Purification issue Issue Encountered? start->issue oiling_out Oiling Out? issue->oiling_out Yes success Successful Purification issue->success No low_yield Low Yield? oiling_out->low_yield No reheat Re-heat, Add More Solvent oiling_out->reheat Yes discoloration Discoloration? low_yield->discoloration No min_solvent Use Minimal Hot Solvent low_yield->min_solvent Yes inert_atm Use Inert Atmosphere discoloration->inert_atm Yes discoloration->success No slow_cool Ensure Slow Cooling reheat->slow_cool full_cool Ensure Complete Cooling min_solvent->full_cool activated_carbon Treat with Activated Carbon inert_atm->activated_carbon

References

Optimizing reaction conditions for dendrimer synthesis with 3,5-Dihydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of dendrimers using 3,5-dihydroxybenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for synthesizing poly(benzyl ether) dendrimers from this compound?

A1: The two primary strategies for synthesizing poly(benzyl ether) dendrimers from this compound are the divergent and convergent methods.

  • Divergent Synthesis: This method begins from a central core molecule and builds the dendrimer outwards, generation by generation. Each step involves the addition of monomer units to the periphery of the growing dendrimer. While this approach can produce high-generation dendrimers, challenges include an increasing number of reactions at each step and difficulties in purifying the final product from defect-containing structures.[1][2][3]

  • Convergent Synthesis: This strategy involves building the dendrimer from the outside in. Dendritic fragments, called dendrons, are synthesized first and then attached to a central core in the final step. This method offers better structural control and easier purification of intermediates. However, steric hindrance can become a limiting factor when attaching large dendrons to the core, potentially lowering the yield of higher-generation dendrimers.[3][4][5][6]

Q2: Which protecting groups are suitable for the hydroxyl groups of this compound during synthesis?

A2: Choosing an appropriate protecting group is crucial for successful dendrimer synthesis. The ideal protecting group should be easy to install and remove in high yield and stable under the reaction conditions of the subsequent steps. For the phenolic hydroxyl groups of this compound, common protecting groups include:

  • Benzyl (B1604629) (Bn) ethers: These are stable to a wide range of reaction conditions and can be removed by hydrogenolysis.

  • Silyl (B83357) ethers (e.g., TBDMS, TIPS): These offer varying degrees of stability depending on the steric bulk of the silyl group and can be removed with fluoride (B91410) reagents.[7][8]

  • Acetals (e.g., MOM, THP): These are stable to basic conditions and are typically removed with acid.[8]

The choice of protecting group will depend on the overall synthetic strategy and the specific reaction conditions employed.[9][10]

Q3: What are the key characterization techniques for poly(benzyl ether) dendrimers?

A3: A combination of analytical techniques is essential to confirm the structure, molecular weight, and purity of the synthesized dendrimers. Key techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to verify the chemical structure of the dendrimer at each generation. The appearance and integration of specific proton and carbon signals confirm the successful addition of monomer units.[11]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique is crucial for determining the molecular weight of the dendrimers and confirming their monodispersity.[12][13][14][15][16]

  • Gel Permeation Chromatography (GPC): GPC is used to assess the molecular weight distribution and polydispersity index (PDI) of the dendrimer sample. A low PDI value (close to 1.0) indicates a high degree of monodispersity.[17][18]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the progress of reactions by observing the appearance or disappearance of characteristic functional group absorptions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of poly(benzyl ether) dendrimers using this compound.

Problem 1: Low Yield in Etherification Reactions (Williamson Ether Synthesis)

Potential Cause Troubleshooting Steps
Incomplete Deprotonation of Phenol: The phenolic hydroxyl group must be fully deprotonated to form the more nucleophilic phenoxide.- Use a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). Ensure the base is fresh and used in a sufficient molar excess. - Ensure anhydrous reaction conditions, as water will quench the base.
Side Reaction: Elimination (E2): The alkyl halide used for etherification may undergo elimination, especially with secondary or tertiary halides, forming an alkene instead of the desired ether.[19][20]- Use a primary alkyl halide whenever possible, as they are more susceptible to the desired SN2 reaction.[21] - If a secondary halide must be used, consider milder reaction conditions (e.g., lower temperature) to favor substitution over elimination.[22]
Steric Hindrance: As the dendrimer generation increases, the reactive sites at the focal point (convergent) or periphery (divergent) become more sterically hindered, slowing down the reaction.[5][23]- Increase the reaction time and/or temperature. - Use a less sterically hindered alkylating agent if the synthesis allows. - In the convergent approach, consider using a smaller core molecule.
Poor Solubility: The dendrimer or reagents may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.- Select a solvent in which all reactants are soluble. Common solvents for Williamson ether synthesis include DMF, DMSO, and acetone.[24] - Gentle heating can sometimes improve solubility.

Problem 2: Incomplete Deprotection of Protecting Groups

Potential Cause Troubleshooting Steps
Inefficient Reagent: The deprotection reagent may not be active enough or may have degraded.- Use fresh deprotection reagents. - Increase the equivalents of the deprotection reagent.
Insufficient Reaction Time/Temperature: The deprotection reaction may not have gone to completion.- Extend the reaction time and monitor the reaction progress by TLC or NMR. - If applicable, gently increase the reaction temperature.
Steric Hindrance: For higher generation dendrimers, the protecting groups may be sterically shielded, making them less accessible to the deprotection reagent.- Increase the reaction time significantly. - Consider a protecting group that is more easily cleaved under the chosen conditions.

Problem 3: Difficulty in Purifying the Dendrimer Product

Potential Cause Troubleshooting Steps
Co-elution of Starting Materials and Product: In column chromatography, the starting materials and the desired dendrimer may have similar polarities, leading to poor separation.- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider using a different stationary phase for chromatography.
Presence of Defective Dendrimers: In divergent synthesis, incomplete reactions can lead to a mixture of dendrimers with missing branches, which can be difficult to separate from the desired product.- Use a large excess of the monomer in each step to drive the reaction to completion.[1] - Purification by preparative HPLC or size exclusion chromatography may be necessary to isolate the desired monodisperse product.[18][25]
Aggregation of Higher Generation Dendrimers: Higher generation dendrimers can aggregate, leading to issues in purification and characterization.[26][27]- Use solvents that disrupt intermolecular interactions (e.g., hydrogen bonding). - Sonication may help to break up aggregates before purification.

Experimental Protocols

Protocol 1: Convergent Synthesis of a First-Generation (G1) Dendron from this compound

This protocol outlines the synthesis of a G1 dendron with a protected focal point hydroxyl group and peripheral benzyl ether groups.

  • Protection of the Focal Point: React this compound with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride) to selectively protect the benzylic hydroxyl group.

  • Etherification: React the product from step 1 with two equivalents of benzyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.

  • Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography on silica (B1680970) gel.

  • Characterization: Confirm the structure of the G1 dendron using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Deprotection of the Focal Point and Coupling to a Core

  • Deprotection: Remove the protecting group from the focal point of the G1 dendron using appropriate conditions (e.g., TBAF for a TBDMS group).

  • Activation of the Focal Point: Convert the deprotected hydroxyl group at the focal point into a good leaving group (e.g., a tosylate or mesylate) or an electrophile (e.g., a benzyl bromide).

  • Coupling to a Core: React the activated G1 dendron with a multifunctional core molecule (e.g., 1,3,5-trihydroxybenzene) under Williamson ether synthesis conditions to form the final dendrimer.

  • Purification and Characterization: Purify the final dendrimer using column chromatography or precipitation and characterize it using NMR, MALDI-TOF MS, and GPC.

Data Presentation

Table 1: Comparison of Yields for Convergent vs. Divergent Synthesis of Poly(benzyl ether) Dendrimers

GenerationConvergent Synthesis (Yield %)Divergent Synthesis (Yield %)
G195-9990-95
G290-9585-90
G385-9075-85
G475-8560-75

Note: Yields are approximate and can vary depending on specific reaction conditions and purification methods. The trend of decreasing yield with increasing generation, particularly in divergent synthesis, is commonly observed due to increasing steric hindrance and the higher probability of defects.[1][5]

Table 2: Typical Analytical Data for Poly(benzyl ether) Dendrimers

GenerationTheoretical MW ( g/mol )PDI (from GPC)
G1~500< 1.05
G2~1200< 1.05
G3~2600< 1.06
G4~5400< 1.08

Note: The polydispersity index (PDI) is a measure of the uniformity of the molecular weight in a polymer sample. For dendrimers, a PDI value close to 1.0 indicates a highly monodisperse product.[17][18]

Visualizations

G Convergent Synthesis Workflow cluster_0 Dendron Synthesis (Iterative) cluster_1 Dendrimer Assembly A 3,5-Dihydroxybenzyl Alcohol B Protect Focal Point Hydroxyl A->B C Etherification with Benzyl Bromide B->C D Purification (Column Chromatography) C->D E [G1]-Dendron D->E F Deprotect Focal Point of Dendron E->F G Activate Focal Point F->G I Couple Dendrons to Core G->I H Core Molecule (e.g., 1,3,5-Trihydroxybenzene) H->I J Final Dendrimer I->J

Caption: Workflow for the convergent synthesis of a poly(benzyl ether) dendrimer.

G Troubleshooting Low Yield in Etherification Start Low Yield in Etherification Step Q1 Is the Phenol Fully Deprotonated? Start->Q1 A1 Use Stronger Base (e.g., NaH) Ensure Anhydrous Conditions Q1->A1 No Q2 Is an Alkene Byproduct Observed? Q1->Q2 Yes A1->Q2 A2 Use Primary Alkyl Halide Lower Reaction Temperature Q2->A2 Yes Q3 Is the Reaction Sluggish? Q2->Q3 No A2->Q3 A3 Increase Reaction Time/Temp Check Solubility Q3->A3 Yes End Improved Yield Q3->End No A3->End

Caption: Decision tree for troubleshooting low yields in Williamson ether synthesis.

References

Preventing degradation of 3,5-Dihydroxybenzyl alcohol in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3,5-Dihydroxybenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of this compound is turning yellow/brown. What is causing this discoloration?

A1: The discoloration of your this compound solution is likely due to oxidation. Phenolic compounds, including this compound, are susceptible to oxidation, which can be initiated by exposure to oxygen (air), light, and certain metal ions. This process can lead to the formation of colored degradation products. The rate of oxidation is often accelerated at neutral to alkaline pH and at elevated temperatures.

Q2: I'm observing a decrease in the potency of my this compound solution over time. How can I prevent this?

A2: A decrease in potency is a direct consequence of the degradation of this compound. To prevent this, it is crucial to control the factors that promote degradation. This includes:

  • pH Control: Maintain the pH of your solution in the acidic range (ideally below pH 7), as phenolic compounds are generally more stable in acidic conditions.

  • Minimizing Oxygen Exposure: Prepare solutions with deoxygenated water and consider purging the headspace of your storage container with an inert gas like nitrogen or argon.

  • Light Protection: Store your solutions in amber vials or wrap the container with aluminum foil to protect it from light.

  • Temperature Control: Store solutions at low temperatures (2-8 °C) to slow down the degradation rate. For long-term storage, consider freezing the solution, though you should first confirm the compound's stability under freeze-thaw cycles.

  • Use of Additives: Incorporate antioxidants or chelating agents into your formulation to inhibit oxidative degradation.

Q3: What are the primary degradation pathways for this compound in an aqueous solution?

A3: The primary degradation pathway for this compound, like other phenolic benzyl (B1604629) alcohols, is oxidation. The benzylic alcohol group is susceptible to oxidation to form the corresponding aldehyde (3,5-dihydroxybenzaldehyde), which can be further oxidized to the carboxylic acid (3,5-dihydroxybenzoic acid). Additionally, the phenolic hydroxyl groups can be oxidized, potentially leading to the formation of quinone-type structures and subsequent polymerization, which often results in discoloration. Hydrolysis is not a primary degradation pathway for this molecule under typical experimental conditions.

Q4: What types of antioxidants or stabilizers can I use to protect my this compound solution?

A4: Several types of antioxidants and stabilizers can be effective. The choice will depend on the specific requirements of your experiment.

  • Free Radical Scavengers: Ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT) are common antioxidants that can protect phenolic compounds.

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be added to chelate metal ions that can catalyze oxidation.

  • Sulfites: Sodium metabisulfite (B1197395) is another effective antioxidant, particularly in preventing oxidative browning.

  • N-Acetyl Amino Acids: For resorcinol (B1680541) derivatives, N-acetyl amino acids have been shown to inhibit oxidation.[1]

It is recommended to perform compatibility and stability studies to determine the most effective stabilizer for your specific application.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Solution Discoloration (Yellowing/Browning) Oxidation of the phenolic rings.1. Prepare fresh solutions using deoxygenated solvents.2. Store solutions under an inert atmosphere (e.g., nitrogen or argon).3. Protect solutions from light by using amber vials or wrapping containers in foil.4. Adjust the pH of the solution to the acidic range (pH 3-6).5. Add a suitable antioxidant (e.g., ascorbic acid, sodium metabisulfite) or a chelating agent (e.g., EDTA).
Precipitation in the Solution Poor solubility or degradation leading to insoluble products.1. Ensure the concentration is within the solubility limit of the solvent system.2. For aqueous solutions, consider the addition of a co-solvent like ethanol (B145695) or DMSO if permissible for your application.[2][3]3. Filter the solution through a 0.22 µm filter after preparation.4. If precipitation occurs upon storage, it may be due to degradation. Follow the steps to prevent degradation.
Unexpected Peaks in HPLC Analysis Degradation of this compound.1. Prepare fresh solutions for analysis.2. If stored solutions must be used, ensure they have been kept at low temperatures (2-8 °C) and protected from light.3. Perform a forced degradation study to identify potential degradation products and ensure your analytical method can resolve them from the parent compound.
Inconsistent Experimental Results Degradation of the compound in stock or working solutions.1. Prepare fresh stock solutions before each experiment.2. Assess the stability of this compound in your specific experimental buffer and at the working temperature.3. Standardize storage and handling procedures for all solutions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This method is adapted from a protocol for a similar compound and is suitable for quantifying this compound and separating it from potential degradation products.[4]

Parameter Condition
Instrumentation High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD)
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B5-15 min: 10% to 50% B15-20 min: 50% B20-22 min: 50% to 10% B22-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 220 nm and 280 nm
Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and developing a stability-indicating analytical method.[5][6][7]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Dissolve this compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for an extended period (e.g., 24 hours).

After exposure to these stress conditions, analyze the samples using the HPLC method described above to identify and quantify any degradation products.

Visualizations

Degradation_Pathway This compound This compound 3,5-Dihydroxybenzaldehyde 3,5-Dihydroxybenzaldehyde This compound->3,5-Dihydroxybenzaldehyde Oxidation Quinone-like structures & Polymers Quinone-like structures & Polymers This compound->Quinone-like structures & Polymers Oxidation of Phenolic Rings 3,5-Dihydroxybenzoic acid 3,5-Dihydroxybenzoic acid 3,5-Dihydroxybenzaldehyde->3,5-Dihydroxybenzoic acid Further Oxidation

Caption: Potential oxidative degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare aqueous solution of this compound Prepare aqueous solution of this compound Divide into aliquots for different stress conditions Divide into aliquots for different stress conditions Prepare aqueous solution of this compound->Divide into aliquots for different stress conditions Acid Hydrolysis Acid Hydrolysis Divide into aliquots for different stress conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Divide into aliquots for different stress conditions->Base Hydrolysis Oxidation (H2O2) Oxidation (H2O2) Divide into aliquots for different stress conditions->Oxidation (H2O2) Thermal Stress Thermal Stress Divide into aliquots for different stress conditions->Thermal Stress Photolytic Stress Photolytic Stress Divide into aliquots for different stress conditions->Photolytic Stress Analyze samples by Stability-Indicating HPLC Analyze samples by Stability-Indicating HPLC Acid Hydrolysis->Analyze samples by Stability-Indicating HPLC Base Hydrolysis->Analyze samples by Stability-Indicating HPLC Oxidation (H2O2)->Analyze samples by Stability-Indicating HPLC Thermal Stress->Analyze samples by Stability-Indicating HPLC Photolytic Stress->Analyze samples by Stability-Indicating HPLC Identify and quantify degradation products Identify and quantify degradation products Analyze samples by Stability-Indicating HPLC->Identify and quantify degradation products

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Flowchart start Solution of this compound shows signs of degradation (e.g., discoloration, precipitation, loss of potency) check_ph Is the solution pH acidic (pH < 7)? start->check_ph adjust_ph Adjust pH to acidic range (3-6) using a suitable buffer. check_ph->adjust_ph No check_oxygen Was the solution prepared with deoxygenated solvent and stored under inert gas? check_ph->check_oxygen Yes adjust_ph->check_oxygen deoxygenate Use deoxygenated solvents and purge with N2 or Ar. check_oxygen->deoxygenate No check_light Is the solution protected from light? check_oxygen->check_light Yes deoxygenate->check_light protect_light Store in amber vials or wrap with foil. check_light->protect_light No check_temp Is the solution stored at a low temperature (2-8°C)? check_light->check_temp Yes protect_light->check_temp store_cold Store at 2-8°C. check_temp->store_cold No check_antioxidant Does the formulation contain an antioxidant or chelating agent? check_temp->check_antioxidant Yes store_cold->check_antioxidant add_stabilizer Consider adding ascorbic acid, EDTA, or sodium metabisulfite. check_antioxidant->add_stabilizer No end_node Monitor solution stability. If degradation persists, re-evaluate formulation. check_antioxidant->end_node Yes add_stabilizer->end_node

Caption: Troubleshooting flowchart for degradation of this compound solutions.

References

Overcoming solubility issues of 3,5-Dihydroxybenzyl alcohol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,5-Dihydroxybenzyl Alcohol

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common solubility issues encountered when working with this compound (CAS: 29654-55-5).

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a polar aromatic organic compound. It is a white to off-white crystalline solid.[1] Its solubility is highest in polar organic solvents. It is soluble in Dimethyl Sulfoxide (DMSO), methanol, ethanol, ether, and tetrahydrofuran (B95107) (THF).[2][3][4] Its solubility in water is described variously as soluble, limited in cold water, or practically insoluble, indicating that achieving high concentrations in pure water can be challenging.[1][2][5]

Q2: Why is my this compound not dissolving in water?

While some sources state it is water-soluble, others report limited solubility in cold water.[1][2] This suggests that its solubility limit in water at room temperature may be low. Factors such as water temperature, pH, and the purity of the compound can affect its dissolution. For many applications, using an organic solvent to create a concentrated stock solution is recommended before diluting into an aqueous medium.

Q3: Can I heat the solvent to improve solubility?

Gentle heating can be an effective method to increase the solubility of many compounds, including this compound, particularly in water. One purification method involves recrystallization from hot water, which confirms its increased solubility at higher temperatures.[6] However, be mindful of the compound's stability at elevated temperatures. Always use the lowest effective temperature and check for any signs of degradation.

Q4: My compound dissolved in DMSO, but precipitated when I added it to my aqueous buffer/cell culture medium. What happened?

This phenomenon is often called "solvent shock" or "crashing out."[7] this compound is highly soluble in DMSO but has much lower solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into a buffer or medium, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to precipitate.[7] To avoid this, it is crucial to add the stock solution slowly, with vigorous stirring or vortexing, into a larger volume of the aqueous solution.

Q5: How does pH affect the solubility of this compound?

As a polyhydric phenol, the solubility of this compound in aqueous solutions is pH-dependent.[1] Its solubility can be improved in alkaline (basic) aqueous solutions.[1][8] This is because the phenolic hydroxyl groups can be deprotonated at higher pH, forming a more polar phenolate (B1203915) salt which is more readily dissolved in water.

Solubility Data Summary

The following table summarizes the qualitative solubility of this compound in various common laboratory solvents based on available data. Quantitative solubility data (e.g., in mg/mL) is not consistently available in the literature.

SolventSolubilitySource(s)
Dimethyl Sulfoxide (DMSO)Soluble[2][3][4]
MethanolSoluble[1][2][3]
EthanolSoluble[2][4][9]
Tetrahydrofuran (THF)Soluble[2][4][9]
EtherSoluble[2][4][9]
WaterConflicting reports: Soluble, Limited (especially when cold), Practically Insoluble[1][2][5]
Glacial Acetic AcidSparingly Soluble[5]
ChloroformVery Slightly Soluble[5]
Alkaline Aqueous SolutionsImproved Solubility[1][8]

Troubleshooting Guides

Guide 1: Initial Dissolution Failure

Problem: The powdered this compound is not dissolving in the chosen solvent.

StepActionRationale
1. Verify Solvent Choice Ensure you are using a recommended polar organic solvent like DMSO or Methanol for high concentration stock solutions.[2][3] Refer to the table above.The compound has the highest solubility in these solvents. Attempting to make a concentrated stock in water is often unsuccessful.
2. Increase Solubilizing Energy Gently warm the solution in a water bath (e.g., 37-50°C). Use a vortex mixer or place the vial in a sonicator bath for several minutes.Increasing the kinetic energy can help overcome the activation energy barrier for dissolution.[10]
3. Consider pH Adjustment (for aqueous solutions) If working with an aqueous buffer, try increasing the pH to the alkaline range (e.g., pH 8-9), if compatible with your experiment. Add a small amount of a base like NaOH.Phenolic compounds are typically more soluble at higher pH due to the ionization of hydroxyl groups.[1][8]
4. Use a Co-solvent If direct dissolution in a buffer is required, first dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) and then add this pre-solution to your buffer.The organic solvent acts as a carrier, and this method is often more effective than direct dissolution.[11]
Guide 2: Precipitation Upon Dilution into Aqueous Media

Problem: The compound precipitates out of solution when the organic stock solution is added to a buffer or cell culture medium.

StepActionRationale
1. Reduce Final Concentration The intended final concentration may be above the compound's solubility limit in the final medium. Perform a serial dilution to find the highest concentration that remains in solution.Every compound has a maximum solubility in a given solvent system.[7]
2. Modify Dilution Technique Add the stock solution dropwise into the vortex of the rapidly stirring aqueous medium. Avoid adding the stock solution all at once. Pre-warming the aqueous medium to 37°C can also help.This prevents localized super-saturation and "solvent shock," allowing the compound to disperse and dissolve more effectively.[7]
3. Lower Stock Concentration Prepare a less concentrated stock solution in your organic solvent. This will require adding a larger volume to your medium, but the lower ratio of organic solvent to aqueous medium per addition can prevent precipitation.A more gradual change in solvent polarity during mixing can keep the compound in solution.
4. Check Media Components High concentrations of salts or proteins (like those in serum) in cell culture media can sometimes reduce the solubility of small molecules.[7] Test solubility in a simpler buffer (e.g., PBS) first.This helps diagnose if specific media components are contributing to the precipitation.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes how to prepare a 100 mM stock solution of this compound (MW: 140.14 g/mol ) in DMSO.

  • Calculate Mass: To prepare 1 mL of a 100 mM stock solution, weigh out 14.01 mg of this compound powder.

    • Calculation: 0.1 mol/L * 140.14 g/mol * 0.001 L = 0.01401 g = 14.01 mg

  • Aliquot Solvent: Add 1 mL of high-purity, anhydrous DMSO to a sterile microcentrifuge tube or glass vial containing the powder.

  • Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Apply Energy (if needed): If the solid does not fully dissolve, place the vial in a sonicating water bath for 5-10 minutes or warm it gently to 37°C until the solution is clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Diluting Stock Solution into Aqueous Medium for Cell Culture

This protocol provides a best-practice method for diluting a DMSO stock solution to a final concentration of 100 µM in cell culture medium.

  • Prepare Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first prepare an intermediate dilution. For example, dilute your 100 mM stock 1:100 in DMSO to get a 1 mM solution.

  • Pre-warm Medium: Warm the required volume of cell culture medium to 37°C in a sterile tube or flask.

  • Calculate Volume: To achieve a final concentration of 100 µM from a 100 mM stock, a 1:1000 dilution is needed. For 10 mL of medium, you will need 10 µL of the 100 mM stock.

    • Calculation: V1 = (C2 * V2) / C1 = (100 µM * 10 mL) / 100,000 µM = 0.01 mL = 10 µL

  • Perform Dilution: While gently swirling or vortexing the pre-warmed medium, add the 10 µL of stock solution dropwise directly into the medium. Ensure the pipette tip is submerged below the surface if possible to aid dispersion.

  • Mix and Use: Cap the tube and mix thoroughly by inverting or gentle vortexing. Use the prepared medium immediately for your experiment.

Visualizations

The following diagrams illustrate key workflows for addressing solubility issues.

G cluster_start cluster_process cluster_end start Start: Compound does not dissolve solvent Is the solvent appropriate? (e.g., DMSO, MeOH for stock) start->solvent energy Apply energy? (Vortex, Sonicate, Gentle Heat) solvent->energy Yes cosolvent Use co-solvent or prepare organic pre-solution solvent->cosolvent No, must be aqueous ph Is solution aqueous? Can pH be adjusted? energy->ph Still not dissolved success Success: Compound Dissolved energy->success Yes ph->cosolvent No ph->success Yes, after alkaline adjustment fail Consult further literature or contact supplier ph->fail Still not dissolved cosolvent->success

Caption: Troubleshooting workflow for initial dissolution failure.

G cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation weigh 1. Weigh Compound add_solvent 2. Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Vortex / Sonicate until clear add_solvent->dissolve store 4. Store at -20°C / -80°C dissolve->store warm_medium 5. Pre-warm Aqueous Medium (e.g., to 37°C) store->warm_medium For Experiment add_stock 6. Add Stock Solution Dropwise while vigorously stirring warm_medium->add_stock mix 7. Mix Thoroughly add_stock->mix use 8. Use Immediately mix->use

Caption: Workflow for stock solution preparation and dilution.

References

Technical Support Center: Artifacts and Interference in Antioxidant Assays with 3,5-Dihydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of antioxidant assays involving 3,5-Dihydroxybenzyl alcohol.

I. Troubleshooting Guides

This section addresses specific issues that may arise during antioxidant assays with this compound, providing potential causes and recommended solutions.

Inconsistent or Non-Reproducible Results in DPPH and ABTS Assays
Potential Cause Recommended Solution
Sample Instability: this compound, like many phenolic compounds, can be susceptible to degradation, especially when exposed to light, high temperatures, or changes in pH.- Prepare fresh stock solutions of this compound for each experiment. - Store stock solutions in the dark at low temperatures (e.g., -20°C). - Avoid repeated freeze-thaw cycles.
Solvent Effects: The choice of solvent can significantly influence the antioxidant activity of phenolic compounds.- Ensure that the same solvent is used for dissolving the sample, the standard (e.g., Trolox), and for the blank. - Common solvents include methanol (B129727) and ethanol (B145695); ensure consistency across all experiments.[1]
Reaction Kinetics: The reaction between this compound and the DPPH or ABTS radical may not be instantaneous. The reaction time can influence the final absorbance reading.- Standardize the incubation time for all samples and standards. A common practice is a 30-minute incubation in the dark for the DPPH assay.[2] - For the ABTS assay, the reaction is generally faster, but a fixed incubation time (e.g., 6 minutes) should be maintained.[3]
Pipetting Inaccuracies: Small variations in the volumes of reagents or samples can lead to significant errors, especially in microplate-based assays.- Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure proper mixing after adding each component.
pH Sensitivity: The antioxidant capacity of phenolic compounds can be pH-dependent.- For the ABTS assay, ensure the pH of the reaction mixture is controlled and consistent, often using a phosphate-buffered saline (PBS).[1]
Unexpectedly Low or High Antioxidant Activity
Potential Cause Recommended Solution
Spectral Interference: this compound or its reaction byproducts might absorb light at the same wavelength as the DPPH (around 517 nm) or ABTS (around 734 nm) radical, leading to inaccurate readings.- Run a sample blank containing this compound and the solvent but without the radical solution. Subtract the absorbance of the sample blank from the sample reading.[4]
Pro-oxidant Activity: Under certain conditions, such as in the presence of transition metal ions (e.g., Fe³⁺, Cu²⁺), phenolic compounds can exhibit pro-oxidant effects, leading to an underestimation of their antioxidant capacity or even an increase in oxidation.- Use high-purity water and reagents to minimize metal ion contamination. - Consider adding a chelating agent like EDTA to the reaction mixture if metal ion contamination is suspected, although this may interfere with assays like FRAP.
Compound Concentration: The concentration of this compound may be outside the linear range of the assay.- Prepare a wider range of concentrations to ensure that the IC50 value falls within the linear portion of the dose-response curve.
Inappropriate Assay Choice: The mechanism of antioxidant action of this compound might not be well-suited for the chosen assay (e.g., a slow-reacting antioxidant in a short-duration assay).- Use a battery of assays with different mechanisms (e.g., hydrogen atom transfer vs. single electron transfer) to get a more comprehensive antioxidant profile.
Issues Specific to FRAP and ORAC Assays
Potential Cause Recommended Solution
Turbidity in FRAP Assay: The sample may form a precipitate when mixed with the acidic FRAP reagent, leading to falsely high absorbance readings.- Centrifuge the samples after the reaction and before the absorbance reading. - Run a sample blank to correct for turbidity. - Ensure the pH of the FRAP reagent is correctly adjusted to 3.6.[5]
Fluorescence Quenching in ORAC Assay: The this compound sample itself might quench the fluorescence of the probe (fluorescein), independent of its antioxidant activity.- Run a control experiment with the sample and the fluorescein (B123965) probe but without the AAPH radical generator to assess for direct quenching effects.[6]
Complex Reaction Kinetics in ORAC Assay: The reaction of this compound and its oxidation byproducts with peroxyl radicals can be complex, leading to non-linear fluorescence decay curves.- Carefully analyze the entire kinetic curve, not just the endpoint. - Compare the shape of the decay curve for the sample to that of the Trolox standard.[7]

II. Frequently Asked Questions (FAQs)

Q1: Why are my antioxidant activity results for this compound different when using DPPH and ABTS assays?

A1: It is common for the antioxidant values of a compound to differ between the DPPH and ABTS assays due to their different reaction mechanisms and conditions. The DPPH assay is typically conducted in an organic solvent and measures the capacity to scavenge the DPPH radical. The ABTS assay can be conducted in both aqueous and organic media and measures the scavenging of the ABTS radical cation. The stereochemistry of the compound and the solvent used can affect the accessibility of the radical to the antioxidant, leading to different results.

Q2: Can this compound act as a pro-oxidant in my assay?

A2: Yes, under certain conditions, phenolic compounds like this compound can exhibit pro-oxidant activity, particularly at high concentrations or in the presence of transition metal ions like iron or copper.[8] This can lead to the generation of reactive oxygen species, which can interfere with the assay and lead to an underestimation of antioxidant activity.

Q3: What is the importance of the solvent in antioxidant assays with this compound?

A3: The solvent is a critical factor as it can affect the solubility of this compound and the kinetics of the antioxidant reaction.[1] For consistency, it is crucial to use the same solvent for the sample, the standard, and the blank. Methanol and ethanol are commonly used for DPPH and ABTS assays.

Q4: How can I be sure that the observed activity is due to radical scavenging and not some other artifact?

A4: To minimize the risk of artifacts, it is important to run proper controls. This includes a sample blank (sample and solvent without the radical) to check for spectral interference. Additionally, using multiple antioxidant assays with different mechanisms can provide a more robust assessment of the antioxidant capacity of this compound.

Q5: What is a typical IC50 value for this compound in the DPPH or ABTS assay?

A5: While this compound is known for its antioxidant properties, specific IC50 values are not widely reported in the literature under standardized conditions. However, studies on structurally similar compounds can provide an indication of its potential activity. For instance, its corresponding carboxylic acid, 3,5-dihydroxybenzoic acid, has shown potent antioxidant activity.[9] The antioxidant efficacy is highly dependent on the assay conditions.

III. Quantitative Data on Antioxidant Activity

Direct and comprehensive quantitative antioxidant data for this compound across multiple standardized assays is limited in publicly available literature. The following tables provide data for structurally related isomers and compounds to offer a comparative context. Researchers should note that these values are compiled from various sources and direct comparison may not be precise due to differing experimental conditions.

Table 1: Comparative Antioxidant Activity of Dihydroxybenzaldehyde Isomers (DPPH Assay)

CompoundIsomerAntioxidant Activity DataAssay
3,5-Dihydroxybenzaldehyde3,5-DHBData not available-
2,5-Dihydroxybenzaldehyde2,5-DHB0.85 ± 0.04 (Trolox Equivalents)DPPH
3,4-Dihydroxybenzaldehyde3,4-DHBIC50: ~15 µMDPPH

Note: A lower IC50 value indicates higher antioxidant activity. Trolox Equivalents (TE) represent the concentration of a Trolox solution with the same antioxidant capacity.[4][6]

Table 2: Comparative Antioxidant Activity of Hydroxybenzoic Acid Isomers (DPPH & ABTS Assays)

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
3,5-Dihydroxybenzoic Acid8.5 ± 0.45.2 ± 0.2
3,4-Dihydroxybenzoic Acid10.2 ± 0.56.8 ± 0.3
Gallic Acid (Standard)9.8 ± 0.36.5 ± 0.2

Data from a comparative study on hydroxybenzoic acids.[9]

IV. Detailed Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically at approximately 517 nm.[2]

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store this solution in a dark bottle at 4°C.

    • Prepare stock solutions of this compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent.

  • Assay Procedure:

    • In a 96-well plate or test tubes, add a specific volume of the sample or standard solution at various concentrations.

    • Add the DPPH solution to each well or tube.

    • Include a control containing only the solvent and the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate or tubes in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

      AcontrolA{control}Acontrol​
      - ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
      AsampleA{sample}Asample​
      ) / ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
      AcontrolA{control}Acontrol​
      ] x 100 where ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
      AcontrolA{control}Acontrol​
      is the absorbance of the control and ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
      AsampleA{sample}Asample​
      is the absorbance of the test sample.

    • Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+), which results in a decrease in absorbance at 734 nm.[3]

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS radical cation (ABTS•+), mix the two solutions in a 1:1 ratio and let the mixture stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the this compound sample or standard solution at various concentrations to the diluted ABTS•+ solution.

  • Incubation and Measurement:

    • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition and the IC50 value similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.[5]

Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Add a small volume of the this compound sample or standard solution (e.g., FeSO₄·7H₂O) to the FRAP reagent.

    • Include a reagent blank containing the solvent instead of the sample.

  • Incubation and Measurement:

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents or in µmol Fe(II) per gram of sample.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from degradation by peroxyl radicals generated by AAPH. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[10]

Methodology:

  • Reagent Preparation:

    • Prepare solutions of fluorescein, AAPH, and Trolox (standard) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Assay Procedure:

    • In a black 96-well plate, add the this compound sample or Trolox standard at various concentrations.

    • Add the fluorescein solution to all wells.

    • Initiate the reaction by adding the AAPH solution.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader and record the fluorescence kinetically (e.g., every minute for 60-90 minutes) at an excitation of ~485 nm and an emission of ~520 nm. The plate should be maintained at 37°C.

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

    • Plot the Net AUC (AUC_sample - AUC_blank) of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the sample in Trolox Equivalents (TE).

V. Visualizations

Experimental_Workflow_DPPH_ABTS cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Sample Preparation (this compound) Mixing Mixing (Sample/Standard + Radical) Sample_Prep->Mixing Standard_Prep Standard Preparation (e.g., Trolox) Standard_Prep->Mixing Reagent_Prep Radical Solution Prep (DPPH or ABTS•+) Reagent_Prep->Mixing Incubation Incubation (Dark, Room Temp) Mixing->Incubation Measurement Spectrophotometric Measurement (517nm or 734nm) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General experimental workflow for DPPH and ABTS antioxidant assays.

Interference_Pathway cluster_compound Test Compound cluster_assay Antioxidant Assay System Compound This compound Radical Assay Radical (e.g., DPPH•, ABTS•+) Compound->Radical Intended Reaction (Radical Scavenging) Detector Spectrophotometer Compound->Detector Interference Radical->Detector Measures unreacted radical Spectral Spectral Interference (Compound absorbs at assay λ) Prooxidant Pro-oxidant Effect (in presence of metal ions) Prooxidant->Radical Regenerates radicals Kinetics Slow Reaction Kinetics Kinetics->Radical Incomplete reaction

Caption: Potential artifacts and interference pathways in radical scavenging assays.

Logical_Troubleshooting Start Inconsistent Results Check_Reagents Reagent Check - Freshly prepared? - Stored correctly? - Purity? Start->Check_Reagents Check_Protocol Protocol Check - Consistent timing? - Correct wavelength? - pH controlled? Start->Check_Protocol Check_Sample Sample Check - Solubility issues? - Potential degradation? - Concentration range? Start->Check_Sample Check_Instrument Instrument Check - Pipettes calibrated? - Reader stable? Start->Check_Instrument Run_Controls Run Additional Controls (Sample blank, etc.) Check_Reagents->Run_Controls Optimize_Assay Optimize Assay Parameters (Incubation time, concentration) Check_Protocol->Optimize_Assay Check_Sample->Optimize_Assay Check_Instrument->Run_Controls Result Reproducible Results Run_Controls->Result Optimize_Assay->Result

Caption: A logical workflow for troubleshooting inconsistent antioxidant assay results.

References

Scaling up the synthesis of 3,5-Dihydroxybenzyl alcohol for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 3,5-Dihydroxybenzyl alcohol.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Problem Potential Cause Suggested Solution
Low Yield in Direct Reduction of 3,5-Dihydroxybenzoic Acid Incomplete reaction due to insufficient reducing agent.Increase the molar ratio of sodium borohydride (B1222165) to 3,5-dihydroxybenzoic acid. A common ratio is 1-1.5:1.[1]
Decomposition of sodium borohydride by acidic protons of the carboxylic acid and phenolic hydroxyls.Add the sodium borohydride portion-wise to control the reaction and minimize decomposition.[2]
Suboptimal reaction temperature.Maintain the reaction temperature at a gentle reflux to ensure the reaction goes to completion.[1]
Incomplete Acetylation of 3,5-Dihydroxybenzoic Acid Insufficient acetylating agent or catalyst.Ensure the molar ratio of acetic anhydride (B1165640) to 3,5-dihydroxybenzoic acid is adequate, typically ranging from 2:1 to 10:1.[3] Use a suitable acid scavenger like pyridine (B92270) or triethylamine.[3]
Reaction time is too short.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[3]
Formation of Impurities during Reduction Step Over-reduction of the aromatic ring.Control the reaction temperature and the rate of addition of the reducing agent.
Presence of unreacted starting materials or intermediates.Ensure the reaction goes to completion by monitoring with TLC. Optimize the stoichiometry of reagents.
Difficulties in Product Isolation and Purification The product is highly soluble in water and polar organic solvents.[4]After quenching the reaction, perform multiple extractions with a suitable organic solvent like ethyl acetate.
Co-precipitation of inorganic salts.During workup, ensure the pH is adjusted correctly to precipitate the product while keeping inorganic salts soluble. Washing the crude product with cold water can also help.
Thermal degradation of the product during solvent removal.Use rotary evaporation under reduced pressure at a moderate temperature to remove the solvent. This compound has a melting point of 182-186 °C.[4]
Incomplete Deprotection of Acetyl Groups Insufficient base for hydrolysis.Use a sufficient amount of a weak base solution, such as saturated sodium bicarbonate, for the deprotection step.[3]
Short reaction time for deprotection.Allow for sufficient time for the hydrolysis to complete, monitoring by TLC if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the main industrial-scale synthesis routes for this compound?

A1: The primary routes start from 3,5-dihydroxybenzoic acid and include:

  • Direct Reduction: A one-step process using a reducing agent like sodium borohydride with an alcohol as a catalyst in an organic solvent.[1] This method is often favored for its simplicity and high yield (up to 95%).[5]

  • Protection-Reduction-Deprotection: A multi-step process involving:

    • Acetylation: Protection of the hydroxyl groups with acetic anhydride.[3]

    • Reduction: Reduction of the carboxylic acid group using a system like sodium borohydride/iodine.[3]

    • Deprotection: Removal of the acetyl groups using a weak base.[3]

  • Esterification-Reduction: This involves:

    • Esterification: Conversion of the carboxylic acid to an ester (e.g., methyl or ethyl ester).[6]

    • Reduction: Reduction of the ester to the alcohol using a reducing agent like sodium borohydride in the presence of a Lewis acid.[6]

Q2: What are the critical safety precautions when handling sodium borohydride on a large scale?

A2: Sodium borohydride is a water-reactive and flammable solid.[1][2][7] Key safety precautions include:

  • Handling in a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[1][7]

  • Storing in a cool, dry, well-ventilated area away from acids and oxidizing agents.[7]

  • Using appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a face shield.[3]

  • Adding it slowly and in portions to the reaction mixture to control the exothermic reaction and hydrogen gas evolution.[2]

  • Having a dry powder fire extinguisher (Class D) readily available. Do not use water or carbon dioxide extinguishers.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the disappearance of the starting material and the appearance of the product.[3] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.

Q4: What are the common impurities in the final product?

A4: Common impurities can include unreacted 3,5-dihydroxybenzoic acid, partially reduced intermediates, and byproducts from side reactions. The purity of the starting 3,5-dihydroxybenzoic acid is also crucial, as impurities in the raw material can carry through the synthesis.

Q5: What are the recommended purification methods for industrial-scale production?

A5: Recrystallization from hot water is a common and effective method for purifying this compound on a laboratory scale and can be adapted for larger scales.[3] Column chromatography is generally less practical for large industrial batches but can be used for high-purity applications.

Experimental Protocols

Method 1: Direct Reduction of 3,5-Dihydroxybenzoic Acid

This protocol is adapted from a high-yield, one-step synthesis suitable for industrial production.[1]

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Sodium borohydride

  • Methanol (B129727) (catalyst)

  • Tetrahydrofuran (THF, solvent)

  • 10% Aqueous Hydrochloric Acid

  • Ethyl acetate

Procedure:

  • To a suitable reactor equipped with a reflux condenser, thermometer, and mechanical stirrer, add THF (10-15 parts by mass relative to the benzoic acid).[1]

  • Add 3,5-dihydroxybenzoic acid (1 part by mass) and methanol (0.05-0.1 molar equivalent to the benzoic acid).[1]

  • Stir the mixture vigorously and heat to a gentle reflux.

  • Slowly add sodium borohydride (1-1.5 molar equivalent to the benzoic acid) in portions, controlling the rate to prevent excessive refluxing.[1]

  • After the addition is complete, maintain the reflux for approximately 6 hours, or until the reaction is complete as monitored by TLC.[1]

  • Cool the reaction mixture in an ice bath.

  • Slowly quench the reaction by adding 10% aqueous hydrochloric acid until the pH is acidic.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from hot water to obtain pure this compound.

Method 2: Synthesis via Acetylation, Reduction, and Deprotection

This protocol is based on a multi-step synthesis that can offer good yields and control over the reaction.[3]

Step 1: Acetylation of 3,5-Dihydroxybenzoic Acid

  • In a reactor, mix 3,5-dihydroxybenzoic acid, acetic anhydride (2-10 molar equivalents), and a catalytic amount of triethylamine.[3]

  • Heat the mixture at 90-100°C and stir until the reaction is complete (monitored by TLC).[3]

  • Pour the reaction mixture into ice water to precipitate the product, 3,5-diacetoxybenzoic acid.

  • Filter the solid, wash with water, and recrystallize from ethanol.

Step 2: Reduction of 3,5-Diacetoxybenzoic Acid and In-situ Deprotection

  • In a reactor, suspend 3,5-diacetoxybenzoic acid in THF.

  • In a separate vessel, prepare a solution of sodium borohydride (4-10 molar equivalents) in THF.[3]

  • Cool the 3,5-diacetoxybenzoic acid suspension to 0°C in an ice-water bath.

  • Slowly add a THF solution of iodine (1-3 molar equivalents) to the sodium borohydride solution, then slowly add this mixture to the 3,5-diacetoxybenzoic acid suspension.[3]

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux until the reduction is complete (monitored by TLC).[3]

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Add a saturated sodium bicarbonate solution to the residue to hydrolyze the acetyl groups and extract the product with ether or ethyl acetate.[3]

  • Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate.

  • Recrystallize the crude product from hot water.

Data Presentation

Table 1: Comparison of Synthesis Routes

Parameter Method 1: Direct Reduction Method 2: Acetylation-Reduction-Deprotection
Starting Material 3,5-Dihydroxybenzoic Acid3,5-Dihydroxybenzoic Acid
Key Reagents Sodium Borohydride, MethanolAcetic Anhydride, Sodium Borohydride, Iodine
Number of Steps 13 (2 with in-situ deprotection)
Reported Yield Up to 95%[5]~83%[3]
Key Advantages Simplicity, high yield, fewer steps.Potentially better for certain impurities.
Key Disadvantages Potential for borane (B79455) complex formation.More complex, more reagents, longer process.

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound A 3,5-Dihydroxybenzoic Acid B 3,5-Diacetoxybenzoic Acid A->B Acetylation (Acetic Anhydride) C This compound A->C Direct Reduction (NaBH4, MeOH/THF) B->C Reduction & Deprotection (NaBH4/I2, NaHCO3)

Caption: Key synthetic routes to this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Start Experiment Start Problem Identify Issue (e.g., Low Yield, Impurities) Start->Problem CheckReagents Check Reagent Stoichiometry & Quality Problem->CheckReagents Low Conversion CheckConditions Verify Reaction Conditions (Temp, Time) Problem->CheckConditions Slow Reaction CheckWorkup Review Workup & Purification Procedure Problem->CheckWorkup Purification Issues Success Successful Synthesis Problem->Success No Issues Optimize Optimize Parameters CheckReagents->Optimize CheckConditions->Optimize CheckWorkup->Optimize Optimize->Start Re-run Experiment

Caption: A logical workflow for troubleshooting synthesis issues.

References

Catalyst selection and optimization for 3,5-Dihydroxybenzyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of catalysts and optimization of reaction conditions for the synthesis of 3,5-dihydroxybenzyl alcohol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is through the reduction of 3,5-dihydroxybenzoic acid or its derivatives.[1] This is typically achieved using hydride-donating reducing agents. An alternative approach involves a multi-step synthesis where 3,5-dihydroxybenzoic acid is first esterified and then reduced.[2][3]

Q2: Which reducing agents are most effective for this synthesis?

A2: Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for this transformation due to its selectivity and milder reactivity compared to other hydrides like lithium aluminum hydride (LiAlH₄).[4] The efficiency of NaBH₄ can be significantly enhanced by using it in combination with additives or "catalysts" such as methanol (B129727), iodine, or Lewis acids.[3][5] Borane complexes, like borane-tetrahydrofuran (B86392) (BH₃-THF), are also effective for the chemoselective reduction of the carboxylic acid group.[1]

Q3: Why is a catalyst or additive often used with sodium borohydride?

A3: Sodium borohydride alone is generally not reactive enough to reduce a carboxylic acid directly, especially after the initial acid-base reaction forms a carboxylate salt.[6] Additives are used to activate the carboxylic acid group. For instance, methanol can form a borate (B1201080) ester intermediate, while iodine can generate diborane (B8814927) in situ, which is a more powerful reducing agent. Lewis acids can coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to hydride attack.[2]

Q4: What are the advantages of protecting the hydroxyl groups before reduction?

A4: Protecting the phenolic hydroxyl groups, for example, through acetylation to form 3,5-diacetoxybenzoic acid, can prevent unwanted side reactions and may improve the solubility of the starting material in the reaction solvent.[3] The protecting groups are then removed in a subsequent step, typically by hydrolysis with a weak base.[3] This multi-step approach can sometimes lead to higher overall yields and easier purification.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Inactive reducing agent. 2. Insufficient amount of reducing agent. 3. Reaction temperature is too low. 4. Inefficient activation of the carboxylic acid.1. Use a fresh, unopened container of the reducing agent. 2. Increase the molar equivalents of the reducing agent. An excess is often required. 3. Gradually increase the reaction temperature while monitoring for side product formation. Some protocols call for refluxing for several hours.[5] 4. Ensure the proper addition and stoichiometry of the activating agent (e.g., methanol, iodine, Lewis acid).
Formation of significant by-products 1. Over-reduction of the aromatic ring (less common with NaBH₄). 2. Esterification of the product with the alcohol solvent if the reaction is run for an extended time at high temperatures. 3. Incomplete deprotection of acetyl groups (if using a protected starting material).1. Use a milder reducing agent or lower the reaction temperature. 2. Monitor the reaction progress closely using TLC or HPLC and stop the reaction once the starting material is consumed. 3. Ensure complete hydrolysis of the protecting groups by adjusting the reaction time or the concentration of the base in the deprotection step.
Difficulties in product isolation and purification 1. The product is soluble in water, leading to losses during aqueous workup. 2. Presence of inorganic salts from the quenching step. 3. Co-elution of impurities during column chromatography.1. Saturate the aqueous layer with sodium chloride to decrease the solubility of the product before extraction. Use a suitable organic solvent for extraction, such as ethyl acetate.[5] 2. Ensure thorough washing of the organic extracts to remove inorganic by-products. 3. Recrystallization from hot water is a common and effective method for purifying this compound.[7] For chromatographic purification, consider using a different solvent system.[1]
Reaction is too vigorous or exothermic 1. Rapid addition of the reducing agent. 2. Reaction conducted at too high a concentration.1. Add the reducing agent portion-wise or as a solution dropwise, especially at the beginning of the reaction. Maintain cooling with an ice bath.[7] 2. Use a more dilute solution of the starting material.

Experimental Protocols & Data

Method 1: Direct Reduction of 3,5-Dihydroxybenzoic Acid with NaBH₄ and Methanol

This method utilizes methanol as a catalyst to facilitate the reduction of the carboxylic acid.[5]

Protocol:

  • In a four-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 500 mL of tetrahydrofuran (B95107) (THF), 50 g (0.33 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.[5]

  • Stir the mixture vigorously and heat to a gentle reflux.[5]

  • Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions, controlling the addition rate to prevent excessive refluxing.[5]

  • After the addition is complete, maintain the reflux for 6 hours.[5]

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding 100 mL of 10% aqueous hydrochloric acid.[5]

  • Separate the layers and extract the aqueous layer with ethyl acetate.[8]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[8]

  • The crude product can be purified by recrystallization from hot water to yield pure this compound.[5]

ParameterValueReference
Starting Material3,5-Dihydroxybenzoic Acid[5]
Reducing SystemNaBH₄ / Methanol[5]
SolventTHF[5]
Reaction Time6 hours[5]
YieldUp to 95%[5]
Method 2: Reduction of 3,5-Diacetoxybenzoic Acid with NaBH₄ and Iodine

This protocol involves the protection of the hydroxyl groups followed by reduction.[3][7]

Protocol:

  • Acetylation: Prepare 3,5-diacetoxybenzoic acid by reacting 3,5-dihydroxybenzoic acid with acetic anhydride.[3]

  • Reduction: To a three-necked flask, add 50 mL of THF, 3.15 g (0.082 mol) of NaBH₄, and 2.38 g (0.01 mol) of 3,5-diacetoxybenzoic acid.[7]

  • Control the temperature at 0°C in an ice-water bath and slowly add a 60 mL THF solution containing 9 g (0.036 mol) of iodine (I₂).[7]

  • After the initial reaction, add another 4.76 g (0.02 mol) of 3,5-diacetoxybenzoic acid, then heat to reflux and monitor the reaction by TLC.[7]

  • Deprotection & Workup: After the reaction is complete, concentrate the mixture to dryness under reduced pressure. Add 100 mL of saturated NaHCO₃ solution to hydrolyze the acetyl groups and extract with ether.[7]

  • Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate.[7]

  • Recrystallize the crude product from hot water to obtain white crystals of this compound.[7]

ParameterValueReference
Starting Material3,5-Diacetoxybenzoic Acid[7]
Reducing SystemNaBH₄ / I₂[7]
SolventTHF[7]
Key FeatureIn-situ deprotection[7]
Yield83.2%[7]
Method 3: Two-Step Esterification and Reduction

This method involves the formation of a methyl ester followed by reduction with a Lewis acid and a borohydride.[2]

Protocol:

  • Esterification: React 3,5-dihydroxybenzoic acid with methanol using sulfuric acid as a catalyst to form methyl 3,5-dihydroxybenzoate (B8624769).[2]

  • Reduction: In a separate flask, dissolve aluminum chloride (a Lewis acid) and potassium borohydride in THF.[2]

  • Slowly add a THF solution of the methyl 3,5-dihydroxybenzoate from the previous step to the reducing agent mixture.[2]

  • Heat the reaction to reflux for 6 hours.[2]

  • After cooling, quench the reaction with aqueous hydrochloric acid and extract the product.[9]

  • Purify by recrystallization from hot water.[9]

ParameterValueReference
IntermediateMethyl 3,5-dihydroxybenzoate[2]
Reducing SystemKBH₄ / AlCl₃[2]
SolventTHF[2]
Reaction Time6 hours (reduction step)[2]
Yield77% (overall)[9]

Visualizations

experimental_workflow cluster_method1 Method 1: Direct Reduction cluster_method2 Method 2: Protection-Reduction cluster_method3 Method 3: Esterification-Reduction start1 3,5-Dihydroxybenzoic Acid process1 Reduce with NaBH4 in THF/Methanol start1->process1 end1 This compound process1->end1 start2 3,5-Dihydroxybenzoic Acid process2a Acetylation start2->process2a intermediate2 3,5-Diacetoxybenzoic Acid process2a->intermediate2 process2b Reduce with NaBH4/Iodine intermediate2->process2b process2c Hydrolysis (Deprotection) process2b->process2c end2 This compound process2c->end2 start3 3,5-Dihydroxybenzoic Acid process3a Esterification start3->process3a intermediate3 Methyl 3,5-Dihydroxybenzoate process3a->intermediate3 process3b Reduce with KBH4/AlCl3 intermediate3->process3b end3 This compound process3b->end3

Caption: Comparative workflow of three synthetic routes to this compound.

troubleshooting_logic start Experiment Start check_conversion Low/No Conversion? start->check_conversion check_purity Impure Product? check_conversion->check_purity No inactive_reagent Check Reagent Activity (Use fresh NaBH4) check_conversion->inactive_reagent Yes success Successful Synthesis check_purity->success No purification Optimize Purification (Recrystallization, Chromatography) check_purity->purification Yes insufficient_reagent Increase Molar Equivalents of Reducing Agent inactive_reagent->insufficient_reagent If persists low_temp Increase Reaction Temperature/Time insufficient_reagent->low_temp If persists low_temp->start Retry side_reactions Monitor Reaction Closely (TLC/HPLC) purification->side_reactions If persists side_reactions->start Retry with monitoring

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activities of 3,5-Dihydroxybenzyl Alcohol and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of two phenolic compounds: 3,5-Dihydroxybenzyl alcohol and the well-studied stilbenoid, resveratrol (B1683913). While both molecules possess antioxidant capabilities, this document aims to objectively present available experimental data, detail relevant experimental methodologies, and illustrate the key signaling pathways through which they exert their effects.

Data Presentation: Quantitative Antioxidant Activity

Direct comparative studies under identical experimental conditions for this compound and resveratrol are limited in the available scientific literature. The following tables summarize reported antioxidant activities from various in vitro assays. It is crucial to note that variations in experimental protocols, reagents, and conditions can influence the absolute values. Therefore, this data should be interpreted with consideration of the methodologies described in the subsequent section.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC50 ValueTest System
This compound Data not readily available in cited literature-
Resveratrol 15.54 µg/mLIn vitro (Methanol)[1]
81.92 ± 9.17 µMIn vitro[1]

IC50: The concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Activity

CompoundTEAC (Trolox Equivalent Antioxidant Capacity) Value / IC50 ValueTest System
This compound Data not readily available in cited literature-
Resveratrol 2.86 µg/mL (IC50)In vitro (Methanol)[1]
2 µg/mL (IC50)In vitro[1]

TEAC: The concentration of Trolox with the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.

Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay

CompoundFRAP ValueTest System
This compound Data not readily available in cited literature-
Resveratrol Increased from 13.42 to 210.26 µmol/L TE with increasing concentrationIn vitro[2]

FRAP values are typically expressed as µM Fe(II) equivalents or in relation to a standard antioxidant like Trolox (Trolox Equivalents - TE).

Table 4: Cellular Antioxidant Activity (CAA)

CompoundEC50 ValueTest System
This compound Data not readily available in cited literature-
Resveratrol 1.66 µg/mLHepG2 cells[1]

EC50: The concentration of the antioxidant required to provide 50% of the maximal response in a cell-based assay.

Note on this compound Derivatives: A derivative, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has been reported to be a potent peroxyl radical scavenger, approximately 15 times stronger than Trolox and significantly more potent than resveratrol and ascorbic acid in computational chemistry studies.[3] This suggests that the core structure of this compound has significant antioxidant potential.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4][5] The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically at approximately 517 nm.[4][5]

Procedure:

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.[4]

  • Reaction Mixture: A defined volume of the test compound (at various concentrations) is mixed with a specific volume of the DPPH working solution.[4][5]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).[4][5]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[4]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] x 100 Where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance in the presence of the test compound. The IC50 value is determined from a plot of % inhibition against the concentration of the test compound.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[6] The pre-formed blue/green ABTS•+ is reduced by the antioxidant to its colorless neutral form, and the change in absorbance is measured at 734 nm.[6]

Procedure:

  • Reagent Preparation: The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[7][8] The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Reaction Mixture: A small volume of the test compound or standard (e.g., Trolox) at various concentrations is added to a larger volume of the diluted ABTS•+ solution.[9]

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).[9]

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[10]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[11][12] The resulting ferrous-TPTZ complex has an intense blue color, and the absorbance is measured at 593 nm.[12][13]

Procedure:

  • Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O, typically in a 10:1:1 ratio.[9] The reagent is warmed to 37°C before use.[9]

  • Reaction Mixture: A small volume of the test sample, standard (e.g., FeSO₄ or Trolox), or blank is added to a larger volume of the pre-warmed FRAP reagent.[9]

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).[9]

  • Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.[12]

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using a known concentration of Fe²⁺. The results are expressed as FRAP values (in µM Fe²⁺ equivalents).[12]

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the compound.[14] It utilizes a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is cell-permeable. Inside the cell, it is deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can suppress this oxidation, leading to a reduction in fluorescence.[15][16]

Procedure:

  • Cell Culture: Adherent cells (e.g., HepG2) are cultured in a 96-well plate until confluent.[15]

  • Loading with Probe and Compound: The cells are pre-incubated with the DCFH-DA probe and the test compound or a standard antioxidant (e.g., Quercetin).[15]

  • Induction of Oxidative Stress: A free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the cells to generate peroxyl radicals.[14]

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[15]

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin (B1663063) equivalents.[14]

Signaling Pathways in Antioxidant Action

Both this compound and resveratrol are believed to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes.

Resveratrol: Nrf2 and SIRT1 Pathways

Resveratrol is well-documented to activate two key signaling pathways involved in the cellular antioxidant response: the Nrf2-ARE pathway and the SIRT1 pathway.[17][18][19]

  • Nrf2/ARE Pathway: Resveratrol can induce the translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) to the nucleus.[19] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[19]

  • SIRT1 Pathway: Resveratrol is a known activator of Sirtuin 1 (SIRT1), an NAD⁺-dependent deacetylase.[19] SIRT1 can deacetylate and thereby activate several downstream targets that contribute to antioxidant defense. For instance, SIRT1 can activate FOXO transcription factors, which in turn upregulate the expression of antioxidant enzymes like manganese superoxide (B77818) dismutase (MnSOD) and catalase.[19]

Resveratrol_Signaling_Pathways Resveratrol Resveratrol Nrf2_Keap1 Nrf2-Keap1 Complex Resveratrol->Nrf2_Keap1 Induces dissociation SIRT1 SIRT1 Resveratrol->SIRT1 Activates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes_Nrf2 Antioxidant Enzymes (HO-1, NQO1, GCL) ARE->Antioxidant_Enzymes_Nrf2 Upregulates Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Enzymes_Nrf2->Cellular_Protection FOXO FOXO SIRT1->FOXO Deacetylates & Activates Antioxidant_Enzymes_SIRT1 Antioxidant Enzymes (MnSOD, Catalase) FOXO->Antioxidant_Enzymes_SIRT1 Upregulates Antioxidant_Enzymes_SIRT1->Cellular_Protection

Caption: Resveratrol's antioxidant signaling pathways.

This compound: Potential Nrf2 Pathway Modulation

While direct evidence for this compound activating the Nrf2 or SIRT1 pathways is not as extensively documented as for resveratrol, there are indications of its potential involvement, particularly with the Nrf2 pathway. A derivative, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has been shown to interact with Keap1, the primary negative regulator of Nrf2. This interaction would lead to the release and nuclear translocation of Nrf2, subsequently upregulating antioxidant gene expression. Furthermore, a related compound, p-Hydroxybenzyl alcohol, has been demonstrated to activate the Nrf2 pathway.[2] This suggests a plausible mechanism for this compound's antioxidant activity beyond direct radical scavenging.

DHBA_Signaling_Pathway DHBA 3,5-Dihydroxybenzyl alcohol (DHBA) Keap1 Keap1 DHBA->Keap1 Potentially interacts with Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Enzymes->Cellular_Protection

Caption: Potential Nrf2 signaling pathway modulation by this compound.

Experimental Workflow

The assessment of the antioxidant activity of compounds like this compound and resveratrol typically follows a structured workflow, progressing from initial chemical-based screening to more biologically relevant cellular assays.

Experimental_Workflow start Start: Compound Selection (this compound vs. Resveratrol) in_vitro In Vitro Chemical Assays start->in_vitro dpph DPPH Assay in_vitro->dpph abts ABTS Assay in_vitro->abts frap FRAP Assay in_vitro->frap cell_based Cell-Based Assays dpph->cell_based abts->cell_based frap->cell_based caa Cellular Antioxidant Activity (CAA) Assay cell_based->caa pathway Signaling Pathway Analysis caa->pathway western_blot Western Blot (Nrf2, SIRT1 activation) pathway->western_blot reporter_assay Reporter Gene Assays (ARE-luciferase) pathway->reporter_assay comparison Comparative Analysis & Conclusion western_blot->comparison reporter_assay->comparison

Caption: General experimental workflow for comparative antioxidant assessment.

References

A Comparative Guide to Dendrimer Synthesis: 3,5-Dihydroxybenzyl Alcohol vs. Other Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of nanotechnology has seen a surge in the use of dendrimers for a variety of applications, most notably in drug delivery. These hyperbranched, monodisperse macromolecules offer a unique platform for encapsulating therapeutic agents, improving their solubility, and enabling targeted delivery. The choice of monomer used in dendrimer synthesis is a critical determinant of the final properties and performance of the nanosystem. This guide provides an objective comparison of 3,5-dihydroxybenzyl alcohol (DHBA), a key building block for Fréchet-type dendrimers, with other commonly used monomers such as those for polyamidoamine (PAMAM) and poly(propylene imine) (PPI) dendrimers.

At a Glance: Monomer Comparison

FeatureThis compound (Fréchet-type)Polyamidoamine (PAMAM)Poly(propylene imine) (PPI)Polyester (e.g., from bis-MPA)
Synthesis Strategy Primarily convergentPrimarily divergentPrimarily divergentDivergent and convergent
Key Linkage EtherAmideAmineEster
Biocompatibility Generally considered biocompatibleCationic versions can be cytotoxicCationic versions can be cytotoxicGenerally good, biodegradable
Drug Loading Encapsulation in hydrophobic interiorElectrostatic interactions and encapsulationEncapsulation in hydrophobic interiorEncapsulation and conjugation
Scalability Can be challenging for higher generationsWell-established for large-scale synthesisCommercially availableGood scalability

In-Depth Analysis

Synthesis Strategies and Performance

The synthesis of dendrimers is a meticulous, step-wise process, with the two primary approaches being divergent and convergent synthesis.

  • Divergent Synthesis: This method starts from a central core and builds outwards, adding successive generations of monomers. It is efficient for producing large quantities of dendrimers.[1] However, the increasing number of reactions at each step can lead to structural defects and impurities, making purification challenging.[2] PAMAM and PPI dendrimers are typically synthesized using this approach.[3][4]

  • Convergent Synthesis: This strategy involves building the dendrimer from the periphery inwards, with pre-synthesized dendritic wedges (dendrons) being attached to a central core in the final step.[5] This method offers greater control over the final structure and purity, as intermediates can be purified at each stage.[5] Fréchet-type dendrimers, derived from monomers like this compound, are famously synthesized using this approach.[6] A significant drawback is the potential for lower yields in the final coupling step due to steric hindrance, especially for higher generation dendrimers.[2]

Synthesis of Fréchet-type Dendrons

cluster_G1 Generation 1 cluster_G2 Generation 2 cluster_Final Final Dendrimer G0 Core (e.g., Benzyl (B1604629) Bromide) M1 Monomer (this compound) G0->M1 Williamson Ether Synthesis G1 [G1]-OH M1->G1 G1_Br [G1]-Br G1->G1_Br Activation (e.g., PBr3) M2 Monomer (this compound) G1_Br->M2 Williamson Ether Synthesis G2 [G2]-OH M2->G2 G2_Br [G2]-Br G2->G2_Br Activation Core Multifunctional Core G2_Br->Core Coupling Dendrimer Final Dendrimer Core->Dendrimer

Caption: Convergent synthesis of a Fréchet-type dendrimer.

Quantitative Comparison of Synthesis Yields

Direct comparative studies on the yields of different dendrimer types are scarce due to the high dependency on the specific generation and reaction conditions. However, some general trends can be observed. The divergent synthesis of PAMAM dendrimers, while scalable, can have cumulative yield losses at each generation, with final yields for higher generations sometimes being modest after purification. In a specific example, the overall yield for a third-generation PAMAM dendrimer was reported to be around 25-30%. Convergent synthesis of Fréchet-type dendrimers often reports high yields for the individual dendron synthesis steps (often >90%), but the final coupling to the core can have lower yields, particularly for larger dendrons. One study reported an overall yield of 39% for a third-generation bis-MPA based dendrimer synthesized convergently.

Dendrimer TypeSynthesis ApproachTypical Yield (per step)Overall Yield (Example)Reference
Fréchet-type (DHBA) ConvergentHigh (>90%)Varies with final coupling[6]
PAMAM DivergentModerate to High~25-30% (G3)
Polyester (bis-MPA) ConvergentHigh39% (G3)

Note: Yields are highly dependent on the specific reaction conditions, generation, and purification methods.

Drug Delivery Performance

A key application for dendrimers is in the delivery of therapeutic agents. The performance in this area is largely dictated by the dendrimer's internal and surface chemistry.

Drug Loading Capacity

  • Fréchet-type (DHBA) Dendrimers: These dendrimers possess a hydrophobic interior due to their polyether backbone, making them suitable for encapsulating hydrophobic drugs. The lack of strong binding sites within the core means that drug loading is primarily driven by non-covalent encapsulation.

  • PAMAM Dendrimers: The interior of PAMAM dendrimers contains tertiary amines and amide bonds, which can interact with drug molecules through hydrogen bonding and electrostatic interactions. The surface primary amines can also be used for electrostatic binding of negatively charged drugs. For example, the anticancer drug doxorubicin (B1662922) has been shown to be effectively loaded into PAMAM dendrimers, with a loading efficacy of 40-50%.[7]

  • PPI Dendrimers: Similar to PAMAM, PPI dendrimers have a polyamine interior. However, the interior of PPI dendrimers is generally considered more hydrophobic than that of PAMAM, which can influence their drug loading characteristics.[2]

A direct comparative study between generation 3 PAMAM and generation 4 PPI dendrimers (both having 32 surface amine groups) for loading the anti-inflammatory drug phenylbutazone (B1037) revealed that the PAMAM dendrimer had a much higher loading ability at higher drug-to-dendrimer feeding ratios.[8]

DendrimerModel DrugLoading Capacity/EfficiencyReference
PAMAM (G3) PhenylbutazoneHigher than PPI (G4) at high feed ratios[8]
PPI (G4) PhenylbutazoneLower than PAMAM (G3) at high feed ratios[8]
PAMAM (G4) Doxorubicin40-50%[7]

Drug Release

The release of a drug from a dendrimer is influenced by the nature of the drug-dendrimer interaction and the external environment.

  • In the aforementioned comparative study, drug release from the PAMAM-phenylbutazone complex was significantly slower than from the PPI-drug complex. After 12 hours, only 13% of the drug was released from the PAMAM dendrimer, compared to 44% from the PPI dendrimer.[8] This suggests that the interactions between phenylbutazone and the PAMAM dendrimer are stronger, leading to a more sustained release profile.

Experimental Workflow for Drug Loading and Release Studies

cluster_loading Drug Loading cluster_release Drug Release Dendrimer Dendrimer Solution Incubation Incubation (e.g., 24h, RT) Dendrimer->Incubation Drug Drug Solution Drug->Incubation Purification Purification (e.g., Dialysis) Incubation->Purification LoadedDendrimer Drug-Loaded Dendrimer Purification->LoadedDendrimer ReleaseSetup Dialysis against Release Medium LoadedDendrimer->ReleaseSetup Sampling Periodic Sampling of Release Medium ReleaseSetup->Sampling Analysis Quantification of Released Drug (e.g., UV-Vis) Sampling->Analysis ReleaseProfile Drug Release Profile Analysis->ReleaseProfile

Caption: General workflow for drug loading and in vitro release studies.

Biological Performance: Cytotoxicity

The biocompatibility of dendrimers is a critical factor for their use in drug delivery. The surface charge of the dendrimer plays a major role in its toxicity.

  • Cationic Dendrimers (PAMAM and PPI): Amine-terminated PAMAM and PPI dendrimers exhibit concentration- and generation-dependent cytotoxicity.[9] The positive surface charge can lead to interactions with negatively charged cell membranes, causing membrane disruption and cell lysis. A comparative study showed that generation 4 PPI dendrimer is at least 50 times more toxic to MCF-7 and A549 cell lines than generation 3 PAMAM dendrimer.[8]

  • Anionic and Neutral Dendrimers: In contrast, dendrimers with anionic (e.g., carboxylate-terminated) or neutral (e.g., hydroxyl-terminated) surfaces generally show significantly lower toxicity.[9] Polyether dendrimers, such as the Fréchet-type, which are neutral, are considered to have good biocompatibility.[9]

Comparative Cytotoxicity Data

Dendrimer TypeSurface GroupCell LineIC50 / Toxicity ObservationReference
PAMAM (G3) AmineMCF-7, A549Not toxic up to 72 µM[8]
PPI (G4) AmineMCF-7, A549IC50 ~4.1-4.3 µM (at least 50x more toxic than PAMAM G3)[8]
Polyether (Fréchet-type) NeutralVariousGenerally low to no cytotoxicity[9]
PAMAM (G4) AmineCHO, SKOV3Highly toxic at high doses[9]
PAMAM (G3.5) CarboxylateCHO, SKOV3Significantly less toxic than amine-terminated[9]

Signaling Pathway Implicated in Cationic Dendrimer Cytotoxicity

Dendrimer Cationic Dendrimer (e.g., PAMAM-NH2) Membrane Cell Membrane (Negatively Charged) Dendrimer->Membrane Electrostatic Interaction ROS Reactive Oxygen Species (ROS) Production Dendrimer->ROS Disruption Membrane Disruption Membrane->Disruption Lysis Cell Lysis Disruption->Lysis Apoptosis Apoptosis Disruption->Apoptosis Mitochondria Mitochondrial Damage ROS->Mitochondria Mitochondria->Apoptosis

Caption: Proposed mechanism of cationic dendrimer-induced cytotoxicity.

Experimental Protocols

Synthesis of a Generation 2 Fréchet-type Dendron

This protocol is based on the convergent synthesis approach.

Materials:

Procedure:

  • Synthesis of [G1]-OH: A mixture of this compound (2 equivalents), benzyl bromide (1 equivalent), potassium carbonate, and a catalytic amount of 18-crown-6 in acetone is refluxed for 24 hours. After cooling, the mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography to yield the first-generation dendron with a hydroxyl focal point ([G1]-OH).

  • Activation of [G1]-OH to [G1]-Br: The [G1]-OH dendron is dissolved in dichloromethane, and carbon tetrabromide and triphenylphosphine are added. The reaction mixture is stirred at room temperature for 4 hours. The product, the first-generation dendron with a bromide focal point ([G1]-Br), is purified by column chromatography.

  • Synthesis of [G2]-OH: The [G1]-Br is reacted with this compound under the same conditions as in step 1 to yield the second-generation dendron with a hydroxyl focal point ([G2]-OH), which is then purified by column chromatography.

Synthesis of a Generation 1 PAMAM Dendrimer

This protocol follows the divergent synthesis approach.

Materials:

Procedure:

  • Formation of the G0.5 ester-terminated dendrimer: Methyl acrylate (4.4 equivalents) is added dropwise to a solution of ethylenediamine (1 equivalent) in methanol at 0°C. The reaction is stirred at room temperature for 48 hours. The solvent and excess methyl acrylate are removed under vacuum to yield the G0.5 dendrimer.

  • Formation of the G1.0 amine-terminated dendrimer: The G0.5 dendrimer is dissolved in methanol and added dropwise to a solution of a large excess of ethylenediamine in methanol at 0°C. The mixture is stirred at room temperature for 72 hours. The excess ethylenediamine and methanol are removed under vacuum. The resulting G1.0 PAMAM dendrimer is purified by precipitation or dialysis.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell line (e.g., MCF-7 or A549)

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum

  • Dendrimer stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Dendrimer Treatment: The culture medium is replaced with fresh medium containing various concentrations of the dendrimers. Control wells receive only fresh medium. The plates are incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the absorbance of control cells. The IC50 value (the concentration of dendrimer that inhibits 50% of cell growth) is determined from the dose-response curve.

Conclusion

The choice between this compound and other monomers for dendrimer synthesis depends heavily on the desired application.

  • This compound (Fréchet-type dendrimers) is an excellent choice when a well-defined, pure, and biocompatible dendrimer with a hydrophobic interior is required. The convergent synthesis approach allows for precise structural control, which is advantageous for applications demanding high purity.

  • PAMAM and PPI dendrimers are suitable for applications where large quantities of dendrimers are needed and where surface functionality for electrostatic interactions is desired. However, their potential cytotoxicity, especially for higher generations of amine-terminated versions, must be carefully considered and often mitigated through surface modification.

For drug development professionals, a thorough understanding of these trade-offs is essential for designing and selecting the optimal dendrimer-based delivery system for a specific therapeutic agent. Future research focusing on direct, quantitative comparisons of different dendrimer platforms under standardized conditions will be invaluable for advancing the clinical translation of these promising nanomaterials.

References

A Comparative Guide to the Antioxidant Efficacy of 3,5-Dihydroxybenzyl Alcohol and Gallic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of 3,5-Dihydroxybenzyl alcohol and the well-established antioxidant, gallic acid. The following sections detail their performance in various antioxidant assays, outline the experimental methodologies, and explore their mechanisms of action through signaling pathways.

Introduction

Oxidative stress is a key contributor to the pathogenesis of numerous diseases. Consequently, the identification and characterization of potent antioxidants are of significant interest in the development of novel therapeutics. This compound, a phenolic compound, and gallic acid, a naturally abundant phenolic acid, are two such molecules with recognized antioxidant potential.[1][2] This guide aims to provide a comparative analysis of their efficacy based on available experimental data.

Quantitative Comparison of Antioxidant Activity

It is important to note that a direct comparison of the following IC50 values should be approached with caution due to potential variations in experimental protocols across different studies.

Table 1: In Vitro Antioxidant Activity of Gallic Acid

AssayIC50 Value (µM)Reference
DPPH Radical Scavenging29.5[3]
ABTS Radical Scavenging~6.03 (converted from 1.03 µg/mL)[4]

Table 2: In Vitro Antioxidant Activity of this compound and its Derivatives

CompoundAssayResultReference
This compoundDPPH Radical Scavenging71% Scavenging[5]
3,5-Dihydroxybenzoic acidDPPH Radical ScavengingHigher activity than gallic acid[6]

While in vitro chemical assays provide valuable information on radical scavenging capabilities, cellular antioxidant activity assays offer a more biologically relevant measure of efficacy. A study directly comparing a derivative of this compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), with gallic acid in cellular models provides a basis for a more direct comparison.

Table 3: Comparative Cellular Effects of DHMBA and Gallic Acid

Cell LineCompoundConcentrationEffectReference
RAW264.7 MacrophagesDHMBA1 µM, 10 µMSignificantly affected cell proliferation and stimulated cell death[7]
Gallic Acid1 µM, 10 µMNo significant effect on proliferation or death[7]
A549 Lung Cancer CellsDHMBA1 µM, 10 µMSignificantly affected cell proliferation and stimulated cell death[7]
Gallic Acid1 µM, 10 µMNo significant effect on proliferation or death[7]

These findings suggest that in the tested cellular models, DHMBA, a close structural analog of this compound, exhibits greater potency at lower concentrations compared to gallic acid.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[2]

  • Reagent Preparation:

    • A 0.1 mM solution of DPPH in methanol (B129727) is prepared.

    • Test compounds (this compound or gallic acid) and a standard antioxidant (e.g., Trolox) are prepared as stock solutions in a suitable solvent (e.g., methanol) and serially diluted.

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the test compound or standard at various concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • A blank well contains only the solvent, and a control well contains the solvent and the DPPH solution.

    • The plate is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] x 100 where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[1]

  • Reagent Preparation:

    • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test compounds and a standard are prepared as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • To each well, add 10 µL of the test compound or standard at various concentrations.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • A blank and a control are prepared similarly to the DPPH assay.

    • The plate is incubated at room temperature for 6-10 minutes.

    • The absorbance is measured at 734 nm.

  • Data Analysis:

    • The percentage of ABTS•+ scavenging activity and the IC50 value are calculated using the same formulas as for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of antioxidants to inhibit the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) in cells.[8][9][10]

  • Cell Culture:

    • Caco-2 cells are seeded in a 96-well microplate at a density of 5 x 10⁴ cells/well and cultured for 24 hours.

  • Assay Procedure:

    • The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

    • Cells are co-incubated with 60 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) and the test compound (this compound derivative or gallic acid) at various concentrations for 20 minutes.

    • After incubation, the solution is removed, and the cells are washed with PBS.

    • A free radical initiator (e.g., AAPH) is added to the cells.

    • The fluorescence is immediately measured kinetically over a period of time (e.g., 90 minutes) using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis:

    • The antioxidant activity is determined by calculating the area under the curve of fluorescence versus time and comparing the values for the test compounds to the control.

Signaling Pathways and Mechanisms of Action

Both this compound (and its derivatives) and gallic acid appear to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways, particularly the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response.[5][11][12]

Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

  • Gallic Acid: Studies have shown that gallic acid can induce the nuclear translocation of Nrf2 and upregulate the expression of Nrf2 target genes such as heme oxygenase-1 (HO-1).[13] Molecular docking studies suggest that gallic acid may compete with Nrf2 for binding to Keap1, thereby disrupting the Keap1-Nrf2 interaction.[11]

  • This compound Derivative (DHMBA): A derivative of this compound, DHMBA, has been shown to interact with Keap1, which inhibits the binding of Keap1 to Nrf2, leading to the activation of the Nrf2 antioxidant pathway.[5]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Compound This compound or Gallic Acid Compound->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription

Caption: Proposed mechanism of Keap1-Nrf2 pathway activation.

Experimental Workflow

The evaluation of antioxidant efficacy typically follows a structured workflow, progressing from initial chemical-based screenings to more complex and biologically relevant cellular assays.

G start Start: Compound of Interest (this compound / Gallic Acid) in_vitro In Vitro Chemical Assays start->in_vitro dpph DPPH Assay in_vitro->dpph abts ABTS Assay in_vitro->abts cellular Cellular Antioxidant Assays (e.g., CAA Assay) dpph->cellular abts->cellular mechanism Mechanistic Studies (e.g., Signaling Pathways) cellular->mechanism end Conclusion on Antioxidant Efficacy mechanism->end

Caption: General experimental workflow for antioxidant assessment.

Conclusion

Based on the available evidence, both this compound and gallic acid are potent antioxidants. While a direct comparison of their in vitro radical scavenging activities is challenging due to a lack of standardized comparative studies, cellular assays suggest that 3,5-dihydroxy-4-methoxybenzyl alcohol, a derivative of this compound, may exhibit superior efficacy at lower concentrations compared to gallic acid in specific cell lines.[7] Both compounds appear to exert their antioxidant effects through direct radical scavenging and by modulating the Keap1-Nrf2 signaling pathway. Further head-to-head comparative studies are warranted to definitively establish their relative potencies across a range of antioxidant assays.

References

A Comparative Guide to the Cross-Validation of Antioxidant Capacity Assays for 3,5-Dihydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the cross-validation of common antioxidant capacity assays applied to 3,5-Dihydroxybenzyl alcohol. An objective comparison of methodologies and data interpretation is essential for a comprehensive evaluation of the antioxidant potential of this compound. This compound is recognized for its potent antioxidant properties, primarily attributed to the hydrogen-donating ability of the hydroxyl groups on its benzene (B151609) ring, which can neutralize free radicals.[1]

Overview of Common Antioxidant Capacity Assays

To obtain a reliable assessment of the antioxidant capacity of this compound, it is crucial to employ a battery of assays based on different reaction mechanisms. The most common assays include the DPPH, ABTS, FRAP, and ORAC assays.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1] The reduction of the deep violet DPPH radical to a yellow-colored hydrazine (B178648) is monitored spectrophotometrically.[2]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[3] The antioxidant capacity is quantified by measuring the decrease in absorbance at 734 nm.[4][5]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue color that can be measured spectrophotometrically.[6][7]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay evaluates the ability of an antioxidant to quench peroxyl radicals generated by the thermal decomposition of an azo-compound, thereby preventing the degradation of a fluorescent probe (commonly fluorescein).[8][9][10] The antioxidant capacity is determined by measuring the decay of fluorescence over time.

Experimental Protocols

Detailed methodologies for the DPPH, ABTS, FRAP, and ORAC assays are provided below. These protocols are based on established methods and can be adapted for the specific analysis of this compound.

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol (B129727) or ethanol (B145695).[11][12] This solution should be freshly prepared and kept in the dark.[13]

    • Test Compound Solutions: Prepare a series of concentrations of this compound in the same solvent used for the DPPH solution.[11]

    • Positive Control: Prepare a series of concentrations of a standard antioxidant such as ascorbic acid or Trolox.[5][11]

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.[13]

    • Add the DPPH working solution to each well.[13]

    • Prepare a blank containing only the solvent and the DPPH solution.[13]

    • Incubate the plate in the dark at room temperature for 30 minutes.[11][13]

  • Measurement and Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.[4][11][13]

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[11]

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[11]

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•⁺) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.[5]

    • Working ABTS•⁺ Solution: Dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[4][5]

    • Test Compound and Standard Solutions: Prepare serial dilutions of this compound and a standard antioxidant like Trolox in a suitable solvent.[5]

  • Assay Procedure:

    • Add a small volume of the test compound or standard to the wells of a 96-well plate.[5]

    • Add the working ABTS•⁺ solution to each well.[5]

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).[5]

  • Measurement and Data Analysis:

    • Measure the absorbance at 734 nm.[4][5]

    • The scavenging activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox. The TEAC value of the test compound is then calculated from this curve.[5]

  • Reagent Preparation:

    • FRAP Reagent: Prepare the FRAP working solution fresh by mixing 300 mmol/L acetate (B1210297) buffer (pH 3.6), 10 mmol/L TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mmol/L HCl, and 20 mmol/L FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[6] Warm the solution to 37°C before use.[5]

    • Test Compound and Standard Solutions: Prepare various concentrations of this compound. Prepare a standard curve using known concentrations of FeSO₄.[5]

  • Assay Procedure:

    • Add the test compound or standard to the wells of a 96-well plate.[5]

    • Add the pre-warmed FRAP reagent to each well.[5]

    • Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).[5]

  • Measurement and Data Analysis:

    • Measure the absorbance at 593 nm.[5][6]

    • The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µM Fe(II) equivalents or a FRAP value.[5]

  • Reagent Preparation:

  • Assay Procedure:

    • In a black 96-well plate, add the fluorescein solution to each well, followed by the test compound or Trolox standard.[8]

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).[8]

    • Initiate the reaction by adding the AAPH solution to each well.[8]

  • Measurement and Data Analysis:

    • Immediately begin kinetic fluorescence readings at an excitation wavelength of approximately 485 nm and an emission wavelength of around 520 nm, taking measurements at regular intervals for up to 2 hours.[9]

    • The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents.

Data Presentation and Comparison

The following table summarizes the key characteristics of each assay, providing a framework for comparing the antioxidant capacity of this compound. Researchers can populate this table with their experimental findings.

Assay Principle Radical/Oxidant Measurement Quantitative Output This compound (Experimental Data)
DPPH Hydrogen Atom Transfer (HAT) / Electron Transfer (ET)DPPH• (stable radical)Decrease in absorbance at ~517 nmIC50 (µg/mL or µM)Enter experimental value
ABTS Electron Transfer (ET) / Hydrogen Atom Transfer (HAT)ABTS•⁺ (radical cation)Decrease in absorbance at ~734 nmTrolox Equivalent Antioxidant Capacity (TEAC)Enter experimental value
FRAP Electron Transfer (ET)Fe³⁺-TPTZ complexIncrease in absorbance at ~593 nmFerrous ion (Fe²⁺) equivalents (µM)Enter experimental value
ORAC Hydrogen Atom Transfer (HAT)Peroxyl radical (ROO•)Fluorescence decay over timeTrolox Equivalents (µM)Enter experimental value

Visualizations

The following diagrams illustrate key conceptual and experimental workflows.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Data Analysis Sample 3,5-Dihydroxybenzyl Alcohol Sample Assays Prepare Assay Reagents (DPPH, ABTS, FRAP, ORAC) Sample->Assays DPPH DPPH Assay Assays->DPPH ABTS ABTS Assay Assays->ABTS FRAP FRAP Assay Assays->FRAP ORAC ORAC Assay Assays->ORAC DPPH_Data Calculate IC50 DPPH->DPPH_Data ABTS_Data Calculate TEAC ABTS->ABTS_Data FRAP_Data Calculate Fe(II) Equivalents FRAP->FRAP_Data ORAC_Data Calculate Trolox Equivalents ORAC->ORAC_Data Compare Compare Results DPPH_Data->Compare ABTS_Data->Compare FRAP_Data->Compare ORAC_Data->Compare

Caption: Workflow for Cross-Validation of Antioxidant Assays.

G DHBA This compound (Ar-OH) DHBA_Radical DHBA Phenoxyl Radical (Ar-O•) DHBA->DHBA_Radical H• donation Radical Free Radical (R•) Stable_Molecule Stable Molecule (RH) Radical->Stable_Molecule H• acceptance

Caption: Radical Scavenging Mechanism of this compound.

References

Unveiling the Anticancer Potential: A Comparative Analysis of 3,5-Dihydroxybenzyl Alcohol and Its Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel and effective anticancer agents, researchers have turned their attention to naturally derived compounds. Among these, 3,5-Dihydroxybenzyl alcohol (DHBA) and its derivatives have emerged as promising candidates, demonstrating significant cytotoxic and anti-proliferative effects across a variety of cancer cell lines. This guide provides a comprehensive benchmark of the performance of DHBA and its analogues, offering a valuable resource for researchers, scientists, and drug development professionals.

Performance Overview: Cytotoxicity Across Cancer Cell Lines

While extensive quantitative data for this compound (DHBA) remains under investigation, studies on its derivatives, particularly 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) and 3-chloro-2,5-dihydroxybenzyl alcohol, have provided crucial insights into their anticancer efficacy. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been determined in several cancer cell lines.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
3-chloro-2,5-dihydroxybenzyl alcoholHeLaCervical Carcinoma~35[1]
3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA)A549Lung CancerEffective at 1, 10, 100, and 250 µM[2]
3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA)Glioblastoma CellsBrain TumorEffective at 0.1-250 µM[3]
3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA)PC-3Prostate CancerEffective at 1 and 10 µM[4]
3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA)DU-145Prostate CancerEffective at 1 and 10 µM[4]
Gallic Acid (for comparison)A549Lung CancerEffective at 100 and 250 µM[2]

Note: The data for DHMBA is presented as effective concentrations that showed significant suppression of cell proliferation, as specific IC50 values were not provided in the cited sources.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of DHBA derivatives is attributed to their ability to modulate critical cellular signaling pathways involved in cell growth, proliferation, and apoptosis (programmed cell death).

A key derivative, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has been shown to exert its effects in glioblastoma cells by:[3]

  • Inhibiting Pro-Growth Signaling: DHMBA treatment leads to a significant decrease in the levels of key proteins that promote cell growth, including PI3-kinase 100α, Akt, MAPK, phospho-MAPK, and mTOR.[3]

  • Upregulating Tumor Suppressors: The compound increases the levels of tumor suppressor proteins such as p53, p21, and Rb, which help to control cell division and prevent tumor formation.[3]

  • Inducing Apoptosis: DHMBA stimulates cancer cell death by increasing the levels of caspase-3 and cleaved caspase-3, key executioners of apoptosis.[3]

Similarly, 3-chloro-2,5-dihydroxybenzyl alcohol has been found to induce apoptosis in human cervical carcinoma (HeLa) cells by causing DNA damage and activating the mitochondrial apoptosis pathway, leading to the release of cytochrome c and subsequent activation of caspase-9 and -3.[1]

Below is a diagram illustrating the signaling pathway affected by DHMBA in glioblastoma cells.

DHMBA_Signaling_Pathway DHMBA DHMBA PI3K PI3K DHMBA->PI3K inhibits Akt Akt DHMBA->Akt inhibits mTOR mTOR DHMBA->mTOR inhibits MAPK MAPK DHMBA->MAPK inhibits p53 p53 DHMBA->p53 activates p21 p21 DHMBA->p21 activates Rb Rb DHMBA->Rb activates Caspase3 Caspase-3 DHMBA->Caspase3 activates EGF_Receptor EGF Receptor EGF_Receptor->PI3K EGF_Receptor->MAPK PI3K->Akt Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation MAPK->Proliferation p53->p21 p21->Proliferation inhibits Rb->Proliferation inhibits Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treatment with DHBA/ Derivatives cell_culture->treatment mtt_assay MTT Assay for Cell Viability (IC50) treatment->mtt_assay western_blot Western Blot for Signaling Proteins treatment->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay data_analysis Data Analysis mtt_assay->data_analysis western_blot->data_analysis apoptosis_assay->data_analysis conclusion Conclusion data_analysis->conclusion

References

A Comparative Analysis of 3,5-Dihydroxybenzyl Alcohol and its Methoxy Derivative, 3,5-Dihydroxy-4-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Structurally Related Phenolic Compounds

This guide provides a detailed comparative study of 3,5-Dihydroxybenzyl alcohol (DHBA) and its methoxy (B1213986) derivative, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA). While both compounds share a core phenolic structure, the addition of a methoxy group in DHMBA significantly influences their biological activities. This document summarizes their chemical properties, biological effects with supporting experimental data, and the signaling pathways they modulate.

Chemical and Physical Properties

A fundamental comparison of the chemical and physical properties of DHBA and DHMBA is presented in Table 1. The primary distinction lies in the presence of a methoxy group at the C4 position of the benzene (B151609) ring in DHMBA, which increases its molecular weight and may alter its polarity and reactivity.

PropertyThis compound (DHBA)3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA)
Molecular Formula C₇H₈O₃C₈H₁₀O₄
Molecular Weight 140.14 g/mol 170.16 g/mol
Appearance White to off-white crystalline solidWhite crystalline solid
Solubility Soluble in water, ethanol, and etherSoluble in ethanol
Synthesis Typically synthesized from 3,5-dihydroxybenzoic acid via reduction.[1]Can be isolated from natural sources like the Pacific oyster Crassostrea gigas or synthesized.[2]

Comparative Biological Activities

While direct comparative studies are limited, this section collates available experimental data to provide an objective assessment of their antioxidant, anti-inflammatory, and cytotoxic activities.

Antioxidant Activity

Both DHBA and DHMBA are recognized for their antioxidant properties, attributed to the hydrogen-donating ability of their phenolic hydroxyl groups.

This compound (DHBA):

3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA):

  • Exhibits potent antioxidant activity by acting as a radical scavenger.[2] It has been shown to protect cells from oxidative stress.[3]

  • DHMBA is an effective scavenger of various free radicals and has demonstrated superior antioxidant activity in a cell-free system when compared to Vitamin C.

Anti-inflammatory Activity

The anti-inflammatory potential of both compounds has been investigated, with more extensive data available for DHMBA.

This compound (DHBA):

  • Possesses general anti-inflammatory properties, though specific mechanistic studies and quantitative data on the inhibition of inflammatory mediators are limited in the available research.

3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA):

  • Demonstrates significant anti-inflammatory effects. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, DHMBA (1-1000 µM) suppressed the production of inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5] This suggests its potential in modulating inflammatory responses.

Cytotoxicity and Anti-cancer Activity

The cytotoxic effects of DHBA and DHMBA against various cancer cell lines have been explored, highlighting their potential as anti-cancer agents.

This compound (DHBA):

  • A chlorinated derivative, 3-chloro-2,5-dihydroxybenzyl alcohol, exhibited cytotoxic activity against human cervical carcinoma (HeLa) cells with an IC50 value of approximately 35 µM.[6][7] It is important to note that this is a derivative and the cytotoxicity of the parent DHBA molecule may differ.

3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA):

  • DHMBA has shown dose-dependent cytotoxic effects on different cancer cell lines.

  • In murine macrophage RAW264.7 cells, DHMBA at concentrations of 1, 10, 100, and 250 μM suppressed cell growth.[2]

  • Against human lung cancer A549 cells, DHMBA also suppressed cell growth at concentrations of 1, 10, 100, and 250 μM, indicating a stronger effect compared to gallic acid at similar concentrations.[2]

Data Presentation

The following tables summarize the available quantitative data for the biological activities of DHMBA. The lack of specific IC50 values for DHBA in the reviewed literature prevents a direct quantitative comparison in this format.

Table 2: Cytotoxicity of 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA)

Cell LineConcentration (µM)Effect on Cell GrowthReference
RAW264.71, 10, 100, 250Suppression[2]
A5491, 10, 100, 250Suppression[2]

Table 3: Anti-inflammatory Activity of 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA)

Cell LineStimulantCytokineEffectConcentration (µM)Reference
RAW264.7LPSTNF-α, IL-6, IL-1βSuppression1-1000[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • In a 96-well plate, add various concentrations of the test compound.

  • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways affected by DHMBA and a general workflow for comparing the biological activities of the two compounds.

G General Workflow for Comparative Analysis cluster_synthesis Synthesis & Characterization cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison Synthesis_DHBA Synthesis of This compound Characterization Structural & Purity Analysis (NMR, MS, HPLC) Synthesis_DHBA->Characterization Synthesis_DHMBA Synthesis/Isolation of 3,5-dihydroxy-4-methoxybenzyl alcohol Synthesis_DHMBA->Characterization Antioxidant Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Inhibition) Characterization->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (MTT on Cancer Cell Lines) Characterization->Cytotoxicity IC50 IC50 Value Determination Antioxidant->IC50 Anti_inflammatory->IC50 Cytotoxicity->IC50 Pathway Signaling Pathway Analysis (Western Blot, etc.) Cytotoxicity->Pathway Comparison Comparative Analysis of Efficacy and Potency IC50->Comparison Pathway->Comparison

Caption: A general experimental workflow for the comparative study of DHBA and DHMBA.

G Signaling Pathways Modulated by DHMBA cluster_inflammation Inflammatory Response cluster_cancer Cancer Cell Proliferation DHMBA 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) NFkB NF-κB Signaling DHMBA->NFkB Proliferation Cell Proliferation DHMBA->Proliferation LPS LPS LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines

Caption: Known signaling pathways influenced by DHMBA in inflammation and cancer.

Conclusion

Based on the available data, both this compound and its methoxy derivative, 3,5-dihydroxy-4-methoxybenzyl alcohol, exhibit promising biological activities. DHMBA, in particular, has been more extensively studied, with quantitative data supporting its potent antioxidant, anti-inflammatory, and cytotoxic effects. The presence of the methoxy group in DHMBA appears to enhance its biological efficacy, as evidenced by its ability to suppress cancer cell growth and inflammatory responses at micromolar concentrations.

Further research is warranted to conduct direct comparative studies of DHBA and DHMBA under standardized experimental conditions. Specifically, obtaining quantitative data (e.g., IC50 values) for the antioxidant and anti-inflammatory activities of DHBA would enable a more definitive comparison of their potency and therapeutic potential. Elucidating the specific signaling pathways modulated by DHBA would also provide valuable insights into its mechanisms of action. Such studies will be crucial for guiding the future development of these compounds as potential therapeutic agents.

References

Validating the Neuroprotective Effects of 3,5-Dihydroxybenzyl Alcohol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of 3,5-Dihydroxybenzyl alcohol derivatives against other well-established neuroprotective agents. Experimental data from in vitro studies are presented to offer an objective performance benchmark. Detailed methodologies for key experiments are included to support the replication and validation of these findings.

Comparative Analysis of Neuroprotective Activity

The neuroprotective potential of this compound and its derivatives is compared with that of two well-known natural neuroprotective compounds: Gallic Acid and Resveratrol. The following tables summarize quantitative data from various in vitro assays, providing a clear comparison of their efficacy in protecting neuronal cells from diverse insults.

Note: Direct quantitative neuroprotective data for the parent compound, this compound, is limited in the current literature. Therefore, data for its closely related and biologically active derivatives, p-Hydroxybenzyl alcohol (4-HBA) and 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA), are presented as indicators of the potential efficacy of this class of compounds.

Table 1: Cell Viability (MTT Assay) in Neurotoxicity Models

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. The data below represents the protective effects of the compounds against various neurotoxins in the SH-SY5Y human neuroblastoma cell line, a widely used model in neurodegenerative disease research.

CompoundNeurotoxin (Concentration)Pre-treatment Concentration% Cell Viability Increase (Compared to Toxin-treated)Reference
p-Hydroxybenzyl alcohol (4-HBA)6-Hydroxydopamine (6-OHDA) (100 µM)120 µM~40%[1]
Gallic Acid6-Hydroxydopamine (6-OHDA) (50 µM)1 µg/mL (~5.88 µM)~35%[2]
ResveratrolRotenone (20 µM)20 µM~30%[3]
ResveratrolDopamine (300-500 µM)5 µMSignificant attenuation of cell death[4]
Table 2: Cytotoxicity (LDH Assay) in Neurotoxicity Models

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. A decrease in LDH release indicates a protective effect.

CompoundNeurotoxin (Concentration)Pre-treatment Concentration% LDH Release Reduction (Compared to Toxin-treated)Reference
p-Hydroxybenzyl alcohol (4-HBA)Oxygen-Glucose Deprivation/Reperfusion (OGD/R)Not specifiedSignificant reduction[5]
Tectorigenin (as a comparator)1-methyl-4-phenylpyridinium (MPP+) (0.5 mM)10 µM~50%[6]
Resveratrol DerivativesHydrogen Peroxide (H₂O₂) (100 µM)0.27 - 1.4 µMNo significant reduction[7]
Table 3: Antioxidant Capacity (ROS Scavenging)

This table presents the ability of the compounds to scavenge reactive oxygen species (ROS), a key mechanism of neuroprotection.

CompoundOxidative StressorPre-treatment Concentration% ROS ReductionReference
p-Hydroxybenzyl alcohol (4-HBA)6-Hydroxydopamine (6-OHDA) (100 µM)120 µMSignificant reduction[1]
Gallic Acid6-Hydroxydopamine (6-OHDA) (125 µM)50 µM~20%[8]
Resveratrol6-Hydroxydopamine (6-OHDA)1, 5, and 10 µMDose-dependent scavenging[9]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility.

SH-SY5Y Cell Culture
  • Cell Line: Human neuroblastoma SH-SY5Y cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is changed every 2-3 days.

Induction of Neurotoxicity
  • Hydrogen Peroxide (H₂O₂)-induced Oxidative Stress: After cell attachment, the culture medium is replaced with a medium containing H₂O₂ at a final concentration of 200-400 µM and incubated for 24 hours.[5][10]

  • 1-methyl-4-phenylpyridinium (MPP+)-induced Neurotoxicity: Cells are treated with MPP+ at a concentration of 0.5-1 mM for 24 hours to induce Parkinson's disease-like neurotoxicity.[6][11]

  • Amyloid-β (Aβ)-induced Neurotoxicity: Aβ peptide (1-42) is first aggregated by dissolving in a suitable solvent (e.g., DMSO) and then diluted in culture medium to a final concentration of 5-20 µM. Cells are then exposed to the Aβ-containing medium for 24-48 hours.[12]

MTT Assay for Cell Viability
  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound (e.g., this compound derivative, gallic acid, or resveratrol) for 1-2 hours.

  • Introduce the neurotoxin (e.g., H₂O₂, MPP+, or Aβ) to the wells and co-incubate for 24 hours.

  • Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

  • Incubate the plate at 37°C for 4 hours.

  • Aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

LDH Assay for Cytotoxicity
  • Follow the same cell seeding, pre-treatment, and neurotoxin exposure steps as in the MTT assay.

  • After the 24-hour incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • The amount of LDH release is proportional to the absorbance.

Intracellular ROS Measurement (DCFH-DA Assay)
  • Seed SH-SY5Y cells in a 96-well black, clear-bottom plate.

  • Pre-treat cells with the test compounds for 1-2 hours.

  • Add the neurotoxin to induce oxidative stress.

  • After the desired incubation time, wash the cells with phosphate-buffered saline (PBS).

  • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess DCFH-DA.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.[2]

Visualizing the Mechanisms of Neuroprotection

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow involved in validating the neuroprotective effects of this compound derivatives.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis start Start: SH-SY5Y Cell Culture seed Seed cells in 96-well plates start->seed pretreat Pre-treatment with This compound Derivative seed->pretreat induce Induce Neurotoxicity (e.g., H₂O₂, MPP+, Aβ) pretreat->induce viability Cell Viability (MTT) induce->viability cytotoxicity Cytotoxicity (LDH) induce->cytotoxicity ros Oxidative Stress (ROS) induce->ros apoptosis Apoptosis (Caspase-3) induce->apoptosis analyze Analyze & Compare Data viability->analyze cytotoxicity->analyze ros->analyze apoptosis->analyze

Caption: Experimental workflow for in vitro validation of neuroprotective effects.

Nrf2_pathway cluster_nucleus Inside Nucleus stress Oxidative Stress (e.g., Neurotoxins) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 induces compound 3,5-Dihydroxybenzyl Alcohol Derivative compound->keap1_nrf2 disrupts nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE (Antioxidant Response Element) antioxidant_genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) are->antioxidant_genes activates transcription of neuroprotection Neuroprotection antioxidant_genes->neuroprotection leads to nrf2_in Nrf2 nrf2_in->are binds to

Caption: The Nrf2-ARE signaling pathway in neuroprotection.

PI3K_Akt_pathway compound 3,5-Dihydroxybenzyl Alcohol Derivative receptor Receptor Tyrosine Kinase compound->receptor activates pi3k PI3K receptor->pi3k activates pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pip2->pip3 akt Akt pip3->akt activates bad Bad (pro-apoptotic) akt->bad inhibits bcl2 Bcl-2 (anti-apoptotic) bad->bcl2 inhibits cell_survival Cell Survival & Neuroprotection bcl2->cell_survival promotes

Caption: The PI3K/Akt signaling pathway promoting cell survival.

References

Head-to-head comparison of synthetic routes to 3,5-Dihydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic Routes to 3,5-Dihydroxybenzyl Alcohol

For researchers and professionals in drug development and organic synthesis, the efficient and economical production of key intermediates is paramount. This compound is a valuable building block in the synthesis of a variety of pharmaceuticals and complex molecules. This guide provides a head-to-head comparison of three distinct synthetic routes to this important compound, with a focus on experimental data and practical considerations.

Synthetic Strategies Overview

Three primary strategies for the synthesis of this compound from the readily available starting material, 3,5-Dihydroxybenzoic acid, are evaluated:

  • Route 1: Direct Reduction of 3,5-Dihydroxybenzoic Acid. This approach involves the direct conversion of the carboxylic acid to an alcohol.

  • Route 2: Reduction of 3,5-Diacetoxybenzoic Acid. This multi-step method involves protection of the phenolic hydroxyl groups as acetates, followed by reduction of the carboxylic acid and subsequent deprotection.

  • Route 3: Reduction of a 3,5-Dihydroxybenzoate (B8624769) Ester. This route entails the esterification of the carboxylic acid, followed by reduction of the resulting ester.

The following diagram illustrates the logical flow of the comparison of these synthetic routes.

Comparison of Synthetic Routes to this compound Start Start Route1 Route 1: Direct Reduction Start->Route1 Route2 Route 2: Acetate (B1210297) Protection-Reduction Start->Route2 Route3 Route 3: Esterification-Reduction Start->Route3 Compare Compare Routes Route1->Compare Route2->Compare Route3->Compare Conclusion Optimal Route Selection Compare->Conclusion

Caption: Logical workflow for comparing synthetic routes to this compound.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for each synthetic route, providing a clear basis for comparison.

ParameterRoute 1: Direct ReductionRoute 2: Reduction of DiacetateRoute 3: Reduction of Ester
Starting Material 3,5-Dihydroxybenzoic acid3,5-Dihydroxybenzoic acid3,5-Dihydroxybenzoic acid
Key Reagents Sodium borohydride (B1222165), Methanol (B129727)Acetic anhydride (B1165640), Sodium borohydride, IodineMethanol, Sulfuric acid, Potassium borohydride, Aluminum chloride
Solvent(s) Tetrahydrofuran (B95107) (THF)Acetic anhydride, THFMethanol, THF
Reaction Time 6 hoursNot specified for all steps8 hours (esterification) + 6 hours (reduction)
Reaction Temperature RefluxReflux (acetylation), 0°C to Reflux (reduction)Reflux
Reported Yield Up to 95%[1][2]83.2%[3][4][5]High (not explicitly quantified in patent)
Number of Steps 13 (Acetylation, Reduction, Deprotection)2 (Esterification, Reduction)

Experimental Protocols

Route 1: Direct Reduction of 3,5-Dihydroxybenzoic Acid

This one-step method offers a straightforward approach to the target molecule.[1][2]

Procedure:

  • To a 1-liter four-necked flask equipped with a reflux condenser, thermometer, and dropping funnel, add 500 mL of tetrahydrofuran (THF), 50 g (0.33 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.

  • Heat the mixture to a gentle reflux with vigorous stirring.

  • Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions.

  • Continue to reflux the mixture for 6 hours.

  • After cooling in an ice bath, quench the reaction by the slow addition of 100 mL of 10 wt% aqueous hydrochloric acid.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 200 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from hot water to yield pure this compound.

Route 2: Reduction of 3,5-Diacetoxybenzoic Acid

This multi-step synthesis involves protection of the hydroxyl groups prior to reduction.[3][4][5]

Step 1: Acetylation of 3,5-Dihydroxybenzoic Acid

  • A mixture of 3,5-dihydroxybenzoic acid and acetic anhydride is heated to reflux.

  • After the reaction is complete, the mixture is cooled and the product, 3,5-diacetoxybenzoic acid, is isolated.

Step 2 & 3: Reduction and Deprotection

  • In a 250 mL three-necked flask, add 50 mL of THF, 3.15 g (0.082 mol) of sodium borohydride, and 2.38 g (0.01 mol) of 3,5-diacetoxybenzoic acid.

  • Cool the mixture to 0°C in an ice-water bath.

  • Slowly add a solution of 9 g (0.036 mol) of iodine in 60 mL of THF.

  • After the addition, add another 4.76 g (0.02 mol) of 3,5-diacetoxybenzoic acid and heat the mixture to reflux.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, concentrate the reaction mixture to dryness under reduced pressure.

  • Add 100 mL of a saturated sodium bicarbonate solution to hydrolyze the acetate groups.

  • Extract the product with ether, combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate.

  • Recrystallization from hot water yields the final product.

Route 3: Reduction of a 3,5-Dihydroxybenzoate Ester

This two-step approach involves the formation of a methyl ester followed by its reduction.[6]

Step 1: Esterification of 3,5-Dihydroxybenzoic Acid

  • In a three-necked flask, dissolve 25 g (0.16 mol) of 3,5-dihydroxybenzoic acid in 118 g (3.7 mol) of methanol.

  • Add 0.3 g of concentrated sulfuric acid dropwise.

  • Heat the mixture to reflux and maintain for 8 hours.

  • Remove the methanol under reduced pressure to obtain the crude 3,5-dihydroxybenzoate methyl ester.

  • The crude product can be purified by recrystallization from a dilute aqueous solution of sodium bicarbonate.

Step 2: Reduction of the Ester

  • In a three-necked flask, add THF and dissolve 7 g (0.05 mol) of aluminum chloride with vigorous stirring.

  • Add 7.5 g (0.14 mol) of potassium borohydride and continue stirring.

  • Slowly add a THF solution containing 6.7 g (0.04 mol) of the 3,5-dihydroxybenzoate methyl ester from the previous step.

  • Slowly heat the reaction mixture to the reflux temperature of THF and maintain for 6 hours.

  • Cool the reaction to 20°C and quench by adding 100 mL of 10 wt% aqueous hydrochloric acid.

  • The product can then be isolated by extraction and purified.

Comparison and Recommendations

Route 1 (Direct Reduction) stands out for its simplicity, high yield, and single-step procedure.[1][2] This makes it an attractive option for both laboratory-scale synthesis and potential industrial applications due to the reduced processing time and materials.

Route 2 (Reduction of Diacetate) is a longer process involving protection and deprotection steps. While the reported yield is good, the additional steps may increase the overall cost and time required for the synthesis.[3][5] However, this route might be advantageous in cases where the phenolic hydroxyls are sensitive to the reaction conditions of other synthetic pathways.

Route 3 (Reduction of Ester) offers a viable alternative, and the use of a mixed-hydride reducing system (borohydride and a Lewis acid) is a notable feature.[6] This method avoids the need for protecting groups on the hydroxyls. The two-step process is more complex than the direct reduction but less so than the acetate protection route. The patent suggests this method is suitable for industrial production, highlighting its potential for scalability and cost-effectiveness.[6]

References

A Comparative Analysis of the Antioxidant Efficacy of 3,5-Dihydroxybenzyl Alcohol: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo antioxidant efficacy of 3,5-Dihydroxybenzyl alcohol. Due to a notable lack of extensive research specifically on this compound, this guide will heavily feature data on its close structural analog, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) , as a proxy. The findings for DHMBA offer valuable insights into the potential antioxidant capabilities of this compound.

Executive Summary

This compound and its derivatives are phenolic compounds recognized for their antioxidant properties. These properties are primarily attributed to their ability to donate hydrogen atoms, thereby neutralizing free radicals. This guide synthesizes available data to compare the laboratory-based (in vitro) chemical antioxidant activity with the effects observed in living organisms (in vivo). The evidence suggests that while in vitro assays provide a fundamental measure of antioxidant capacity, in vivo studies reveal a more complex mechanism of action, including the modulation of endogenous antioxidant defense systems.

Data Presentation: In Vitro Antioxidant Activity

The following table summarizes the in vitro antioxidant activity of 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) in comparison to other well-known antioxidants. The data is primarily from studies utilizing common antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). A lower IC50 value indicates greater antioxidant activity.

CompoundAssayIC50 ValueTest SystemReference
3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) Peroxyl Radical Scavenging~15 times stronger than TroloxComputational Chemistry[1]
Gallic AcidDPPHData not specified in direct comparisonIn vitro[1]
Vitamin CDPPH-In vitro
TroloxDPPH-In vitro

In Vivo Antioxidant Efficacy

In vivo studies on DHMBA in animal models have demonstrated its ability to mitigate oxidative stress and influence physiological responses.

CompoundAnimal ModelDosage & AdministrationKey FindingsReference
3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) Old C57BL/6J MiceNot specifiedImproved working memory, reduced anxiety, inhibited neuronal loss. Modulated the Nrf2-Keap1 pathway.[2]
3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) Stress-loaded RatsOral administrationDecreased brain and hippocampal 8-hydroxy-2'-deoxyguanosine (B1666359) levels (a marker of DNA damage). Increased antioxidant enzyme RNA levels in the hippocampus.[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are protocols for common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or other suitable solvent)

  • Test compound (this compound or its analogue)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Preparation of Test Samples: Dissolve the test compound and positive control in methanol to prepare a stock solution. Create a series of dilutions from the stock solution.

  • Reaction Setup: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Data Analysis: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • Test compound

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of the test compound and the positive control and perform serial dilutions.

  • Reaction Setup: In a 96-well plate, add 20 µL of the test compound or standard at various concentrations to the wells. Add 180 µL of the working ABTS•+ solution to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 6 minutes and measure the absorbance at 734 nm.

  • Calculation: The scavenging activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox. The TEAC value of the test compound is then calculated from this curve.

Signaling Pathways and Experimental Workflows

Nrf2-Keap1 Signaling Pathway

A key mechanism by which phenolic antioxidants like this compound and its derivatives are thought to exert their in vivo effects is through the modulation of the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and a subsequent increase in cellular antioxidant capacity.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant 3,5-Dihydroxybenzyl alcohol Antioxidant->Keap1_Nrf2 modulates Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub Ubiquitination & Degradation Keap1->Ub Nrf2_cyto->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates

Caption: The Keap1-Nrf2 signaling pathway for cellular antioxidant defense.

Experimental Workflow for Antioxidant Efficacy Assessment

A comprehensive assessment of a compound's antioxidant efficacy involves a multi-tiered approach, progressing from simple chemical assays to more complex biological systems.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_cellular Cell-Based Assessment cluster_invivo In Vivo Assessment DPPH DPPH Assay In_Vitro_Results Radical Scavenging Capacity (IC50) DPPH->In_Vitro_Results ABTS ABTS Assay ABTS->In_Vitro_Results ORAC ORAC Assay ORAC->In_Vitro_Results Other_invitro Other Chemical Assays Other_invitro->In_Vitro_Results Cellular_Results Cellular Protective Effects & Mechanistic Insights In_Vitro_Results->Cellular_Results informs Cell_Culture Cell Culture (e.g., Fibroblasts, Neurons) Oxidative_Stress Induce Oxidative Stress (e.g., H2O2, AAPH) Cell_Culture->Oxidative_Stress Treatment Treat with This compound Oxidative_Stress->Treatment CAA Cellular Antioxidant Activity (CAA) Assay Treatment->CAA Gene_Expression Gene Expression Analysis (e.g., Nrf2 targets) Treatment->Gene_Expression CAA->Cellular_Results Gene_Expression->Cellular_Results In_Vivo_Results Physiological Effects & Therapeutic Potential Cellular_Results->In_Vivo_Results informs Animal_Model Animal Model of Oxidative Stress Compound_Admin Administer This compound Animal_Model->Compound_Admin Biomarker_Analysis Analyze Biomarkers of Oxidative Stress (e.g., MDA, 8-OHdG) Compound_Admin->Biomarker_Analysis Enzyme_Activity Measure Antioxidant Enzyme Activity (e.g., SOD, CAT) Compound_Admin->Enzyme_Activity Histopathology Histopathological Examination Compound_Admin->Histopathology Biomarker_Analysis->In_Vivo_Results Enzyme_Activity->In_Vivo_Results Histopathology->In_Vivo_Results

Caption: A tiered experimental workflow for assessing antioxidant efficacy.

References

Unraveling the Structure-Activity Relationship of 3,5-Dihydroxybenzyl Alcohol and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3,5-Dihydroxybenzyl alcohol (DHBA), a naturally occurring phenolic compound, and its synthetic and natural analogs have garnered significant attention in the scientific community for their diverse biological activities. The arrangement of hydroxyl groups on the benzene (B151609) ring, along with other structural modifications, plays a crucial role in defining their therapeutic potential. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of DHBA and its analogs, focusing on their antioxidant, anti-inflammatory, anticancer, and enzyme-inhibitory properties. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Core Structure and Analogs

This compound serves as a versatile scaffold for the development of various bioactive molecules. Its analogs can be broadly categorized based on the modifications to the aromatic ring and the benzylic alcohol group.

Figure 1: Core structure of this compound and common modification sites.

Comparative Biological Activities

The biological efficacy of DHBA analogs is intricately linked to their chemical structures. The following sections provide a comparative analysis of their performance in various biological assays.

Antioxidant Activity

The antioxidant properties of DHBA and its analogs are primarily attributed to the hydrogen-donating ability of their phenolic hydroxyl groups to neutralize free radicals.

Table 1: Comparison of Antioxidant Activity

CompoundAssayResultReference CompoundResult
This compound (DHBA)Superoxide (B77818) Scavenging74% ScavengingVitamin C39% Scavenging
This compound (DHBA)DPPH Radical Scavenging71% ScavengingVitamin C-
3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA)Radical ScavengingPotent Activity--

A notable study highlighted DHBA's superior antioxidant activity in a cell-free system when compared to Vitamin C, a well-known antioxidant. DHBA exhibited significantly higher scavenging activity against both superoxide anions and the DPPH radical. The derivative 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), isolated from the Pacific oyster Crassostrea gigas, also demonstrates potent antioxidant properties by acting as a radical scavenger.

Anti-inflammatory Activity

Several DHBA analogs have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.

Table 2: Anti-inflammatory Activity of DHBA Analogs

CompoundModelKey Findings
3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA)LPS-stimulated RAW264.7 macrophagesSuppressed the production of inflammatory cytokines.

DHMBA has been shown to suppress the production of inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This suggests its potential in mitigating inflammatory conditions. The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory mediators.

Enzyme Inhibitory Activity

Derivatives of DHBA have been investigated as inhibitors of various enzymes, including those relevant to metabolic diseases and skin hyperpigmentation.

Tyrosinase Inhibition

A series of 3,5-dihydroxybenzoyl-hydrazineylidene analogs have been synthesized and evaluated

Safety Operating Guide

Safe Disposal of 3,5-Dihydroxybenzyl Alcohol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of 3,5-Dihydroxybenzyl alcohol (CAS No. 29654-55-5), also known as 5-(Hydroxymethyl)resorcinol.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. This chemical is classified as hazardous, causing skin irritation, serious eye irritation, and possible respiratory irritation.[1][2] Adherence to the following safety protocols is mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, clothing, and eye/face protection.[1][2][3] A dust mask, such as a type N95 (US), is recommended to avoid inhalation.

  • Ventilation: Use only in a well-ventilated area or outdoors to prevent the accumulation of dust or vapors.[1][2][3]

  • Avoid Contact: Take measures to avoid contact with skin and eyes, and do not breathe in the dust.[1][2]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2][3]

Spill and Accidental Release Measures

In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[1][3] Spilled material should be swept up and shoveled into suitable containers for disposal.[1][2] Avoid generating dust during this process. Prevent the chemical from entering drains, waterways, or soil.[3]

Proper Disposal Procedures

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[3] Improper disposal can pose a significant risk to the environment.

Step-by-Step Disposal Guidance:

  • Consult Regulations: Before initiating disposal, consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and to identify approved waste disposal facilities.[1]

  • Containerization: Place the waste material in a suitable, tightly closed container.[3] Ensure the container is appropriately labeled with the chemical name and associated hazards.

  • Waste Collection: Dispose of the contents and the container at an approved waste disposal plant.[1][2][3][4] Do not dispose of the material in regular trash or pour it down the drain.[1]

  • Professional Disposal Service: It is highly recommended to contract a licensed professional waste disposal service to handle the collection and disposal of chemical waste.

  • Alternative Disposal Method: In some jurisdictions and under specific conditions, it may be permissible to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[5] This should only be performed by qualified personnel in a permitted facility.

Hazard Summary

Hazard ClassificationDescription
Skin Corrosion/IrritationCategory 2: Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2: Causes serious eye irritation.[1][2]
Specific target organ toxicity (single exposure)Category 3: May cause respiratory irritation.[1][2]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: 3,5-Dihydroxybenzyl Alcohol for Disposal identify_hazards Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->identify_hazards ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat - Dust Mask identify_hazards->ppe consult_regulations Consult Local, Regional, and National Waste Regulations ppe->consult_regulations package_waste Package in a Labeled, Sealed Container consult_regulations->package_waste approved_facility Dispose of at an Approved Waste Disposal Plant package_waste->approved_facility end End: Safe and Compliant Disposal approved_facility->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 3,5-Dihydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This document provides immediate, essential safety and logistical information for the handling and disposal of 3,5-Dihydroxybenzyl alcohol (CAS No. 29654-55-5), a compound also known as 5-(Hydroxymethyl)resorcinol.

Hazard Identification and Classification:

This compound is classified as a hazardous chemical.[1][2] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5]

Hazard ClassificationCategory
Skin Corrosion/IrritationCategory 2[1][2]
Serious Eye Damage/Eye IrritationCategory 2[1][2]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[1][2]

Signal Word: Warning[1][2][3][5]

Personal Protective Equipment (PPE)

To minimize exposure and ensure safe handling, the following personal protective equipment is mandatory.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be appropriate for splash hazards.
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are suitable for protection.[6] Always inspect gloves before use and change them immediately if they become contaminated.[6]
Body Protection Laboratory CoatA standard lab coat should be worn and kept buttoned to protect skin and clothing.
Respiratory Protection Dust MaskA NIOSH-approved respirator, such as a type N95, is recommended, especially when handling the powder form or if aerosols are generated.[3][7]

Operational Plan: Step-by-Step Handling Procedure

A structured workflow is critical for ensuring safety and experimental integrity when handling this compound.

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area.[5][8][9]

  • For procedures that may generate dust or aerosols, such as weighing the powder or preparing solutions, use a certified chemical fume hood.[9]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][2]

2. Handling the Compound:

  • Avoid contact with skin, eyes, and clothing.[1][2][8]

  • Do not breathe in the dust.[1][2]

  • When weighing, do so carefully to minimize dust generation.

  • Keep the container tightly closed when not in use.[5][8]

3. Post-Experiment:

  • Wash hands thoroughly with soap and water after handling.[1][8]

  • Decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Remove PPE in the correct order to avoid cross-contamination.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2][8] If eye irritation persists, get medical advice/attention.[1][2]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[1][2] If skin irritation occurs, get medical advice/attention.[1][2]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1][2]
Ingestion Clean mouth with water and get medical attention.[1][2] Do NOT induce vomiting without medical advice.[8]

Disposal Plan

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

Waste Categorization:

  • Solid Waste: Unused this compound powder and any contaminated materials such as weighing paper or disposable equipment.

  • Liquid Waste: Solutions containing this compound and any solvents used for rinsing contaminated glassware.

  • Contaminated PPE: Used gloves, disposable lab coats, and dust masks.

Disposal Procedures:

  • Segregation: All waste streams must be segregated from general laboratory waste.

  • Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name and associated hazards.

  • Containment: Solid waste should be collected in a designated, sealed container. Liquid waste should be stored in a compatible, sealed, and leak-proof container.

  • Disposal: Dispose of all waste in accordance with federal, state, and local regulations.[8] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1] Do not empty into drains.[1]

Experimental Workflow Diagram

The following diagram illustrates the key workflow for the safe handling of this compound from receipt of the chemical to the disposal of waste.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) prep_workspace Prepare Well-Ventilated Workspace (Fume Hood if necessary) prep_ppe->prep_workspace prep_materials Gather Materials and Label Glassware prep_workspace->prep_materials handling_weigh Weigh Solid Compound (Minimize Dust) prep_materials->handling_weigh Proceed to Handling handling_dissolve Prepare Solution (If applicable) handling_weigh->handling_dissolve handling_experiment Perform Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Workspace and Equipment handling_experiment->cleanup_decontaminate Experiment Complete cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash disposal_segregate Segregate Waste (Solid, Liquid, PPE) cleanup_wash->disposal_segregate Initiate Disposal disposal_label Label Waste Containers disposal_segregate->disposal_label disposal_store Store Waste Securely disposal_label->disposal_store disposal_dispose Dispose via Approved Waste Management disposal_store->disposal_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dihydroxybenzyl alcohol
Reactant of Route 2
3,5-Dihydroxybenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.